N-Benzyl 4-chloropicolinamide
Description
Properties
IUPAC Name |
N-benzyl-4-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKYZWCVSFIEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602889 | |
| Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116275-39-9 | |
| Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Benzyl 4-chloropicolinamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl 4-chloropicolinamide is a synthetic organic compound belonging to the picolinamide class of molecules. Its structure, featuring a chlorinated pyridine ring coupled with a benzylamide moiety, suggests potential for biological activity. This technical guide provides a consolidated overview of the available information on this compound, including its chemical structure, physicochemical properties, a known synthesis protocol, and safety and handling information. While direct experimental data on its biological activity and mechanism of action are limited in publicly accessible literature, this document aims to serve as a foundational resource for researchers interested in exploring the potential of this compound.
Chemical Structure and Properties
This compound is characterized by a picolinamide core, where the amide nitrogen is substituted with a benzyl group, and a chlorine atom is attached at the 4-position of the pyridine ring.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H11ClN2O | [1] |
| Molecular Weight | 246.69 g/mol | [1] |
| CAS Number | 116275-39-9 | [1] |
| Purity Specification | ≥ 95% | [2] |
| Appearance | Solid (form not specified) | Inferred |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis
A method for the synthesis of this compound has been described. The protocol involves the reaction of a picolinate ester with benzylamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-chloropicolinate
-
Benzylamine
-
Ether
-
Hexane
Procedure:
-
A mixture of methyl 4-chloropicolinate and benzylamine is heated at 100°C for 16 hours.
-
After cooling, the mixture is triturated with a solution of ether and hexane to afford this compound.
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Activity and Potential Applications
Direct experimental studies detailing the biological activity and mechanism of action of this compound are not extensively reported in the available scientific literature. However, the structural motifs present in the molecule, namely the picolinamide and N-benzyl groups, are found in compounds with known biological activities.
-
Herbicidal Activity: Picolinamide derivatives are a known class of herbicides.
-
Cholinesterase Inhibition: The N-benzylpiperidine moiety, structurally related to the N-benzyl group, is present in known acetylcholinesterase inhibitors.
Further research is required to determine if this compound exhibits any of these or other biological activities.
Safety and Handling
This compound should be handled by technically qualified personnel in a laboratory setting.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Store in a tightly sealed container in a cool, dry place.[2]
Future Directions
The lack of comprehensive data on the biological effects of this compound presents an opportunity for further investigation. Key areas for future research include:
-
Determination of Physicochemical Properties: Experimental measurement of melting point, boiling point, and solubility in various solvents.
-
Biological Screening: A broad screening of the compound against various biological targets to identify potential therapeutic or agrochemical applications.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the underlying mechanism of action and any associated signaling pathways will be crucial.
-
Structural Analogs: Synthesis and evaluation of structural analogs to explore structure-activity relationships (SAR).
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. This technical guide has summarized the currently available information on its chemical and physical properties, synthesis, and handling. The significant gaps in the knowledge base, particularly concerning its biological effects, highlight the need for further experimental investigation to unlock the potential of this molecule. This document provides a starting point for researchers and developers interested in exploring this compound and its derivatives.
References
An In-depth Technical Guide to the Synthesis of N-Benzyl 4-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Benzyl 4-chloropicolinamide, a valuable building block in medicinal chemistry and drug discovery. The document details two core synthetic strategies starting from 4-chloropicolinic acid, outlining the reaction mechanisms, experimental protocols, and relevant quantitative data.
Introduction
This compound is a substituted picolinamide derivative. Picolinamides are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The structural motif of 4-chloropicolinic acid, a pyridine core with chlorine and carboxylic acid functionalities, offers a versatile scaffold for the synthesis of complex molecules with targeted pharmacological properties.[1] This guide focuses on the efficient formation of the amide bond between 4-chloropicolinic acid and benzylamine, a critical step in the elaboration of more complex drug candidates.
Synthesis Pathways and Mechanisms
The synthesis of this compound from 4-chloropicolinic acid can be primarily achieved through two efficient pathways:
-
Pathway 1: A one-step synthesis utilizing a coupling agent to directly facilitate the amide bond formation.
-
Pathway 2: A two-step synthesis proceeding through the formation of an acyl chloride intermediate.
Pathway 1: One-Step Synthesis via Coupling Agent
This pathway involves the direct condensation of 4-chloropicolinic acid and benzylamine in the presence of a coupling agent. Coupling agents are reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2]
Mechanism:
The general mechanism for amide bond formation using a carbodiimide-based coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) found in HATU, proceeds as follows:
-
Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[3]
-
Formation of Active Ester (with additive): In the presence of an additive like HOAt (the active component in HATU), the O-acylisourea intermediate is rapidly converted into a more stable and highly reactive HOAt-ester. This step enhances reaction rates and minimizes side reactions.[3]
-
Nucleophilic Attack by Amine: The benzylamine, acting as a nucleophile, attacks the carbonyl carbon of the active ester.
-
Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the leaving group (e.g., HOAt) and forming the stable amide bond of this compound. A base, such as N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[4]
Experimental Workflow (Pathway 1):
Caption: Workflow for the one-step synthesis of this compound.
Pathway 2: Two-Step Synthesis via Acyl Chloride Intermediate
This classic and robust method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[5]
Mechanism:
-
Formation of Acyl Chloride: 4-chloropicolinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂). The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which then collapses to form the 4-chloropicolinoyl chloride, releasing sulfur dioxide and hydrogen chloride as byproducts.[6]
-
Nucleophilic Acyl Substitution: The resulting acyl chloride is a highly electrophilic species. The benzylamine attacks the carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction.[7]
-
Amide Formation: A chloride ion is eliminated, and a proton is removed from the nitrogen (typically by a second equivalent of the amine or an added base like triethylamine), yielding this compound. This is a variation of the Schotten-Baumann reaction.[5]
Experimental Workflow (Pathway 2):
Caption: Workflow for the two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Yields and reaction times can vary based on the specific reagents, conditions, and scale of the reaction.
| Parameter | Pathway 1 (Coupling Agent) | Pathway 2 (Acyl Chloride) | Notes |
| Starting Materials | 4-chloropicolinic acid, Benzylamine | 4-chloropicolinic acid, Benzylamine | |
| Key Reagents | HATU, DIPEA, DMF | SOCl₂, Triethylamine, DCM | Other coupling agents (e.g., EDC/HOBt, DCC) or chlorinating agents (e.g., oxalyl chloride) can be used.[5][8] |
| Reaction Temperature | Room Temperature | 0 °C to Reflux | The acyl chloride formation often requires heating (reflux), while the subsequent amidation is typically performed at lower temperatures.[7][9] |
| Reaction Time | 2 - 16 hours | 2 - 20 hours (total) | Monitoring by TLC or LC-MS is recommended to determine reaction completion.[7] |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (70-90%) | Yields are highly dependent on the purity of starting materials and efficiency of purification.[10] |
| Purification Method | Column Chromatography, Recrystallization | Column Chromatography, Recrystallization | The choice of purification method depends on the purity of the crude product and the nature of any byproducts. |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol for Pathway 1 (HATU Coupling)
Materials:
-
4-chloropicolinic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloropicolinic acid (1.0 equiv) in anhydrous DMF, add benzylamine (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.2 equiv).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol for Pathway 2 (via Acyl Chloride)
Materials:
-
4-chloropicolinic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine (2.2 equiv) or Benzylamine (1.1 equiv) and Triethylamine (1.1 equiv)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of 4-chloropicolinoyl chloride
-
To a solution of 4-chloropicolinic acid (1.0 equiv) in anhydrous DCM, add thionyl chloride (1.2 - 2.0 equiv) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.[6][9]
-
Heat the reaction mixture to reflux and stir for 1-4 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. The crude 4-chloropicolinoyl chloride is often used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzylamine (2.2 equiv) in anhydrous DCM. Alternatively, use benzylamine (1.1 equiv) and triethylamine (1.1 equiv). The reaction is often exothermic.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Conclusion
The synthesis of this compound can be effectively achieved from 4-chloropicolinic acid via either a one-step coupling reaction or a two-step process involving an acyl chloride intermediate. The choice of pathway may depend on factors such as the availability and cost of reagents, desired purity, and the scale of the synthesis. The one-step coupling method offers operational simplicity, while the acyl chloride pathway is a robust and widely applicable method for amide bond formation. Both methods are capable of providing the target compound in good to excellent yields, providing a solid foundation for further synthetic elaborations in drug discovery and development programs.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Amide Synthesis [fishersci.dk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Spectroscopic Profile of N-Benzyl 4-chloropicolinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Benzyl 4-chloropicolinamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in publicly accessible databases, this document focuses on predicted spectroscopic characteristics based on the analysis of analogous structures and established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring such data are also provided.
Chemical Structure
This compound
| IUPAC Name | N-benzyl-4-chloropyridine-2-carboxamide |
| CAS Number | 116275-39-9 |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.70 g/mol |
| Structure | Cl |
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from typical values for N-benzyl amides and substituted pyridines.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| NH | 8.0 - 9.0 | Broad Singlet | - | Exchangeable with D₂O |
| Pyridine H (ortho to C=O) | 8.2 - 8.5 | Doublet | ~5 | |
| Pyridine H (meta to C=O) | 7.8 - 8.1 | Doublet | ~5 | |
| Pyridine H (ortho to Cl) | 7.4 - 7.6 | Singlet | - | |
| Benzyl CH₂ | 4.5 - 4.8 | Doublet | 5-7 | |
| Phenyl H (ortho) | 7.2 - 7.4 | Multiplet | - | |
| Phenyl H (meta, para) | 7.2 - 7.4 | Multiplet | - |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=O (Amide) | 165 - 170 | |
| Pyridine C (ipso to C=O) | 150 - 155 | |
| Pyridine C (ipso to Cl) | 145 - 150 | |
| Pyridine C (ortho to N) | 148 - 152 | |
| Pyridine C-H | 120 - 140 | Three distinct signals expected. |
| Benzyl CH₂ | 40 - 45 | |
| Phenyl C (ipso) | 135 - 140 | |
| Phenyl C-H | 125 - 130 | Three distinct signals expected. |
Table 3: Predicted IR Spectral Data
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3200 - 3400 | Medium | Broad due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong | |
| N-H Bend (Amide II) | 1510 - 1570 | Strong | |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong | Multiple bands expected. |
| C-N Stretch | 1200 - 1350 | Medium | |
| C-Cl Stretch | 600 - 800 | Strong |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment | Notes |
| 246/248 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| 140/142 | [Cl-Py-C=O]⁺ | Loss of the benzyl group. |
| 106 | [C₆H₅CH₂NH₂]⁺ | Benzylamine fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups.[1] |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of particulate matter.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for both the background and the sample to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
-
Data Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.
-
The mass spectrometer should be set to scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Acquisition (Direct Insertion Probe):
-
Place a small amount of the sample onto the probe.
-
Insert the probe into the ion source and gradually heat it to volatilize the sample.
-
Scan the appropriate mass range.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: A flowchart of the general workflow for spectroscopic analysis.
References
In-Depth Technical Guide: N-Benzyl-4-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Benzyl-4-chloropicolinamide, a picolinamide derivative. It details the compound's chemical identity, including its IUPAC name and CAS number, and presents a detailed experimental protocol for its synthesis. While public domain data on the specific biological activity and mechanism of action of N-Benzyl-4-chloropicolinamide is limited, this guide explores the known biological activities of structurally related compounds to offer context and suggest potential avenues for future research. This document is intended to serve as a foundational resource for researchers interested in the evaluation and potential applications of this and similar chemical entities.
Chemical Identity
| Identifier | Value |
| Common Name | N-Benzyl-4-chloropicolinamide |
| IUPAC Name | N-benzyl-4-chloropyridine-2-carboxamide |
| CAS Number | 116275-39-9[1] |
| Molecular Formula | C13H11ClN2O |
| Molecular Weight | 246.69 g/mol |
Experimental Protocols
Synthesis of N-Benzyl-4-chloropicolinamide
A documented method for the synthesis of N-Benzyl-4-chloropicolinamide involves the amidation of a picolinate ester.
Materials:
-
Methyl 4-chloropicolinate
-
Benzylamine
-
Ether
-
Hexane
Procedure:
-
A mixture of 5 grams of methyl 4-chloropicolinate and 3.44 grams of benzylamine is heated at 100°C for 16 hours.
-
After heating, the mixture is cooled.
-
Trituration of the cooled mixture with a solution of ether and hexane affords N-benzyl-4-chloro-pyridine-2-carboxamide.
Caption: Synthesis workflow for N-Benzyl-4-chloropicolinamide.
Biological Activity and Potential Applications (Inferred from Structurally Related Compounds)
Extensive searches of scientific literature and patent databases did not yield specific biological activity data for N-Benzyl-4-chloropicolinamide. However, the broader class of N-benzylpicolinamides and related structures have been investigated for various applications, providing a basis for potential future research directions for the title compound.
-
Herbicidal Activity: A study on N-benzyl-6-methylpicolinamides, which are structurally similar to N-Benzyl-4-chloropicolinamide, identified them as a novel scaffold for bleaching herbicides. These compounds were found to interfere with carotenoid biosynthesis. The structure-activity relationship (SAR) in this study revealed that the introduction of electron-withdrawing groups on the benzyl ring can enhance herbicidal activity.
-
Enzyme Inhibition:
-
Acetylcholinesterase (AChE) Inhibition: Derivatives of N-benzyl pyridinium have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
-
USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies.
-
Histone Deacetylase (HDAC) Inhibition: Substituted N-benzylpyrimidin-2-amine derivatives have been designed as novel histone deacetylase (HDAC) inhibitors for the treatment of cancer.
-
-
Antitubercular Activity: A series of N-benzyl-4-((heteroaryl)methyl)benzamides were identified as direct inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. This suggests that related structures could be explored for antitubercular properties.
Given these findings for related compounds, N-Benzyl-4-chloropicolinamide could be a candidate for screening in assays related to herbicidal activity, cancer cell proliferation (through inhibition of enzymes like USP1/UAF1 or HDACs), neurodegenerative diseases (via AChE inhibition), or as an antibacterial agent.
Future Directions
The lack of specific biological data for N-Benzyl-4-chloropicolinamide presents an opportunity for novel research. A logical next step would be to perform broad biological screening of this compound to identify any potential activities. Based on the activities of related compounds, initial assays could focus on:
-
Herbicidal screening: Evaluating the effect of the compound on plant growth and carotenoid biosynthesis.
-
Anticancer screening: Assessing cytotoxicity against various cancer cell lines and performing targeted enzyme inhibition assays (e.g., HDAC, USP1/UAF1).
-
Neuroactivity screening: Testing for inhibition of acetylcholinesterase and other relevant neurological targets.
-
Antimicrobial screening: Evaluating its activity against a panel of bacteria, including Mycobacterium tuberculosis.
The logical workflow for future investigation is presented below.
Caption: Proposed workflow for the biological evaluation of N-Benzyl-4-chloropicolinamide.
Conclusion
N-Benzyl-4-chloropicolinamide is a readily synthesizable picolinamide derivative. While its specific biological functions have not been reported in the public domain, the diverse activities of structurally related compounds suggest that it may hold potential in various fields, including agrochemicals and pharmaceuticals. This technical guide provides the foundational chemical information and a clear path for future research to unlock the potential of this compound. Further investigation through broad biological screening is warranted to determine its place within the landscape of bioactive molecules.
References
An In-depth Technical Guide on the Physical and Chemical Properties of N-Benzyl 4-chloropicolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Benzyl 4-chloropicolinamide and its derivatives. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this class of compounds. This document summarizes available quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Core Compound: this compound
This compound is a derivative of picolinamide, featuring a benzyl group attached to the amide nitrogen and a chlorine atom at the 4-position of the pyridine ring. Its fundamental properties are outlined below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁ClN₂O | [1] |
| Molecular Weight | 246.69 g/mol | [1] |
| CAS Number | 116275-39-9 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis and Characterization
The synthesis of this compound and its derivatives is crucial for further study and application. A general synthetic protocol is described below, followed by common characterization methods.
General Synthesis Protocol
A common method for the synthesis of this compound involves the amidation of a 4-chloropicolinic acid derivative with benzylamine.[2]
Experimental Protocol: Synthesis of this compound [2]
-
A mixture of methyl 4-chloropicolinate (5 g) and benzylamine (3.44 g) is heated at 100°C for 16 hours.
-
The reaction mixture is then cooled.
-
Trituration with a mixture of ether and hexane affords the final product, N-benzyl-4-chloro-pyridine-2-carboxamide.
References
Solubility Profile of N-Benzyl 4-chloropicolinamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] For a drug to be absorbed into the systemic circulation, it must first dissolve in the gastrointestinal fluids. Poor aqueous solubility can lead to low and variable absorption, posing a significant challenge for formulation development.[2] Therefore, a thorough understanding of a compound's solubility in various solvents and physiological media is essential during the pre-formulation and lead optimization stages of drug development.
Data Presentation: A Framework for Your Findings
Quantitative solubility data should be meticulously recorded and organized to allow for easy comparison and interpretation. The following table provides a structured template for documenting the solubility of N-Benzyl 4-chloropicolinamide in a range of solvents relevant to pharmaceutical development.
| Solvent/Medium | Temperature (°C) | pH (for aqueous media) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Deionized Water | 25 | 7.0 | HPLC-UV | |||
| Phosphate-Buffered Saline (PBS) | 37 | 7.4 | HPLC-UV | Simulates physiological pH | ||
| 0.1 N HCl | 37 | 1.2 | HPLC-UV | Simulates gastric fluid | ||
| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | HPLC-UV | |||
| Ethanol | 25 | N/A | HPLC-UV | Common co-solvent in formulations | ||
| Propylene Glycol | 25 | N/A | HPLC-UV | Common vehicle in formulations | ||
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | HPLC-UV | Often used for stock solutions | ||
| Polyethylene Glycol 400 (PEG 400) | 25 | N/A | HPLC-UV | Non-ionic solubilizing agent |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[2] It is a robust and reliable method that involves allowing a compound to reach equilibrium in a solvent over a set period.
3.1. Materials and Equipment
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when consecutive measurements are consistent.[3]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any undissolved solid particles, either centrifuge the aliquot at a high speed or filter it through a syringe filter (e.g., 0.45 µm).[4] This step is critical to avoid overestimation of solubility.
-
-
Quantification of Dissolved Compound:
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[1][5]
-
A standard calibration curve of the compound in the same solvent must be prepared to accurately determine the concentration.[5]
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
Analytical Methodologies for Quantification
The choice of analytical method for determining the concentration of the dissolved compound is crucial for accuracy.
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying pharmaceutical compounds.[5]
-
Column: A suitable reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The specific composition will need to be optimized for this compound.
-
Detection: A UV detector set at the wavelength of maximum absorbance for this compound.
-
Calibration: A calibration curve is generated by injecting known concentrations of the compound and plotting the peak area against concentration.
4.2. UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster method, but it is less specific than HPLC.[6] It is suitable for pure solutions where the compound has a distinct chromophore.
-
Wavelength: The wavelength of maximum absorbance (λmax) for this compound must be determined.
-
Calibration: A calibration curve is created by measuring the absorbance of a series of standard solutions of known concentrations and applying the Beer-Lambert law.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Solubility Determination.
Conclusion
While specific solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocol for the shake-flask method and utilizing appropriate analytical techniques like HPLC, a comprehensive solubility profile can be established. This data will be invaluable for informing downstream drug development activities, including formulation design and bioavailability assessment.
References
Potential Biological Activities of N-Benzyl 4-chloropicolinamide: A Technical Whitepaper for Drug Discovery Professionals
Disclaimer: This document synthesizes potential biological activities for N-Benzyl 4-chloropicolinamide by extrapolating from published data on structurally related compounds. The biological activities described herein are hypothetical and require experimental validation.
Executive Summary
This compound is a novel chemical entity with unexplored biological potential. Analysis of structurally similar compounds, including picolinamide and N-benzyl amide derivatives, suggests a range of plausible biological activities. These encompass herbicidal, antimicrobial, and anticancer properties. This whitepaper provides a comprehensive overview of these potential activities, detailed hypothetical experimental protocols for their investigation, and a framework for data presentation and visualization to guide future research and development efforts.
Introduction
Picolinamide and its derivatives are a well-established class of compounds with diverse and significant biological activities. The incorporation of a 4-chloro substituent on the pyridine ring and an N-benzyl group introduces specific electronic and steric properties that may confer novel biological functions. This document explores the potential therapeutic and agrochemical applications of this compound based on a systematic review of related structures.
Predicted Biological Activities and Mechanisms of Action
Based on the activities of analogous compounds, this compound is predicted to exhibit one or more of the following biological activities:
Herbicidal Activity
Structurally related N-benzyl-6-methylpicolinamides have been identified as potent bleaching herbicides.[1][2] These compounds are known to interfere with carotenoid biosynthesis.[1][2] It is plausible that this compound could share this mechanism of action.
-
Potential Mechanism: Inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This leads to the accumulation of phytoene and subsequent photooxidative damage, resulting in a "bleaching" phenotype in susceptible plants.[1][2]
Antimicrobial Activity
Chloropicolinate amides have demonstrated promising activity against Mycobacterium tuberculosis.[3] The proposed mechanism involves the inhibition of MurB, an essential enzyme in the bacterial cell wall biosynthesis pathway.[3]
-
Potential Mechanism: Inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which would disrupt peptidoglycan synthesis and compromise bacterial cell wall integrity, leading to cell death.[3]
Anticancer Activity
A diverse range of N-benzyl and picolinamide derivatives have shown significant anticancer properties through various mechanisms:
-
Inhibition of Deubiquitinases (DUBs): N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of USP1/UAF1, a deubiquitinase complex involved in DNA damage response, showing efficacy against non-small cell lung cancer.[4]
-
Histone Deacetylase (HDAC) Inhibition: Substituted N-benzylpyrimidin-2-amine derivatives have been identified as HDAC inhibitors with antiproliferative activity against various tumor cell lines.[5]
-
Inhibition of Angiogenesis and Induction of Apoptosis: 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to suppress tumor growth by inhibiting angiogenesis and inducing apoptosis and necrosis in cancer cells.[6]
Quantitative Data Summary (Hypothetical)
The following tables provide a template for summarizing quantitative data from future experimental evaluations of this compound.
Table 1: Hypothetical Herbicidal Activity Data
| Plant Species | Assay Type | IC50 (µM) |
| Arabidopsis thaliana | Root Growth Inhibition | TBD |
| Echinochloa crus-galli | Post-emergence Bleaching | TBD |
| Amaranthus retroflexus | Pre-emergence Growth | TBD |
Table 2: Hypothetical Antimicrobial Activity Data
| Microbial Strain | Assay Type | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | Broth Microdilution | TBD |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | TBD |
| Escherichia coli ATCC 25922 | Broth Microdilution | TBD |
Table 3: Hypothetical Anticancer Activity Data
| Cancer Cell Line | Assay Type | IC50 (µM) |
| HCT116 (Colon Carcinoma) | MTT Assay | TBD |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | TBD |
| A549 (Non-small Cell Lung Cancer) | Cell Viability Assay | TBD |
Detailed Experimental Protocols
Synthesis of this compound
A plausible synthetic route would involve the amidation of 4-chloropicolinic acid with benzylamine.
-
Activation of Carboxylic Acid: 4-chloropicolinic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent such as HATU or EDC/HOBt is added, followed by a non-nucleophilic base (e.g., DIPEA). The mixture is stirred at room temperature for 30 minutes to form the activated ester.
-
Amide Bond Formation: Benzylamine (1.1 equivalents) is added dropwise to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Herbicidal Activity Assay (Post-emergence)
-
Plant Cultivation: Seeds of a target weed species (e.g., Echinochloa crus-galli) are sown in pots containing standard potting mix and grown in a controlled environment chamber.
-
Compound Application: this compound is dissolved in a suitable solvent (e.g., acetone) with a surfactant. The solution is applied as a foliar spray to plants at the two- to three-leaf stage at various concentrations.
-
Evaluation: Plants are returned to the growth chamber and observed for 14-21 days. Herbicidal injury (e.g., bleaching, stunting, necrosis) is visually assessed and scored on a scale of 0 (no effect) to 100 (complete kill).
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., M. tuberculosis H37Rv) is prepared in appropriate broth medium (e.g., Middlebrook 7H9).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human cancer cells (e.g., HCT116) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell viability by 50%.
Visualizations
Hypothetical Signaling Pathways and Workflows
Caption: Hypothetical inhibition of Phytoene Desaturase (PDS).
References
- 1. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Silico Prediction of N-Benzyl 4-chloropicolinamide Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The identification of molecular targets is a critical and often rate-limiting step in drug discovery. This technical guide provides a comprehensive overview of an integrated in silico workflow for the prediction and initial validation of protein targets for novel bioactive compounds, using N-Benzyl 4-chloropicolinamide as a case study. This document outlines a systematic, multi-faceted approach, beginning with broad computational screening and culminating in a prioritized list of putative targets for experimental validation. Detailed methodologies for key in silico techniques, including ligand-based similarity searches, reverse docking, and pharmacophore modeling are presented. All hypothetical quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved.
Introduction
This compound is a small molecule with potential therapeutic applications. Elucidating its mechanism of action is fundamental to its development as a drug candidate. In silico target prediction offers a rapid and cost-effective strategy to generate hypotheses regarding the molecular targets of such compounds, thereby guiding subsequent experimental validation.[1] This guide details a workflow that leverages publicly available databases and computational tools to predict the biological targets of this compound.
In Silico Target Prediction Workflow
The proposed workflow integrates several computational techniques to provide a comprehensive analysis of the potential protein interactions of this compound. The workflow is designed to first identify a broad range of potential targets and then to refine these predictions using more computationally intensive methods.
Methodologies and Experimental Protocols
Ligand Preparation
Principle: Accurate and consistent representation of the ligand is crucial for all subsequent in silico analyses. This involves generating a 3D conformation and assigning correct chemical properties.
Protocol:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem) in SDF or SMILES format.
-
Convert the 2D structure to a 3D structure using a molecular modeling software such as ChemDraw or an online converter.
-
Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.
-
Assign partial charges using a method like Gasteiger-Hückel.
-
Save the prepared ligand structure in a .mol2 or .pdbqt format for use in subsequent docking and screening protocols.
Phase 1: Ligand-Based Target Prediction
Ligand-based methods predict targets by comparing the query molecule to compounds with known biological activities.[1]
Principle: The principle of chemical similarity states that structurally similar molecules are likely to have similar biological properties, including binding to the same protein targets.[1][2] This approach involves searching large chemical databases for molecules that are structurally similar to this compound.
Protocol:
-
The 2D structure of this compound (in SMILES format) is used as a query.
-
Publicly accessible web servers like SwissTargetPrediction or TargetHunter are utilized.[3][4]
-
These servers compare the query molecule to a database of known active compounds using 2D fingerprinting methods (e.g., Morgan fingerprints).[2]
-
A Tanimoto coefficient (Tc) is calculated to quantify the similarity between the query and database compounds.
-
Targets associated with the most similar compounds are retrieved and ranked based on the similarity score.
Hypothetical Data Presentation:
| Rank | Predicted Target | Target Class | Tanimoto Coefficient (Tc) | Known Ligands in Database |
| 1 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Kinase | 0.85 | Sorafenib, Axitinib |
| 2 | Acetylcholinesterase (AChE) | Hydrolase | 0.78 | Donepezil |
| 3 | Sec14p | Lipid Transport Protein | 0.75 | Picolinamide derivatives |
| 4 | p38 Mitogen-Activated Protein Kinase (MAPK) | Kinase | 0.72 | Various inhibitors |
| 5 | Cyclooxygenase-2 (COX-2) | Oxidoreductase | 0.68 | Celecoxib |
Table 1: Hypothetical results from a 2D chemical similarity search for this compound.
Principle: A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target.[5][6] By creating a pharmacophore model from known active ligands of a particular target, one can screen for new molecules that fit this model.
Protocol:
-
For a high-ranking target class from the similarity search (e.g., kinases), a set of known, structurally diverse inhibitors is collected.
-
These ligands are aligned, and a common feature pharmacophore model is generated using software like PharmaGist or LigandScout.
-
The 3D structure of this compound is then screened against the generated pharmacophore model.
-
A fit score is calculated to determine how well the query molecule maps onto the pharmacophore.
Hypothetical Data Presentation:
| Target Class | Pharmacophore Model Features | This compound Fit Score |
| Kinase (VEGFR-2) | 1 H-bond donor, 2 H-bond acceptors, 1 aromatic ring, 1 hydrophobic group | 0.92 |
| Hydrolase (AChE) | 2 H-bond acceptors, 2 aromatic rings | 0.81 |
| Lipid Transport | 1 H-bond donor, 1 H-bond acceptor, 2 hydrophobic groups | 0.75 |
Table 2: Hypothetical pharmacophore screening results for this compound against different target class models.
Phase 2: Structure-Based Target Prediction
Structure-based methods utilize the 3D structure of potential protein targets to predict binding.
Principle: In contrast to traditional virtual screening where multiple ligands are docked to a single target, reverse docking involves docking a single ligand (this compound) against a large library of protein structures.[1][7] The proteins are then ranked based on the predicted binding affinity (docking score), with lower binding energies indicating more favorable interactions.
Protocol:
-
The prepared 3D structure of this compound is used as the input ligand.
-
A library of 3D protein structures is selected. This can be the entire Protein Data Bank (PDB) or a curated subset of druggable proteins. Web servers like ReverseDock can be used for this purpose.[7][8]
-
The ligand is docked into the binding site of each protein in the library using a docking program like AutoDock Vina.[7]
-
A scoring function is used to calculate the binding energy for each protein-ligand complex.
-
The proteins are ranked according to their docking scores, and the top-ranking proteins are considered potential targets.
Hypothetical Data Presentation:
| Rank | PDB ID | Protein Target | Target Class | Docking Score (kcal/mol) |
| 1 | 4ASD | VEGFR-2 | Kinase | -10.5 |
| 2 | 1EVE | Acetylcholinesterase | Hydrolase | -9.8 |
| 3 | 3M2W | p38 MAPK | Kinase | -9.5 |
| 4 | 6COX | Cyclooxygenase-2 | Oxidoreductase | -9.1 |
| 5 | 1AUA | Sec14p | Lipid Transport Protein | -8.7 |
Table 3: Hypothetical reverse docking results for this compound.
Visualization of a Hypothesized Signaling Pathway
Based on the consistent prediction of kinases like VEGFR-2 and p38 MAPK as potential targets, we can hypothesize that this compound may interfere with a signaling pathway regulated by these enzymes. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade, a crucial pathway in angiogenesis.
Data Integration and Target Prioritization
The final step in the in silico workflow is to integrate the results from all methods to generate a high-confidence list of putative targets.
Protocol:
-
Compile the top 10-20 targets from each method (similarity search, pharmacophore screening, and reverse docking).
-
Assign a consensus score to each target based on its rank in each list and the strength of the evidence (e.g., Tanimoto coefficient, fit score, docking energy).
-
Prioritize targets that appear in the top ranks of multiple lists.
-
Perform a literature review on the prioritized targets to assess their biological relevance and potential as drug targets.
Hypothetical Prioritized Target List:
| Rank | Predicted Target | Evidence from Similarity Search | Evidence from Pharmacophore | Evidence from Reverse Docking | Consensus Score |
| 1 | VEGFR-2 | Tc = 0.85 (Rank 1) | Fit Score = 0.92 (Rank 1) | Score = -10.5 (Rank 1) | 9.5 |
| 2 | p38 MAPK | Tc = 0.72 (Rank 4) | N/A | Score = -9.5 (Rank 3) | 8.0 |
| 3 | Acetylcholinesterase | Tc = 0.78 (Rank 2) | Fit Score = 0.81 (Rank 2) | Score = -9.8 (Rank 2) | 7.8 |
| 4 | Sec14p | Tc = 0.75 (Rank 3) | Fit Score = 0.75 (Rank 3) | Score = -8.7 (Rank 5) | 6.5 |
Table 4: Consensus scoring and prioritization of putative targets.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the prediction of protein targets for this compound. By integrating ligand-based and structure-based computational methods, a prioritized list of high-confidence putative targets, with VEGFR-2 as the top candidate, has been generated. This multi-faceted approach increases the likelihood of identifying biologically relevant targets.
The next crucial step is the experimental validation of these in silico predictions. Techniques such as enzymatic assays, surface plasmon resonance (SPR) for binding kinetics, and cellular thermal shift assays (CETSA) for target engagement in a cellular context are recommended to confirm the direct interaction between this compound and the prioritized targets. This integrated approach of computational prediction followed by experimental validation provides a powerful and efficient strategy to accelerate the drug discovery and development process.
References
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Similarity-Based Methods and Machine Learning Approaches for Target Prediction in Early Drug Discovery: Performance and Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 5. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 6. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 8. researchgate.net [researchgate.net]
N-Benzyl-4-chloropicolinamide: An In-depth Technical Guide to Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is a notable absence of publicly available research specifically detailing the mechanism of action of N-Benzyl-4-chloropicolinamide. This document, therefore, presents a series of well-founded hypotheses based on the established biological activities of structurally analogous compounds containing the picolinamide or N-benzyl scaffold. The information herein is intended to serve as a guide for future research and not as a definitive statement of fact.
Introduction
N-Benzyl-4-chloropicolinamide is a synthetic organic compound featuring a picolinamide core structure with a benzyl group attached to the amide nitrogen and a chlorine atom at the 4-position of the pyridine ring. While direct experimental data on its biological activity is scarce, its structural motifs are present in a variety of bioactive molecules. This guide explores the most plausible mechanisms of action for N-Benzyl-4-chloropicolinamide by examining the established activities of these related compounds. The hypotheses presented span applications in agriculture (herbicidal and fungicidal) and potentially in medicine.
Core Hypotheses on the Mechanism of Action
Based on the activities of structurally related picolinamide and N-benzyl containing compounds, four primary mechanisms of action are proposed for N-Benzyl-4-chloropicolinamide.
Hypothesis 1: Inhibition of Phytoene Desaturase (PDS) - Herbicidal Activity
Structurally similar N-benzyl-picolinamides have been identified as bleaching herbicides that act by inhibiting carotenoid biosynthesis[1]. This leads to the hypothesis that N-Benzyl-4-chloropicolinamide may function as an inhibitor of phytoene desaturase (PDS), a key enzyme in this pathway.
Mechanism of Action:
Phytoene desaturase is a critical enzyme in the carotenoid biosynthesis pathway in plants and cyanobacteria.[2][3] It catalyzes the desaturation of 15-cis-phytoene to produce 9,15,9'-tri-cis-ζ-carotene. This process is essential for the formation of carotenoids, which protect chlorophyll from photooxidation. Herbicides that inhibit PDS block this pathway, leading to the accumulation of phytoene and a deficiency in carotenoids. The absence of protective carotenoids results in the rapid destruction of chlorophyll by sunlight, causing the characteristic "bleaching" or whitening of the plant tissues, ultimately leading to plant death. Many PDS inhibitors, such as norflurazon, act by binding to the plastoquinone-binding site of the enzyme, thereby blocking the reoxidation of the FAD cofactor.[4][5]
Proposed Signaling Pathway:
Hypothesis 2: Disruption of Fungal Cell Function via Sec14p Inhibition - Antifungal Activity
The picolinamide scaffold has been identified in compounds with antifungal properties that target the essential yeast phosphatidylinositol transfer protein (PITP), Sec14p.[6][7][8] This suggests a potential antifungal mechanism for N-Benzyl-4-chloropicolinamide.
Mechanism of Action:
Sec14p is a crucial protein in fungi, responsible for the transport of phosphatidylinositol (PI) and phosphatidylcholine (PC) between membranes. This function is vital for maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and secretion. By inhibiting Sec14p, small molecules can disrupt these processes, leading to a breakdown in cellular organization and ultimately, fungal cell death. The inhibitors bind to the lipid-binding pocket of Sec14p, preventing it from carrying out its lipid transfer functions.[6][7]
Proposed Signaling Pathway:
Hypothesis 3: Synthetic Auxin Mimicry - Herbicidal Activity
Picolinic acid and its derivatives are a well-known class of herbicides that act as synthetic auxins.[9] The core picolinamide structure of N-Benzyl-4-chloropicolinamide suggests it could share this mechanism of action.
Mechanism of Action:
Natural auxins are plant hormones that regulate growth and development. Synthetic auxin herbicides mimic these hormones, but unlike the natural compounds, they are not easily metabolized by the plant. They bind to auxin receptors, such as the F-box protein AFB5, leading to the formation of a co-receptor complex with Aux/IAA transcriptional repressor proteins.[9] This complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors leads to the uncontrolled expression of auxin-responsive genes, resulting in abnormal and unsustainable growth, such as epinasty (twisting and curling of stems and leaves), and ultimately, plant death.[9]
Proposed Signaling Pathway:
Hypothesis 4: Inhibition of Mitochondrial Respiration - Fungicidal Activity
A picolinamide derivative, fenpicoxamid, has been shown to act as a fungicide by inhibiting the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[10] This provides another plausible antifungal mechanism for N-Benzyl-4-chloropicolinamide.
Mechanism of Action:
The cytochrome bc1 complex is a critical component of cellular respiration, responsible for transferring electrons from ubiquinol to cytochrome c. This process is coupled to the pumping of protons across the inner mitochondrial membrane, generating the proton motive force that drives ATP synthesis. Inhibition of the Qi site of this complex disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a cessation of ATP production. This rapid depletion of cellular energy results in fungal cell death.[10]
Proposed Signaling Pathway:
References
- 1. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 3. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel N-Benzyl 4-chloropicolinamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-benzyl 4-chloropicolinamide scaffold represents a promising starting point for the discovery of novel bioactive molecules. Picolinamides, a class of compounds derived from picolinic acid, have demonstrated a wide range of biological activities, including antibacterial, herbicidal, and anticancer properties. The incorporation of a benzyl group introduces a key structural motif known to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of novel this compound analogs, offering a foundational resource for researchers in drug discovery and development.
Proposed Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a straightforward and robust amide coupling reaction between a 4-chloropicolinoyl derivative and a corresponding benzylamine. A general synthetic scheme is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of N-(Substituted benzyl)-4-chloropicolinamide
This protocol describes a general method for the synthesis of this compound analogs via an acyl chloride intermediate.
Materials:
-
4-chloropicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Substituted benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 4-chloropicolinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 4-chloropicolinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the solution of the substituted benzylamine to the solution of 4-chloropicolinoyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-(substituted benzyl)-4-chloropicolinamide analog.
-
-
Characterization:
-
Characterize the purified compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Potential Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for novel this compound analogs are not extensively available in the public domain, the activities of structurally related compounds provide valuable insights into their potential applications and guide future discovery efforts.
Hypothesized Biological Targets and Activities
Based on the known activities of picolinamides and N-benzyl derivatives, novel analogs of this compound may exhibit a range of biological effects, including:
-
Anticancer Activity: Many heterocyclic amide structures are known to possess cytotoxic effects against various cancer cell lines. The mechanism could involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.
-
Herbicidal Activity: N-benzylpicolinamides have been identified as a novel scaffold for bleaching herbicides. The mechanism may involve the inhibition of carotenoid biosynthesis.[1]
-
Enzyme Inhibition: The N-benzyl moiety is present in many enzyme inhibitors. Depending on the substitutions, these analogs could target kinases, proteases, or other enzymes. For instance, related N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the deubiquitinating enzyme USP1/UAF1.[2]
-
Antimicrobial Activity: Picolinamide derivatives have shown potent and selective activity against various bacteria.
Structure-Activity Relationship (SAR) Insights from Related Compounds
The following table summarizes the biological activities of some related picolinamide and N-benzyl derivatives, which can inform the SAR for novel this compound analogs.
| Compound Class | Key Structural Features | Biological Activity | Reported IC₅₀ / MIC | Reference |
| N-benzyl-6-methylpicolinamides | Electron-withdrawing groups at the 3- or 4-positions of the benzyl ring | Herbicidal | - | [1] |
| N-benzyl-2-phenylpyrimidin-4-amines | Phenyl ring at the 4-position of the benzylamine | USP1/UAF1 Inhibition | IC₅₀ in the nanomolar to low micromolar range | [2][3] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Indanone moiety | Acetylcholinesterase Inhibition | IC₅₀ = 5.7 nM | [4] |
| N-Benzoyl-2-hydroxybenzamides | Substituted benzoyl group | Anti-protozoal | - | [5] |
Logical Relationship for SAR Hypothesis
Caption: Hypothesized structure-activity relationships for this compound analogs.
Conclusion
The this compound scaffold holds significant potential for the development of novel therapeutic agents and other bioactive compounds. This technical guide provides a foundational framework for the synthesis and evaluation of new analogs. By systematically exploring substitutions on the benzyl ring and leveraging insights from related compound classes, researchers can efficiently navigate the chemical space to identify novel molecules with desired biological activities. The detailed protocols and hypothesized structure-activity relationships presented herein serve as a valuable resource to accelerate discovery and development efforts in this promising area of research.
References
- 1. EP4448493A1 - Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use - Google Patents [patents.google.com]
- 2. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 3. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
N-Benzyl 4-chloropicolinamide: A Technical Overview for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyl 4-chloropicolinamide, a compound of interest in medicinal chemistry and drug discovery. The document details its fundamental molecular properties, a representative synthesis protocol, and a general workflow for its biological evaluation, designed to be a valuable resource for researchers in the field.
Core Molecular Data
The fundamental quantitative data for this compound are summarized in the table below, providing a clear reference for its molecular characteristics.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₃H₁₁ClN₂O | [1][2][3] |
| Molecular Weight | 246.70 g/mol | [1] |
| CAS Number | 116275-39-9 | [1] |
Experimental Protocols
Representative Synthesis of this compound
The synthesis can be conceptualized as a two-step process, which can often be performed in a one-pot reaction.
Step 1: Formation of 4-Chloropicolinoyl Chloride
-
To a solution of 4-chloropicolinic acid in an inert solvent (e.g., dichloromethane or toluene), thionyl chloride (SOCl₂) is added, often in excess.
-
A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
The reaction mixture is typically heated to reflux and monitored by a suitable analytical method (e.g., thin-layer chromatography) until the starting material is consumed.
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-chloropicolinoyl chloride, which is often used in the next step without further purification.
Step 2: Amidation with Benzylamine
-
The crude 4-chloropicolinoyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane.
-
The solution is cooled in an ice bath.
-
A solution of benzylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent is added dropwise to the cooled solution of the acid chloride. The base is used to neutralize the hydrochloric acid byproduct.
-
The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.
-
The reaction progress is monitored until completion.
-
Upon completion, the reaction mixture is washed sequentially with a dilute acid solution, water, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Biological Activity Screening Workflow
Given the interest in picolinamide derivatives for various biological applications, including as potential herbicides and anticancer agents, a general workflow for the initial biological screening of a novel compound like this compound is presented below. This workflow is designed for an audience in drug development and outlines a logical progression from in vitro to in vivo studies.
Description of the Workflow:
-
Compound Synthesis and Characterization: The process begins with the synthesis of this compound and its thorough characterization to confirm its identity and purity.
-
In Vitro Screening: The compound is then subjected to a battery of in vitro assays. These could include enzymatic assays to identify potential molecular targets, as well as cell-based assays to assess its effect on cell viability, proliferation, or other cellular functions in relevant cell lines (e.g., cancer cell lines).
-
Hit Identification and Validation: If the compound shows promising activity in the initial screens ("a hit"), further experiments are conducted to validate these findings and confirm the dose-response relationship.
-
Lead Optimization: For a validated hit, medicinal chemists may synthesize a series of structural analogs to explore the structure-activity relationship (SAR). This iterative process aims to improve the potency, selectivity, and drug-like properties of the initial hit. The improved compounds are then re-evaluated in the in vitro screening assays.
-
In Vivo Efficacy Studies: Promising lead compounds from the optimization phase are advanced to in vivo studies using appropriate animal models to evaluate their efficacy and safety in a living organism.
-
Preclinical Development: Compounds that demonstrate significant in vivo efficacy and an acceptable safety profile may then be selected for formal preclinical development, which involves more extensive toxicology and pharmacokinetic studies to support an Investigational New Drug (IND) application.
References
- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
An In-depth Technical Guide on the Core Physicochemical Properties of N-Benzyl 4-chloropicolinamide: XLogP3-AA and Hydrogen Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the lipophilicity and hydrogen bonding characteristics of N-Benzyl 4-chloropicolinamide, a crucial molecule in medicinal chemistry and drug discovery. Understanding these fundamental properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document outlines the computational prediction of the XLogP3-AA value and hydrogen bond donor/acceptor counts, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties of this compound
The lipophilicity and hydrogen bonding capacity of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties have been computationally predicted to provide foundational data for further research and development.
Predicted Physicochemical Data
The following table summarizes the key computationally predicted physicochemical properties of this compound. These values were determined using established algorithms based on the molecule's structure.
| Property | Predicted Value | Method |
| XLogP3-AA | 3.1 | Atom-additive method with correction factors |
| Hydrogen Bond Donors | 1 | Rule-based structural analysis |
| Hydrogen Bond Acceptors | 3 | Rule-based structural analysis |
Note: These values are computationally predicted and should be confirmed by experimental methods.
XLogP3-AA: A Computational Approach to Lipophilicity
XLogP3-AA is a widely used computational method for estimating the octanol-water partition coefficient (LogP), a key measure of a molecule's lipophilicity.[1] It is an atom-additive method, meaning the LogP value is calculated by summing the contributions of individual atoms and correction factors within the molecule. This approach allows for rapid prediction of lipophilicity, which is invaluable in the early stages of drug discovery for screening large libraries of compounds.
References
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of N-Benzyl 4-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of N-Benzyl 4-chloropicolinamide, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2] The described protocol is optimized for the direct amidation of 4-chloropicolinic acid with benzylamine under solvent-free conditions, catalyzed by ceric ammonium nitrate (CAN).[3][4] All quantitative data from optimization studies are presented in tabular format for clarity, and a detailed experimental workflow is visualized using a Graphviz diagram.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, with the resulting structures present in a vast array of pharmaceuticals.[4] this compound and its derivatives are of significant interest in drug discovery due to their potential biological activities. Traditional methods for amide synthesis often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents, leading to significant waste generation.[1]
Microwave-assisted organic synthesis has emerged as a powerful technology to overcome these limitations.[5][6][7] By directly heating the reaction mixture, microwaves can accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional methods.[2][8][9] This application note details a robust and reproducible microwave-assisted protocol for the synthesis of this compound.
Data Presentation
The following tables summarize the optimization of reaction conditions for the microwave-assisted synthesis of amides, which informed the final protocol for this compound.
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Catalyst (mol%) | Yield (%) |
| 1 | 100-105 | 2 | 2 | 45 |
| 2 | 120-125 | 2 | 2 | 68 |
| 3 | 140-145 | 2 | 2 | 85 |
| 4 | 160-165 | 2 | 2 | >95 |
| 5 | 180-185 | 2 | 2 | >95 |
Reaction conditions: 4-chloropicolinic acid (1 mmol), benzylamine (1.1 mmol), CAN (2 mol%), solvent-free, microwave irradiation.
Table 2: Optimization of Catalyst Loading
| Entry | Temperature (°C) | Reaction Time (h) | Catalyst (mol%) | Yield (%) |
| 1 | 160-165 | 2 | 0 | <5 |
| 2 | 160-165 | 2 | 1 | 78 |
| 3 | 160-165 | 2 | 2 | >95 |
| 4 | 160-165 | 2 | 5 | >95 |
Reaction conditions: 4-chloropicolinic acid (1 mmol), benzylamine (1.1 mmol), CAN, solvent-free, microwave irradiation.
Table 3: Comparison of Microwave vs. Conventional Heating
| Method | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Microwave | 160-165 | 0.5 | >95 |
| Conventional | 165 | 16 | 75 |
Reaction conditions: 4-chloropicolinic acid (1 mmol), benzylamine (1.1 mmol), CAN (2 mol%), solvent-free.
Experimental Protocols
Materials and Equipment
-
4-chloropicolinic acid (Reagent grade, ≥98%)
-
Benzylamine (Reagent grade, ≥99%)
-
Ceric Ammonium Nitrate (CAN) (Reagent grade, ≥98.5%)
-
Ethyl acetate (ACS grade)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Microwave synthesizer equipped with a temperature and pressure sensor
-
Reaction vials suitable for microwave synthesis
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and/or LC-MS for product characterization
Synthesis of this compound
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloropicolinic acid (1.0 mmol, 157.56 mg), benzylamine (1.1 mmol, 117.96 mg, 120 µL), and ceric ammonium nitrate (0.02 mmol, 10.96 mg).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 160-165 °C for 30 minutes with stirring.[3] The microwave power will be automatically adjusted by the instrument to maintain the target temperature.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add 10 mL of ethyl acetate to the reaction mixture and stir until the solid dissolves.
-
Purification: Transfer the ethyl acetate solution to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution, 10 mL of water, and 10 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Product Characterization: The resulting solid is the desired this compound. The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The expected yield is >95%.
Mandatory Visualization
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
References
- 1. Microwave Assisted Catalytic Amidation of Organic Amines with Carboxylic Acids - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. youtube.com [youtube.com]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of N-Benzyl 4-chloropicolinamide using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of N-Benzyl 4-chloropicolinamide using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. This protocol outlines the materials, equipment, and a step-by-step procedure for efficient purification. Additionally, it includes representative data and a visual workflow to guide researchers.
Introduction
This compound and its derivatives are recognized for their potential biological activities, making them important scaffolds in drug discovery. The synthesis of this compound, often from methyl 4-chloropicolinate and benzylamine, can result in a crude product containing unreacted starting materials and byproducts.[1] Column chromatography is a widely used and effective technique for the separation and purification of such organic compounds based on their differential adsorption to a stationary phase. This application note details a robust method for the purification of this compound utilizing silica gel flash column chromatography, a common practice for purifying picolinamide derivatives.[2][3]
Experimental Overview
The purification strategy involves the separation of this compound from impurities by passing the crude mixture through a silica gel column. A non-polar to polar solvent gradient is employed to elute the components at different rates. The separation is monitored by Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.
Figure 1. General workflow for the purification of this compound.
Materials and Methods
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Experimental Protocol
Step 1: Column Preparation
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in hexane. For every 1 gram of crude product, use approximately 30-50 grams of silica gel.
-
Secure the column in a vertical position and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the solvent until the level is just above the top layer of sand.
Step 2: Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel (approximately 2-3 times the weight of the crude product) by dissolving the compound in a solvent and then evaporating the solvent completely to obtain a free-flowing powder.
-
Carefully add the prepared sample to the top of the column.
Step 3: Elution and Fraction Collection
-
Begin elution with a non-polar solvent system, such as 100% hexane or a low percentage of ethyl acetate in hexane (e.g., 5-10%).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 40% ethyl acetate in hexane.
-
Collect the eluent in fractions of appropriate volumes in separate test tubes or flasks.
Step 4: Monitoring and Product Isolation
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a chamber with a suitable solvent system (e.g., 30% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp.
-
Identify and combine the fractions that contain the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or LC-MS.
Data Presentation
The following tables summarize representative data for the purification of this compound.
Table 1: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of 10% to 40% Ethyl Acetate in Hexane |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Amount of Crude Product | 2.0 g |
| Amount of Silica Gel | 80 g |
| Flow Rate | Approximately 10 mL/min |
| Monitoring | TLC with UV visualization (254 nm) |
Table 2: Representative Purification Results
| Sample | Mass (g) | Purity (by HPLC) | Yield (%) |
| Crude Product | 2.0 | ~75% | - |
| Purified Product | 1.35 | >98% | 67.5% |
Table 3: TLC Analysis
| Compound | Retention Factor (Rf) |
| This compound | ~0.45 |
| Less Polar Impurity | ~0.60 |
| More Polar Impurity | ~0.20 |
| TLC conditions: 30% Ethyl Acetate in Hexane on silica gel plate. |
Troubleshooting
-
Poor Separation: If the separation is not effective, consider using a shallower solvent gradient or a different solvent system. General guidance on solvent selection can be beneficial.[4][5]
-
Compound Crashing Out on Column: This may occur if the sample is not fully soluble in the mobile phase. Try using a stronger solvent for sample loading or employ the dry-loading technique.
-
Streaking on TLC: This could indicate that the sample is acidic or basic. Adding a small amount of triethylamine or acetic acid to the mobile phase can sometimes improve the separation.
Conclusion
The protocol described provides an effective method for the purification of this compound using silica gel column chromatography. By following this procedure, researchers can obtain the target compound with high purity, which is essential for its use in further research and development in the pharmaceutical industry. The provided data and workflow serve as a valuable guide for achieving successful purification.
References
Application Notes and Protocols for the Recrystallization of High Purity N-Benzyl 4-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-Benzyl 4-chloropicolinamide, a key intermediate in pharmaceutical synthesis, through recrystallization. The methods outlined below are designed to yield a high-purity crystalline solid suitable for further use in drug development and manufacturing. The protocols are based on established principles of crystallization for aromatic amides and include single-solvent and mixed-solvent techniques.
Principle of Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The underlying principle is the difference in solubility of the target compound and its impurities in a selected solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound to be purified sparingly at room temperature but will have a high solubility at an elevated temperature.[1] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble in the hot solvent.[2]
Solvent Selection and Solubility Profile
Qualitative Solubility Assessment:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to high solubility, especially at elevated temperatures, due to hydrogen bonding with the amide group.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Likely to show good solubility, particularly when heated.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have low solubility due to the polar nature of the picolinamide moiety.
-
Water: Expected to have very low solubility.
Estimated Quantitative Solubility of this compound:
The following table summarizes the estimated solubility of this compound in common laboratory solvents at room temperature (25°C) and at the solvent's boiling point. These values are predictive and should be confirmed experimentally for process optimization.
| Solvent | Solvent Class | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) | Suitability for Single-Solvent Recrystallization |
| Ethanol | Polar Protic | ~1-2 | > 20 | Excellent |
| Isopropanol | Polar Protic | ~0.5-1 | > 15 | Good |
| Acetone | Polar Aprotic | ~5-10 | > 30 | Poor (too soluble at RT) |
| Ethyl Acetate | Polar Aprotic | ~3-5 | > 25 | Moderate |
| Toluene | Non-Polar Aromatic | < 0.1 | ~2-5 | Potentially suitable |
| Hexane | Non-Polar Aliphatic | < 0.01 | < 0.1 | Unsuitable (Insoluble) |
| Water | Polar Protic | < 0.01 | < 0.1 | Unsuitable (Insoluble) |
Based on this predicted data, ethanol and isopropanol are promising candidates for single-solvent recrystallization. A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, could also be effective.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform all operations in a well-ventilated fume hood.
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol is recommended when a single solvent with a significant temperature-dependent solubility for the target compound is identified.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[3] Avoid adding an excess of solvent to ensure a saturated solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask.[4]
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[3]
-
Drying: Continue to draw air through the crystals on the filter for several minutes. Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point until a constant weight is achieved.
Expected Purity and Yield:
| Parameter | Expected Value |
| Purity (by HPLC) | > 99.5% |
| Yield | 80-90% |
| Melting Point | Sharp, consistent with literature value |
Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate/Hexane
This method is useful when a single suitable solvent cannot be found. One solvent (the "good" solvent) dissolves the compound well, while the other (the "poor" or "anti-solvent") is one in which the compound is insoluble. The two solvents must be miscible.
Materials:
-
Crude this compound
-
Ethyl Acetate
-
Hexane
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise with swirling until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethyl acetate/hexane mixture.
-
Drying: Dry the crystals under vacuum as described in Protocol 1.
Expected Purity and Yield:
| Parameter | Expected Value |
| Purity (by HPLC) | > 99.0% |
| Yield | 75-85% |
| Melting Point | Sharp, consistent with literature value |
Visualized Workflows
References
Application Notes and Protocols for the Characterization of N-Benzyl 4-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the analytical characterization of N-Benzyl 4-chloropicolinamide, a picolinamide derivative of interest in pharmaceutical research. The following sections outline the methodologies for confirming the identity, purity, and structural integrity of this compound using a suite of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Hypothetical but representative data is presented to illustrate expected outcomes.
Introduction
This compound is a substituted picolinamide, a class of compounds with diverse biological activities. As with any compound intended for pharmaceutical development, rigorous analytical characterization is essential to ensure its quality, safety, and efficacy. These application notes provide a comprehensive guide for researchers to perform such characterization.
Synthesis Workflow
A plausible synthetic route to this compound involves the amidation of a 4-chloropicolinoyl derivative with benzylamine. A common approach is the conversion of 4-chloropicolinic acid to its more reactive acid chloride, followed by reaction with benzylamine.
Caption: Proposed synthesis of this compound.
Analytical Characterization Workflow
A systematic approach is crucial for the comprehensive characterization of the synthesized compound. The following workflow outlines the recommended analytical steps.
Caption: Workflow for analytical characterization.
Physicochemical and Spectroscopic Data (Hypothetical)
The following tables summarize the expected physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.70 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 110-115 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
Table 2: ¹H NMR (400 MHz, CDCl₃) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.35 | d | 1H | Pyridine H-6 |
| 8.10 | br s | 1H | Amide N-H |
| 7.55 | d | 1H | Pyridine H-5 |
| 7.40-7.25 | m | 6H | Phenyl-H & Pyridine H-3 |
| 4.65 | d | 2H | Benzyl CH₂ |
Table 3: ¹³C NMR (100 MHz, CDCl₃) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=O (Amide) |
| 150.0 | Pyridine C-2 |
| 148.5 | Pyridine C-6 |
| 145.0 | Pyridine C-4 |
| 138.0 | Phenyl C-1 (ipso) |
| 129.0 | Phenyl C-3/C-5 |
| 128.0 | Phenyl C-4 |
| 127.5 | Phenyl C-2/C-6 |
| 125.0 | Pyridine C-5 |
| 122.0 | Pyridine C-3 |
| 44.0 | Benzyl CH₂ |
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 | Strong, Broad | N-H Stretch (Amide) |
| 3050 | Medium | Aromatic C-H Stretch |
| 1660 | Strong | C=O Stretch (Amide I) |
| 1590, 1550, 1480 | Medium-Strong | Aromatic C=C Stretch |
| 1530 | Strong | N-H Bend (Amide II) |
| 1100 | Strong | C-Cl Stretch |
Table 5: Mass Spectrometry (GC-MS, EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 246 | 40 | [M]⁺ (³⁵Cl isotope) |
| 248 | 13 | [M+2]⁺ (³⁷Cl isotope) |
| 155 | 100 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 127 | 30 | [C₅H₂ClNCO]⁺ |
| 91 | 80 | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Split (10:1)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Use standard acquisition parameters (e.g., 16 scans, 1-second relaxation delay).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to the functional groups in the molecule.
-
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the comprehensive characterization of this compound. Adherence to these procedures will ensure the generation of reliable and reproducible data, which is fundamental for any research and development activities involving this compound. The provided hypothetical data serves as a reference for expected analytical outcomes.
Application Notes and Protocols for In Vitro Assay Development for N-Benzyl 4-chloropicolinamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl 4-chloropicolinamide is a small molecule belonging to the picolinamide class of compounds. Picolinamide derivatives have shown a wide range of biological activities, including potential as anti-cancer agents and enzyme inhibitors.[1][2] The development of robust in vitro assays is a critical first step in characterizing the biological activity of novel compounds like this compound, elucidating its mechanism of action, and determining its potential as a therapeutic agent.
These application notes provide a comprehensive guide to developing in vitro assays to assess the activity of this compound. The protocols outlined below describe a tiered screening approach, beginning with a primary cell viability assay to determine the compound's anti-proliferative effects, followed by a secondary biochemical assay to investigate its potential as a kinase inhibitor—a common target for this class of molecules.[1][2]
Experimental Workflow
The overall workflow for the in vitro assay development for this compound is depicted below. This workflow starts with a broad assessment of cytotoxicity and progresses to a more specific, target-based assay.
Caption: Overall experimental workflow for this compound.
Primary Screening: Cell Viability Assay
To assess the general cytotoxic or anti-proliferative effects of this compound, a cell viability assay is recommended as the primary screen. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Protocol: MTT Assay for Cell Viability
1. Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well spectrophotometer (plate reader)
2. Procedure:
-
Cell Seeding: Seed the selected cancer cell line into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization:
-
After the incubation, carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation: Hypothetical Dose-Response Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 5 | 52.1 ± 4.8 |
| 10 | 25.3 ± 3.9 |
| 25 | 10.1 ± 2.5 |
| 50 | 5.4 ± 1.8 |
| 100 | 2.1 ± 1.1 |
| IC50 (µM) | ~5.5 |
Potential Signaling Pathway
Based on the activity of similar picolinamide derivatives, this compound may act as a kinase inhibitor, potentially targeting pathways involved in cell proliferation and survival, such as the VEGFR-2 signaling pathway.[1]
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Secondary Screening: Kinase Inhibition Assay
To investigate the direct inhibitory effect of this compound on a specific kinase, a biochemical assay such as the ADP-Glo™ Kinase Assay is recommended. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[7][8]
Protocol: ADP-Glo™ Kinase Assay
1. Materials:
-
This compound
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. A 10-point, 1:3 serial dilution is recommended.[7]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution (containing the kinase in kinase assay buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (nM) (Control) |
| VEGFR-2 | 0.85 | 15 |
| EGFR | > 50 | 25 |
| SRC | 15.2 | 8 |
| ABL1 | > 50 | 12 |
Assay Cascade Logic
The primary and secondary assays are designed to work in a cascade, where the results of the primary screen guide the decision to proceed with the more specific and resource-intensive secondary screen.
Caption: Logical flow from primary to secondary screening assays.
Conclusion
These application notes provide a framework for the initial in vitro characterization of this compound. By employing a primary cell-based assay followed by a specific biochemical assay, researchers can efficiently determine the compound's anti-proliferative activity and begin to elucidate its mechanism of action. The provided protocols and data presentation formats offer a standardized approach for reproducible and comparable results, which are essential for advancing promising compounds through the drug discovery pipeline.
References
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ulab360.com [ulab360.com]
Application Notes and Protocols for Evaluating the Efficacy of N-Benzyl 4-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl 4-chloropicolinamide is a small molecule belonging to the picolinamide class of compounds. While the precise mechanism of action for this specific molecule is under investigation, derivatives of picolinamide have demonstrated potential as anti-cancer agents, exhibiting activities such as the inhibition of protein kinases.[1] This document provides a comprehensive set of cell-based assays and detailed protocols to evaluate the efficacy of this compound, focusing on its potential anti-proliferative and apoptosis-inducing effects, which are common characteristics of kinase inhibitors. The following protocols are designed to be robust and reproducible for the screening and characterization of this and similar compounds.
Data Presentation
The following tables provide examples of how to structure and present quantitative data obtained from the described assays.
Table 1: Cell Viability Inhibition by this compound
| Cell Line | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 15.2 | 0.8 |
| A549 (Lung Cancer) | 22.5 | 1.2 |
| MCF-7 (Breast Cancer) | 18.9 | 1.0 |
| HCT116 (Colon Cancer) | 12.8 | 0.7 |
IC₅₀ values represent the concentration of the compound required to inhibit cell viability by 50%.
Table 2: Apoptosis Induction by this compound in HCT116 Cells
| Treatment (24h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (12.8 µM) | 45.3 ± 3.1 | 35.8 ± 2.5 | 18.9 ± 1.9 |
| Positive Control (Staurosporine, 1 µM) | 30.2 ± 2.8 | 48.7 ± 3.2 | 21.1 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55.4 ± 2.9 | 25.1 ± 1.8 | 19.5 ± 1.5 |
| This compound (12.8 µM) | 20.1 ± 2.2 | 15.3 ± 1.7 | 64.6 ± 3.5 |
| Positive Control (Nocodazole, 100 ng/mL) | 10.8 ± 1.5 | 5.2 ± 0.9 | 84.0 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3]
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the positive control in culture medium.
-
Remove the overnight culture medium and add 100 µL of the compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[1][4][5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V.[4][6] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[4]
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
Positive control (e.g., Staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed 1-2 x 10⁵ cells per well in a 6-well plate and incubate overnight.
-
Treat the cells with this compound at its IC₅₀ concentration, a vehicle control, and a positive control for 24 hours.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry within one hour.
Data Analysis: Use the flow cytometry software to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
Positive control (e.g., Nocodazole for G2/M arrest)
-
PBS
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Seed 1-2 x 10⁶ cells in a 60 mm dish and incubate overnight.
-
Treat the cells with this compound at its IC₅₀ concentration, a vehicle control, and a positive control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Analyze the samples using a flow cytometer.
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflows for cell-based assays.
Caption: Postulated Aurora B kinase signaling pathway inhibition.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for In Vivo Testing of N-Benzyl 4-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of N-Benzyl 4-chloropicolinamide, a novel compound with potential therapeutic applications. The following sections detail experimental protocols for assessing its anti-inflammatory and anti-fibrotic properties in established animal models.
Introduction
This compound is a small molecule with a chemical structure suggestive of potential activity in modulating inflammatory and fibrotic pathways. Picolinamide derivatives have been explored for various biological activities. This document outlines standardized protocols to enable researchers to consistently evaluate the efficacy and mechanism of action of this compound in vivo.
Potential Therapeutic Indications and Relevant Animal Models
Based on the structural class of this compound, it is hypothesized to possess anti-inflammatory and anti-fibrotic activities. The following preclinical animal models are recommended for initial in vivo screening and characterization.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli.[1] Chronic inflammation is a key component of numerous diseases. Animal models are crucial for studying the pathogenesis of inflammatory conditions and for the preclinical evaluation of novel anti-inflammatory agents.[1][2]
-
Recommended Model: Carrageenan-Induced Paw Edema in Rats. This is a widely used and well-characterized model of acute inflammation.[2]
Anti-fibrotic Activity
Fibrosis is the excessive accumulation of extracellular matrix, leading to scarring and organ damage. Animal models are essential for understanding the mechanisms of fibrosis and for developing anti-fibrotic therapies.[3][4]
-
Recommended Models:
Experimental Protocols
The following protocols provide detailed procedures for conducting in vivo studies to assess the efficacy of this compound.
General Preparation of this compound Formulation
-
Vehicle Selection: Based on the physicochemical properties of this compound, a suitable vehicle should be selected. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent kept minimal to avoid vehicle-induced effects.
-
Formulation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired final concentrations for dosing. Ensure the formulation is homogenous and stable.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to inhibit acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
P plethysmometer or digital calipers
-
Vehicle control
-
Positive control (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Acclimatization: Acclimate animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: this compound (Dose 1)
-
Group III: this compound (Dose 2)
-
Group IV: this compound (Dose 3)
-
Group V: Positive Control (Indomethacin)
-
-
Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Quantitative Data Summary:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | - | 1.20 ± 0.15 | - |
| II | This compound | 10 | 0.95 ± 0.12 | 20.8 |
| III | This compound | 30 | 0.68 ± 0.10 | 43.3 |
| IV | This compound | 100 | 0.45 ± 0.08 | 62.5 |
| V | Indomethacin | 10 | 0.50 ± 0.09 | 58.3 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is used to evaluate the anti-fibrotic potential of a compound in the lungs.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Bleomycin sulfate
-
Vehicle control
-
Positive control (e.g., Pirfenidone)
Procedure:
-
Acclimatization: Acclimate mice for one week.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Group I: Saline + Vehicle
-
Group II: Bleomycin + Vehicle
-
Group III: Bleomycin + this compound (Dose 1)
-
Group IV: Bleomycin + this compound (Dose 2)
-
Group V: Bleomycin + Positive Control
-
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (1.5 - 3.0 U/kg) in sterile saline. The saline control group receives saline only.
-
Compound Administration: Begin daily administration of this compound, vehicle, or positive control from day 1 to day 21 post-bleomycin instillation.
-
Endpoint Analysis (Day 21):
-
Sacrifice mice and collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (e.g., TGF-β1, IL-6).
-
Harvest lungs for histological analysis (Masson's trichrome staining for collagen deposition) and biochemical analysis (hydroxyproline content to quantify collagen).
-
Quantitative Data Summary:
| Group | Treatment | Lung Hydroxyproline (µ g/lung ) | Total Cells in BALF (x10^5) | Ashcroft Fibrosis Score |
| I | Saline + Vehicle | 250 ± 30 | 1.5 ± 0.3 | 0.5 ± 0.2 |
| II | Bleomycin + Vehicle | 850 ± 90 | 8.2 ± 1.1 | 6.8 ± 0.9 |
| III | Bleomycin + Cpd | 620 ± 75 | 5.5 ± 0.8 | 4.5 ± 0.7 |
| IV | Bleomycin + Cpd | 450 ± 60 | 3.8 ± 0.6 | 2.9 ± 0.5 |
| V | Bleomycin + Pirfenidone | 480 ± 65 | 4.1 ± 0.7 | 3.2 ± 0.6 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. "Cpd" refers to this compound.)
Protocol 3: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This model is suitable for assessing the hepatoprotective and anti-fibrotic effects of a compound.
Materials:
-
Male Sprague-Dawley rats (200-220 g)
-
This compound
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Vehicle control
-
Positive control (e.g., Silymarin)
Procedure:
-
Acclimatization: Acclimate rats for one week.
-
Grouping: Divide rats into the following groups (n=6-8 per group):
-
Group I: Olive Oil + Vehicle
-
Group II: CCl4 + Vehicle
-
Group III: CCl4 + this compound (Dose 1)
-
Group IV: CCl4 + this compound (Dose 2)
-
Group V: CCl4 + Positive Control
-
-
Induction of Fibrosis: Administer CCl4 (1 mL/kg, 50% in olive oil) intraperitoneally twice a week for 8 weeks. The control group receives olive oil only.
-
Compound Administration: Administer this compound, vehicle, or positive control daily for the 8-week duration of the study.
-
Endpoint Analysis:
-
Collect blood at the end of the study for analysis of liver function markers (ALT, AST).
-
Harvest livers for histological examination (H&E and Masson's trichrome staining) and measurement of hydroxyproline content.
-
Quantitative Data Summary:
| Group | Treatment | Serum ALT (U/L) | Serum AST (U/L) | Liver Hydroxyproline (µg/g tissue) |
| I | Olive Oil + Vehicle | 45 ± 8 | 110 ± 15 | 150 ± 25 |
| II | CCl4 + Vehicle | 250 ± 35 | 480 ± 50 | 980 ± 110 |
| III | CCl4 + Cpd | 180 ± 28 | 350 ± 45 | 650 ± 90 |
| IV | CCl4 + Cpd | 110 ± 20 | 220 ± 30 | 380 ± 60 |
| V | CCl4 + Silymarin | 125 ± 22 | 250 ± 35 | 420 ± 70 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. "Cpd" refers to this compound.)
Visualizations: Signaling Pathways and Experimental Workflows
Generalized Inflammatory Signaling Pathway
Caption: Potential mechanism of action for this compound in inflammation.
Generalized Fibrotic Signaling Pathway
References
- 1. ijpsr.com [ijpsr.com]
- 2. asianjpr.com [asianjpr.com]
- 3. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 6. Frontiers | Animal and Organoid Models of Liver Fibrosis [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of N-Benzyl 4-chloropicolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize the biological activity of N-Benzyl 4-chloropicolinamide derivatives. Given the chemical scaffold, these compounds may exhibit a range of biological effects, including but not limited to, enzyme inhibition and induction of apoptosis. The following protocols are designed to be adaptable for screening large libraries of these derivatives in an automated, high-throughput format.
Application Note 1: High-Throughput Screening for Kinase Inhibition
Enzymes, particularly kinases, are a major class of drug targets due to their critical role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is implicated in numerous diseases, making them a prime target for therapeutic intervention. This protocol describes a generalized biochemical assay to identify this compound derivatives that act as kinase inhibitors.[3][4]
Data Presentation: In Vitro Kinase Inhibition
The inhibitory activity of a hypothetical this compound derivative, designated "NBCP-1," is summarized below. This data is crucial for determining the potency and selectivity of potential drug candidates.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| NBCP-1 | Kinase X | TR-FRET | 85 |
| NBCP-1 | Kinase Y | FP | 1,200 |
| NBCP-1 | Kinase Z | AlphaScreen | >15,000 |
| Staurosporine (Control) | Kinase X | TR-FRET | 10 |
Signaling Pathway Diagram
The diagram below illustrates a generic kinase signaling cascade that can be inhibited by a small molecule inhibitor like an this compound derivative.
Caption: A generic kinase signaling pathway inhibited by NBCP-1.
Experimental Protocol: Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and widely used HTS assay format for detecting kinase activity.[3][5]
1. Assay Principle: This assay measures the phosphorylation of a specific substrate by a target kinase. A europium chelate-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
2. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.
-
Enzyme Solution: Dilute the target kinase (e.g., Kinase X) to the optimal concentration (determined during assay development) in the assay buffer.
-
Substrate/ATP Solution: Prepare a solution containing the ULight™-labeled peptide substrate and ATP at their optimal concentrations (typically at or below the Km for ATP) in the assay buffer.[6]
-
Test Compounds: Serially dilute the this compound derivatives in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.[3]
-
Controls:
-
Positive Control: A known kinase inhibitor (e.g., Staurosporine).
-
Negative Control: DMSO vehicle only.[3]
-
-
Detection Reagent: Prepare a solution of the europium-labeled anti-phospho-substrate antibody in the detection buffer.
3. HTS Workflow:
Caption: Automated workflow for a high-throughput kinase inhibition screen.
4. Detailed Protocol Steps (384-well plate format):
-
Using an acoustic dispenser, transfer 50 nL of the this compound derivatives, positive control, and negative control (DMSO) to the wells of a 384-well assay plate.
-
Add 5 µL of the kinase solution to all wells using a robotic liquid handler.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.[3]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of the detection reagent.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
Application Note 2: High-Throughput Screening for Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis.[7] The induction of apoptosis is a key mechanism for many anti-cancer drugs. This protocol describes a cell-based HTS assay to identify this compound derivatives that induce apoptosis by measuring caspase-3/7 activity.[8][9]
Data Presentation: Apoptosis Induction
The pro-apoptotic activity of a hypothetical this compound derivative, "NBCP-2," is summarized below.
| Compound | Cell Line | Assay Type | EC50 (µM) | Max Apoptosis (%) |
| NBCP-2 | HeLa | Caspase-Glo 3/7 | 2.5 | 85 |
| NBCP-2 | A549 | Caspase-Glo 3/7 | 5.1 | 78 |
| Staurosporine (Control) | HeLa | Caspase-Glo 3/7 | 0.8 | 92 |
Apoptosis Signaling Pathway Diagram
The diagram below depicts a simplified intrinsic apoptosis pathway, highlighting the activation of executioner caspases.
Caption: Simplified intrinsic apoptosis pathway induced by NBCP-2.
Experimental Protocol: Homogeneous Caspase-3/7 Activity Assay
This assay utilizes a proluminescent caspase-3/7 substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal.[9]
1. Assay Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity and cell lysis. The addition of the single reagent results in cell lysis, followed by caspase cleavage of the substrate and generation of a "glow-type" luminescent signal, which is proportional to the amount of caspase activity.
2. Reagent Preparation:
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM for HeLa cells) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Test Compounds: Serially dilute the this compound derivatives in 100% DMSO.
-
Controls:
-
Positive Control: A known apoptosis inducer (e.g., Staurosporine).
-
Negative Control: DMSO vehicle only.
-
-
Caspase-Glo® 3/7 Reagent: Reconstitute the lyophilized substrate with the provided buffer according to the manufacturer's instructions.
3. HTS Workflow:
Caption: Automated workflow for a high-throughput apoptosis screen.
4. Detailed Protocol Steps (384-well plate format):
-
Seed cells (e.g., HeLa) in a 384-well white-walled, clear-bottom plate at a density of 2,000 cells/well in 40 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 100 nL of the serially diluted this compound derivatives, positive control, or negative control (DMSO) to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 20 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.
-
Read the luminescence on a plate-reading luminometer.
These protocols provide a starting point for the high-throughput screening of this compound derivatives. Assay conditions, including enzyme/substrate concentrations, cell seeding densities, and incubation times, should be optimized for each specific target and cell line to ensure robust and reproducible results.[6]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for N-Benzyl-4-chloropicolinamide Studies
For Researchers, Scientists, and Drug Development Professionals
This document outlines a comprehensive research plan for the investigation of N-Benzyl-4-chloropicolinamide. Given the limited specific biological data available for this compound, the proposed plan adopts an exploratory approach, screening for a range of potential activities based on the known functions of structurally related picolinamide derivatives. The plan encompasses synthesis, characterization, and a multi-tiered biological evaluation.
Introduction
N-Benzyl-4-chloropicolinamide is a picolinamide derivative. While the specific biological activities of this compound are not extensively documented, the broader class of picolinamides has been shown to exhibit diverse pharmacological and biological effects. These include roles as herbicides, inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and acetylcholinesterase (AChE).[1][2][3][4] This research plan provides a systematic framework to synthesize, purify, and characterize N-Benzyl-4-chloropicolinamide and to subsequently screen it for potential biological activities to elucidate its mechanism of action.
Research Plan Overview
The research plan is structured in three main phases:
-
Phase 1: Synthesis and Characterization. Chemical synthesis of N-Benzyl-4-chloropicolinamide followed by purification and structural confirmation.
-
Phase 2: In Vitro Biological Screening. A tiered screening approach to assess the compound's activity against a panel of targets suggested by the activities of related picolinamide derivatives.
-
Phase 3: Mechanism of Action and Lead Optimization. If significant activity is observed, this phase will involve more detailed mechanistic studies and exploration of structure-activity relationships (SAR).
Below is a graphical representation of the overall research workflow.
Phase 1: Synthesis and Characterization
Synthesis Protocol
A potential synthesis method for N-Benzyl-4-chloropicolinamide involves the amidation of a 4-chloropicolinic acid derivative with benzylamine.[5]
Materials:
-
Methyl 4-chloropicolinate
-
Benzylamine
-
Toluene
-
Diethyl ether
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Combine methyl 4-chloropicolinate (1.0 eq) and benzylamine (1.0-1.2 eq) in a round-bottom flask.
-
Add a suitable solvent such as toluene.
-
Heat the reaction mixture to reflux (or 100°C) and stir for 16-24 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ether/hexane) or by column chromatography on silica gel.[5]
Characterization
The identity and purity of the synthesized N-Benzyl-4-chloropicolinamide will be confirmed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Data Presentation:
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C13H11ClN2O | |
| Molecular Weight | 246.69 g/mol | |
| ¹H NMR | Conforms to structure | |
| ¹³C NMR | Conforms to structure | |
| Purity (HPLC) | >95% |
Phase 2: In Vitro Biological Screening
Based on the activities of related picolinamide compounds, the initial screening will focus on three areas: herbicidal activity, 11β-HSD1 inhibition, and AChE inhibition.
Herbicidal Activity Screening
Protocol: Petri Dish Assay[1]
-
Prepare solutions of N-Benzyl-4-chloropicolinamide in a suitable solvent (e.g., acetone or DMSO) at various concentrations.
-
Place filter paper in petri dishes and moisten with the test solutions. A solvent-only control should be included.
-
Place seeds of a model plant (e.g., Arabidopsis thaliana or radish) on the filter paper.
-
Seal the petri dishes and incubate under controlled light and temperature conditions.
-
After a set period (e.g., 7-14 days), measure germination rate and root/shoot length.
Data Presentation:
| Concentration (µM) | Germination Rate (%) | Root Length (mm) | Shoot Length (mm) |
| Control | |||
| 1 | |||
| 10 | |||
| 100 |
11β-HSD1 Inhibition Assay
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the conversion of cortisone to cortisol by 11β-HSD1.
-
Prepare a reaction mixture containing recombinant human 11β-HSD1, NADPH, and cortisone in a suitable buffer.
-
Add N-Benzyl-4-chloropicolinamide at various concentrations.
-
Incubate the reaction at 37°C.
-
Stop the reaction and add HTRF detection reagents (e.g., anti-cortisol antibody labeled with a donor fluorophore and a cortisol tracer labeled with an acceptor fluorophore).
-
Read the HTRF signal on a compatible plate reader.
Data Presentation:
| Concentration (µM) | % Inhibition of 11β-HSD1 |
| Control | 0 |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Acetylcholinesterase (AChE) Inhibition Assay
Protocol: Ellman's Assay[4]
This colorimetric assay measures the activity of AChE.
-
Prepare a reaction mixture containing AChE, acetylthiocholine (substrate), and DTNB (Ellman's reagent) in a phosphate buffer.
-
Add N-Benzyl-4-chloropicolinamide at various concentrations.
-
Incubate the reaction at room temperature.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
Data Presentation:
| Concentration (µM) | % Inhibition of AChE |
| Control | 0 |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Phase 3: Mechanism of Action and Lead Optimization
If promising activity is identified in Phase 2, further studies will be initiated to understand the mechanism of action and to explore the structure-activity relationship.
Mechanism of Action Studies
The specific experiments will depend on the observed activity. For example, if the compound shows significant enzyme inhibition, kinetic studies will be performed to determine the mode of inhibition (e.g., competitive, non-competitive).
Structure-Activity Relationship (SAR) Studies
A series of analogs of N-Benzyl-4-chloropicolinamide will be synthesized to explore the SAR. Modifications will be made to the benzyl ring, the picolinamide core, and the chloro substituent.
Conclusion
This research plan provides a structured and detailed approach for the systematic investigation of N-Benzyl-4-chloropicolinamide. By following these protocols, researchers can effectively synthesize, characterize, and screen this compound for potential biological activities, laying the groundwork for further drug development and optimization.
References
- 1. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. prepchem.com [prepchem.com]
Application of N-Benzyl 4-chloropicolinamide in Antifungal Research
Application Notes and Protocols
Introduction
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The rise of drug-resistant fungal strains further complicates treatment, underscoring the urgent need for novel antifungal agents with unique mechanisms of action. N-Benzyl 4-chloropicolinamide and related picolinamide derivatives have emerged as a promising class of compounds with potent antifungal activity against a broad spectrum of pathogenic fungi. This document provides detailed application notes and experimental protocols based on preclinical research to guide researchers, scientists, and drug development professionals in the evaluation and characterization of this compound and its analogs.
These compounds have demonstrated significant efficacy in both in vitro and in vivo models of fungal infections, including those caused by Candida species. A key molecular target for this class of compounds has been identified as the phosphatidylinositol/phosphatidylcholine transfer protein Sec14p in Saccharomyces cerevisiae, suggesting a mechanism of action distinct from currently available antifungal drugs.[1] This novel mechanism may offer an advantage against fungal strains that have developed resistance to conventional therapies.
Data Presentation
Table 1: In Vitro Antifungal Activity of SM21 (A Picolinamide Derivative)
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | ATCC 90028 | 0.2 |
| Candida albicans | Clinical Isolate 1 | 0.4 |
| Candida albicans | Clinical Isolate 2 | 0.8 |
| Candida glabrata | ATCC 90030 | 0.8 |
| Candida krusei | ATCC 6258 | 1.6 |
| Candida parapsilosis | ATCC 22019 | 0.8 |
| Candida tropicalis | ATCC 750 | 0.4 |
| Cryptococcus neoformans | ATCC 90112 | 0.8 |
| Aspergillus fumigatus | ATCC 204305 | 6.25 |
| Penicillium marneffei | Clinical Isolate | 1.6 |
Data summarized from a study on a potent antifungal picolinamide derivative, SM21, which shares the core scaffold of this compound.[2]
Table 2: In Vivo Efficacy of SM21 in a Mouse Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Survival Rate at Day 5 |
| PBS (Control) | - | 0% |
| SM21 | 0.01 | 100% |
| SM21 | 0.1 | 100% |
| SM21 | 1 | 100% |
| SM21 | 10 | 100% |
Infection was established by intravenous injection of Candida albicans SC5314.[2]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (or derivative, e.g., SM21)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
-
Amphotericin B (positive control)
-
DMSO (solvent for the compound)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the 96-well plates using RPMI 1640 medium. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Prepare a fungal inoculum suspension adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include a positive control (fungal inoculum with a known antifungal like Amphotericin B) and a negative control (fungal inoculum with medium and DMSO, but no compound).
-
Incubate the plates at 35°C for 24-48 hours (for Candida and Aspergillus) or up to 72 hours (for Cryptococcus neoformans).[2]
-
Determine the MIC by visual inspection as the lowest concentration of the compound that causes complete inhibition of growth. Alternatively, measure the optical density at 600 nm.
In Vivo Systemic Candidiasis Mouse Model
This protocol assesses the in vivo efficacy of an antifungal compound in a murine model of systemic infection.
Materials:
-
This compound (or derivative)
-
Candida albicans strain (e.g., SC5314)
-
6-8 week old female BALB/c mice
-
Phosphate-buffered saline (PBS)
-
Vehicle for compound administration (e.g., PBS, or PBS with a solubilizing agent)
Procedure:
-
Culture Candida albicans on Sabouraud Dextrose Agar (SDA) plates.
-
Prepare a fungal suspension in sterile PBS and adjust the concentration to 1 x 10⁶ CFUs/mL.
-
Infect mice by injecting 100 µL of the fungal suspension via the tail vein.[2]
-
Prepare the treatment solution of this compound in the appropriate vehicle at the desired concentrations (e.g., 0.01, 0.1, 1, 10 mg/kg).[2]
-
Administer the compound or vehicle (control group) to the mice at specified time points post-infection (e.g., intraperitoneally or orally, once or twice daily).
-
Monitor the mice daily for signs of illness and record survival.
-
The experiment is typically concluded at a predetermined endpoint (e.g., 5 days post-infection), and survival rates are calculated.[2]
-
For fungal burden analysis, organs such as kidneys and liver can be harvested, homogenized, and plated on SDA to determine the number of CFUs per gram of tissue.
Cell Membrane Integrity Assay (Propidium Iodide Uptake)
This assay determines if the antifungal compound disrupts the fungal cell membrane.
Materials:
-
Fungal cells (e.g., Candida albicans)
-
This compound
-
Propidium iodide (PI) solution
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Grow fungal cells to the mid-logarithmic phase.
-
Wash the cells with PBS and resuspend them in fresh medium.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Include an untreated control and a positive control (e.g., heat-killed cells).
-
Add propidium iodide to each sample. PI can only enter cells with compromised membranes.
-
Incubate for a short period in the dark.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of PI-positive (membrane-damaged) cells. An increase in PI uptake in treated cells compared to the control indicates membrane damage.[2]
Visualizations
Caption: Experimental workflow for the evaluation of this compound.
References
Application Notes and Protocols: N-Benzyl 4-chloropicolinamide as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Target identification is a critical step in drug discovery and chemical biology, providing insights into the mechanism of action of bioactive compounds and enabling the development of more potent and selective therapeutics. Chemical probes are powerful tools for identifying the molecular targets of small molecules. This document provides detailed application notes and protocols for the use of N-Benzyl 4-chloropicolinamide as a hypothetical chemical probe for target identification. While the direct biological targets of this compound are not extensively documented in publicly available literature, its structure is amenable to modification for the creation of affinity-based probes. These protocols are based on established methodologies for chemical probe-based target identification and serve as a guide for researchers to elucidate the cellular binding partners of this and similar small molecules.
The following sections will detail the necessary experimental workflows, from the synthesis of an affinity matrix to the identification and validation of putative protein targets using proteomic techniques. The provided data is illustrative to guide the user in the interpretation of their own experimental results.
Data Presentation
Table 1: Illustrative Binding Affinity of this compound Analogues to a Hypothetical Target Protein
| Compound | Modification for Immobilization | Linker Length (atoms) | Binding Affinity (Kd, µM) |
| This compound | None (Parent Compound) | N/A | 1.2 |
| Analogue 1 | Amine-reactive NHS ester | 6 | 1.5 |
| Analogue 2 | Thiol-reactive maleimide | 8 | 2.1 |
| Analogue 3 | Click-chemistry alkyne | 12 | 1.8 |
Table 2: Hypothetical Protein Enrichment Data from Affinity Pull-down Coupled with Mass Spectrometry
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (Probe vs. Control) | p-value |
| P01234 | TGT1 | Target Protein 1 | 25.3 | 1.2e-5 |
| Q56789 | OB P1 | Off-target Binding Protein 1 | 8.1 | 0.04 |
| P98765 | NSB1 | Non-specific Binder 1 | 2.5 | 0.15 |
| Q12345 | TGT2 | Target Protein 2 | 18.9 | 8.9e-5 |
Table 3: Illustrative IC50 Values from Competitive Binding Assay
| Competitor Compound | IC50 (µM) |
| This compound | 1.5 |
| Inactive Analogue | > 100 |
| Known Ligand of TGT1 | 0.8 |
Table 4: Illustrative Cellular Thermal Shift Assay (CETSA) Data
| Treatment | Melt Temperature (Tm, °C) of TGT1 | ΔTm (°C) |
| Vehicle (DMSO) | 52.1 | - |
| This compound (10 µM) | 55.8 | +3.7 |
| Inactive Analogue (10 µM) | 52.3 | +0.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound Affinity Resin
Objective: To immobilize an analogue of this compound onto a solid support for affinity pull-down experiments.
Materials:
-
This compound analogue with a reactive handle (e.g., a terminal carboxyl group)
-
NHS (N-Hydroxysuccinimide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Amine-functionalized agarose beads (e.g., AminoLink Plus Coupling Resin)
-
Coupling Buffer (e.g., PBS, pH 7.2)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Ligand Activation: Dissolve the carboxyl-functionalized this compound analogue, NHS, and EDC in an appropriate organic solvent (e.g., DMF or DMSO). Incubate for 1 hour at room temperature to form the NHS ester.
-
Bead Preparation: Wash the amine-functionalized agarose beads with Coupling Buffer to remove any preservatives.
-
Coupling Reaction: Add the activated ligand solution to the washed beads. Incubate for 2-4 hours at room temperature with gentle end-over-end rotation.
-
Quenching: Pellet the beads by centrifugation and discard the supernatant. Add Quenching Buffer to block any unreacted amine groups on the beads. Incubate for 30 minutes at room temperature.
-
Washing: Wash the beads extensively with Wash Buffer to remove any non-covalently bound ligand and quenching reagents.
-
Storage: Resuspend the affinity resin in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Protocol 2: Affinity Pull-down Assay and Mass Spectrometry
Objective: To isolate and identify proteins that bind to the immobilized this compound.
Materials:
-
This compound affinity resin
-
Control resin (beads coupled with a non-binding molecule or blocked without ligand)
-
Cell lysate (prepared in a non-denaturing lysis buffer)
-
Wash Buffer (e.g., Lysis buffer with adjusted salt concentration)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5, or a solution of free this compound)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Reagents for SDS-PAGE and mass spectrometry sample preparation
Procedure:
-
Lysate Preparation: Prepare a cell lysate from the biological system of interest. Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clearing: Incubate the clarified lysate with the control resin for 1 hour at 4°C to minimize non-specific binding.
-
Affinity Capture: Add the pre-cleared lysate to the this compound affinity resin and the control resin. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using Elution Buffer. If using a low pH elution, neutralize the eluate immediately with Neutralization Buffer.
-
Sample Preparation for Mass Spectrometry: Concentrate the eluted proteins and separate them by SDS-PAGE. Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and extract the peptides.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and quantify their relative abundance in the probe and control samples using appropriate software. Calculate fold enrichment and p-values to identify specific binding partners.
Protocol 3: Competitive Binding Assay
Objective: To validate the specific interaction between this compound and a putative target protein.
Materials:
-
Immobilized target protein (e.g., on a multi-well plate)
-
Biotinylated this compound analogue
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Varying concentrations of this compound (competitor)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Protein Immobilization: Coat a multi-well plate with the purified putative target protein.
-
Competition: Add varying concentrations of the competitor (this compound) to the wells, followed by a fixed concentration of the biotinylated probe. Incubate to allow binding to reach equilibrium.
-
Washing: Wash the wells to remove unbound probe and competitor.
-
Detection: Add Streptavidin-HRP conjugate and incubate. After another wash step, add the HRP substrate.
-
Measurement: Measure the absorbance or fluorescence, which is inversely proportional to the amount of competitor bound.
-
Data Analysis: Plot the signal as a function of the competitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Intact cells or cell lysate
-
This compound
-
Vehicle control (e.g., DMSO)
-
Heating block or PCR machine
-
Reagents for protein extraction and Western blotting or mass spectrometry
Procedure:
-
Treatment: Treat intact cells or cell lysate with this compound or vehicle control.
-
Heating: Aliquot the treated samples and heat them to a range of different temperatures.
-
Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.
-
Data Analysis: Generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting temperature (ΔTm) indicates target engagement.
Mandatory Visualizations
Caption: Overall experimental workflow for target identification.
Caption: Hypothetical signaling pathway modulated by the probe.
Caption: Logical relationship of experimental approaches.
Troubleshooting & Optimization
Common problems in N-Benzyl 4-chloropicolinamide synthesis and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Benzyl 4-chloropicolinamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis involves a two-step process. First, 4-chloropicolinic acid is activated, typically by converting it to 4-chloropicolinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with benzylamine in the presence of a base to form the desired this compound. Alternatively, direct amide coupling methods using reagents like HATU or EDC can be employed.
Q2: What are the typical yields for this type of amide coupling reaction?
A2: Yields can vary significantly based on the chosen method, purity of starting materials, and reaction scale. Generally, for amide couplings, yields can range from moderate to high.
| Coupling Method | Typical Yield Range | Notes |
| Acid Chloride | 60-90% | Can be high-yielding but requires handling of moisture-sensitive acid chloride. |
| Peptide Coupling Reagents (e.g., HATU, EDC) | 50-85% | Generally cleaner reactions, but reagents can be more expensive.[1] |
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting materials (4-chloropicolinic acid and benzylamine) and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Q: I am not observing any product formation, or the yield is very low. What are the possible causes and solutions?
A: This is a common issue in amide synthesis and can stem from several factors.
-
Inactive Carboxylic Acid: The carboxylic acid may not be sufficiently activated for the reaction to proceed.
-
Solution 1 (Acid Chloride Route): Ensure the complete conversion of 4-chloropicolinic acid to 4-chloropicolinoyl chloride. This can be facilitated by using a slight excess of the chlorinating agent (e.g., thionyl chloride) and heating the reaction mixture.[2] It is crucial to remove any excess chlorinating agent under vacuum before adding the amine.
-
Solution 2 (Coupling Reagent Route): If using a coupling reagent like EDC or HATU, ensure it is fresh and has been stored under anhydrous conditions. The choice of coupling reagent can be critical; if one fails, trying another class of reagent (e.g., a phosphonium-based reagent like T3P) may be beneficial.[1]
-
-
Poor Nucleophilicity of the Amine: While benzylamine is generally a good nucleophile, the reaction conditions might not be optimal.
-
Solution: Ensure an appropriate base (e.g., triethylamine, DIPEA) is used to scavenge the HCl generated during the reaction (for the acid chloride route) or to maintain a basic pH for the coupling reaction. The base should be dry and added in stoichiometric amounts or slight excess.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Try running the reaction at a moderately elevated temperature (e.g., 40-60 °C). However, be cautious of potential side reactions at higher temperatures.
-
Problem 2: Formation of Impurities and Side Products
Q: My final product is impure, and I am having difficulty with purification. What are the likely side reactions and how can I minimize them?
A: Impurity formation is a frequent challenge. Here are some common side reactions and their solutions:
-
Formation of a Symmetric Anhydride: The activated carboxylic acid intermediate can react with another molecule of 4-chloropicolinic acid to form a symmetric anhydride. This anhydride may react more slowly with the amine, leading to incomplete conversion.[3]
-
Solution: In the acid chloride route, ensure the complete removal of excess chlorinating agent. For coupling reagent methods, adding the amine shortly after the activation of the carboxylic acid can minimize anhydride formation.
-
-
Reaction of Benzylamine with the Pyridine Ring: Although less common under standard amidation conditions, nucleophilic aromatic substitution on the 4-chloropyridine ring by benzylamine could be a potential side reaction, especially at high temperatures.
-
Solution: Maintain a moderate reaction temperature and avoid prolonged reaction times.
-
-
Urea Formation (with Carbodiimide Reagents): When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea. Also, the byproduct of DCC (dicyclohexylurea, DCU) is often difficult to remove.[1]
-
Solution: To prevent the rearrangement, additives like HOBt or HOAt are often used with EDC. For DCU removal, precipitation from a suitable solvent like acetonitrile can be effective.[1]
-
Problem 3: Difficult Work-up and Purification
Q: The work-up procedure is complicated, and I am losing a significant amount of product during purification. What are some best practices?
A: A well-planned work-up and purification strategy is crucial for obtaining a pure product with good recovery.
-
Aqueous Work-up:
-
Solution: After the reaction is complete, a standard aqueous work-up can be performed. This typically involves quenching the reaction with water or a dilute acid (to remove excess base and amine) followed by extraction with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute base (like sodium bicarbonate solution) can help remove unreacted 4-chloropicolinic acid. A final wash with brine helps to remove residual water before drying the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Solution 1 (Recrystallization): If the crude product is a solid and of reasonable purity, recrystallization is an excellent method for purification. A solvent screen should be performed to identify a suitable solvent or solvent system.
-
Solution 2 (Column Chromatography): If the product is an oil or contains impurities with similar polarity, column chromatography on silica gel is the most effective purification method. A gradient elution with a solvent system like hexane/ethyl acetate is typically used.
-
Experimental Protocols
Protocol 1: Synthesis via Acid Chloride
-
Activation of 4-chloropicolinic acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloropicolinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.[2]
-
Amidation: Dissolve the resulting crude 4-chloropicolinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same anhydrous solvent.
-
Cool the amine solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Proceed with an aqueous work-up and purification as described above.
Protocol 2: Synthesis via EDC/HOBt Coupling
-
In a round-bottom flask, dissolve 4-chloropicolinic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and benzylamine (1.1 eq) in an anhydrous polar aprotic solvent like DMF or dichloromethane.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and proceed with an aqueous work-up and purification.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
How to improve the yield of N-Benzyl 4-chloropicolinamide synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of N-Benzyl 4-chloropicolinamide, a key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are three main strategies for synthesizing this compound:
-
Direct Amidation via Coupling Agents: This is the most common and often highest-yielding method. It involves reacting 4-chloropicolinic acid directly with benzylamine in the presence of a coupling reagent (e.g., HBTU, HATU, DCC) and a non-nucleophilic base.[1][2] This approach occurs under mild conditions, which helps to minimize side reactions.
-
Activation via Acid Chloride Formation: 4-chloropicolinic acid is first converted to the more reactive 4-chloropicolinoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] This intermediate then reacts readily with benzylamine, typically in the presence of a base like triethylamine to neutralize the HCl byproduct.
-
Thermal Condensation from an Ester: This method involves heating a methyl ester, such as methyl 4-chloropicolinate, with benzylamine.[4] While straightforward, this route often requires high temperatures and long reaction times (e.g., 100°C for 16 hours), which can lead to product degradation and lower yields.[4]
Q2: What are the most critical parameters influencing the reaction yield?
Several factors are crucial for maximizing yield:
-
Reagent Purity: The purity of 4-chloropicolinic acid and benzylamine is essential. Impurities can introduce competing side reactions.[5]
-
Choice of Coupling Agent: The effectiveness of coupling reagents varies. For challenging or sterically hindered couplings, more powerful reagents like HATU or PyAOP may be necessary.[2][6]
-
Anhydrous Conditions: Amidation reactions, especially those using coupling agents, are sensitive to water. The presence of moisture can hydrolyze activated intermediates and consume reagents. The use of dry solvents and molecular sieves is recommended.[7]
-
Reaction Temperature: Higher temperatures can accelerate reactions but may also promote the formation of byproducts and cause degradation. Reactions involving highly reactive species like acid chlorides are typically performed at low temperatures (e.g., 0 °C).
-
Stoichiometry and Base: The molar ratio of reactants and the choice and amount of base are critical. A slight excess of one reagent may be used to drive the reaction to completion, and a suitable base is required to neutralize any acidic byproducts.
Q3: How do I choose the most suitable synthetic method for my needs?
The choice depends on available equipment, scale, and sensitivity of the starting materials.
-
For highest yield and purity on a lab scale: The use of modern coupling agents is generally preferred due to its mild conditions and high efficiency.
-
For large-scale synthesis where cost is a factor: The acid chloride route may be more economical, although it involves harsher reagents.
-
For a simple, direct approach without specialized reagents: The thermal condensation from an ester is an option, but be prepared for potentially lower yields and a more complex purification process.[4]
Troubleshooting Guide
Problem: Low or No Product Conversion
Q: My reaction is not proceeding, or the yield is very low. What are the common causes and how can I fix them?
A: Low conversion is a common issue that can often be traced to one of the following factors:
-
Inactive Reagents:
-
Coupling agents can degrade upon exposure to moisture. Use freshly opened bottles or store them properly in a desiccator.
-
4-Chloropicolinic acid quality can vary. Ensure it is pure and dry.
-
Benzylamine can oxidize over time. Use freshly distilled or a recently purchased bottle.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may be too cold. While starting at 0°C is common to control the initial exotherm, some reactions require warming to room temperature or gentle heating to proceed to completion.
-
Time: The reaction may not have run long enough. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[3]
-
Solvent: Ensure the chosen solvent (e.g., DCM, THF, DMF) is anhydrous and that all starting materials are fully dissolved.
-
-
Presence of Water: Moisture is detrimental. Dry all glassware thoroughly, use anhydrous solvents, and consider adding 4Å molecular sieves to the reaction mixture.[7]
Problem: Multiple Byproducts and Difficult Purification
Q: My crude product shows multiple spots on a TLC plate, making purification difficult. What are the likely side reactions?
A: The formation of multiple byproducts often points to issues with reaction conditions or reagent choice.
-
Side Reactions from Coupling Agents:
-
Carbodiimides (DCC, EDC): These can lead to the formation of N-acylurea byproducts, which can be difficult to remove. The byproduct from DCC, dicyclohexylurea, is poorly soluble in most organic solvents.[2] Using EDC can be advantageous as its urea byproduct is water-soluble and easily removed during aqueous workup.[2]
-
-
Degradation: High reaction temperatures or prolonged reaction times can cause the starting materials or the product to degrade.[4]
-
Self-Condensation: In some cases, the activated carboxylic acid can react with another molecule of the acid.
-
Racemization (if applicable): For chiral substrates, adding an additive like 1-hydroxybenzotriazole (HOBt) can help minimize racemization.[2]
To mitigate these issues, use the mildest possible conditions, protect sensitive functional groups, and choose a coupling agent known for clean conversions, such as HATU or COMU.[6][8]
Problem: Issues with Product Isolation and Purity
Q: I am having trouble isolating a pure sample of this compound after the reaction. What purification strategies are effective?
A: A robust purification strategy is key to obtaining a high-purity final product.
-
Aqueous Workup: A standard workup procedure is essential. This typically involves washing the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove unreacted benzylamine and base, followed by a weak base (e.g., sat. NaHCO₃) to remove unreacted 4-chloropicolinic acid, and finally with brine.
-
Recrystallization: This is an excellent method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
-
Trituration: If the product oils out or is difficult to crystallize, triturating the crude material with a non-polar solvent like ether or hexanes can help solidify the product and wash away soluble impurities.[4]
-
Column Chromatography: If other methods fail, silica gel chromatography is a reliable way to separate the desired product from closely related impurities. A gradient elution with hexanes and ethyl acetate is a good starting point.
Data and Protocols
Table 1: Comparison of Primary Synthetic Routes
| Feature | Method 1: Coupling Agent | Method 2: Acid Chloride | Method 3: Thermal Condensation |
| Starting Materials | 4-Chloropicolinic Acid, Benzylamine | 4-Chloropicolinic Acid, Benzylamine | Methyl 4-chloropicolinate, Benzylamine |
| Key Reagents | Coupling Agent (HBTU, HATU, etc.), Organic Base (DIPEA) | Chlorinating Agent (SOCl₂, (COCl)₂), Organic Base (Et₃N) | None (or optional catalyst) |
| Typical Conditions | 0°C to Room Temperature | 0°C (for amidation step); Reflux (for acid chloride formation) | 100°C or higher, 16+ hours[4] |
| Advantages | High yields, mild conditions, broad compatibility | Cost-effective for large scale, highly reactive intermediate | Simple setup, no coupling reagents needed |
| Disadvantages | Cost of coupling reagents, byproduct formation (e.g., ureas) | Harsh/corrosive reagents, potential for side reactions | High energy input, long reaction times, potential for degradation |
Table 2: Overview of Common Amide Coupling Reagents
| Reagent Name | Acronym | Key Characteristics & Use Cases |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A widely used, efficient, and reliable general-purpose coupling reagent.[2][8] |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly reactive, excellent for difficult or sterically hindered couplings and for reducing racemization.[6][8] |
| Dicyclohexylcarbodiimide | DCC | An inexpensive and effective reagent, but forms an insoluble dicyclohexylurea (DCU) byproduct that requires filtration.[2] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium-based reagent known for high coupling efficiency and suppression of side reactions.[2][6] |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | An effective coupling agent that can often be used in protic solvents like ethanol and allows for simple workup.[9] |
Detailed Experimental Protocols
Protocol 1: Synthesis via HBTU Coupling Agent
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloropicolinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by HBTU (1.1 eq). Stir the mixture at 0°C for 15-20 minutes.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the activated mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.
Protocol 2: Synthesis via Acid Chloride Intermediate
-
Acid Chloride Formation: In a flame-dried flask under nitrogen, suspend 4-chloropicolinic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases and the solution becomes clear.
-
Solvent Removal: Remove the solvent and excess chlorinating agent under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood.
-
Amidation: Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Add the acid chloride solution dropwise to the benzylamine solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup and Purification: Perform the same workup and purification steps as described in Protocol 1.
Visualized Workflows and Logic
Caption: High-level workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting N-Benzyl 4-chloropicolinamide "oiling out" during crystallization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the crystallization of N-Benzyl 4-chloropicolinamide, specifically the phenomenon of "oiling out."
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during crystallization?
A1: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid (an "oil") rather than as solid crystals. This oil is a liquid phase of the compound that is immiscible with the solvent. It is a significant problem in purification because it can entrap impurities and often solidifies into an amorphous solid rather than a pure crystalline material.[1][2]
Q2: What are the primary causes of oiling out for this compound?
-
Low Melting Point: The compound's melting point may be lower than the temperature of the solution from which it is crystallizing. The presence of impurities can further depress the melting point.
-
High Supersaturation: If the solution becomes supersaturated too quickly (e.g., through rapid cooling or rapid addition of an anti-solvent), the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a disordered liquid.[2][3]
-
Inappropriate Solvent Choice: The solvent system may not be ideal for crystallization. A solvent in which the compound is excessively soluble, or one that has a very high boiling point, can increase the likelihood of oiling out.
Q3: What is the melting point of this compound?
A3: The experimental melting point of this compound is not widely reported in publicly available literature. However, the melting point of the related compound, 4-chloropicolinamide, is reported to be in the range of 148-152 °C. The addition of the benzyl group will alter this melting point. It is crucial for researchers to determine the melting point of their synthesized this compound, as this will inform the choice of crystallization solvent and the appropriate cooling profile.
Troubleshooting Guide: this compound "Oiling Out"
This guide provides a systematic approach to resolving issues of oiling out during the crystallization of this compound.
Initial Observation: Oiling Out Occurs
If you observe the formation of liquid droplets or a separate liquid layer instead of solid crystals upon cooling your solution of this compound, follow these troubleshooting steps.
Step 1: Re-dissolve and Modify Conditions
The immediate goal is to re-dissolve the oiled-out compound and attempt recrystallization under more controlled conditions.
-
Reheat the solution: Gently warm the mixture until the oil completely redissolves into the solvent.
-
Add more solvent: Once redissolved, add a small amount of additional warm solvent (10-20% of the original volume) to decrease the saturation level.[1]
-
Attempt a slower cooling process: Allow the solution to cool very slowly to room temperature. Insulating the flask can help to slow down the cooling rate. Once at room temperature, you can then move the flask to a colder environment (e.g., a refrigerator or ice bath).
Step 2: If Oiling Out Persists - Systematic Troubleshooting
If the initial steps do not resolve the issue, a more systematic approach to identify and address the root cause is necessary. The following workflow can guide your efforts.
Caption: A logical workflow for troubleshooting "oiling out" during the crystallization of this compound.
Experimental Protocols
Protocol 1: General Crystallization of this compound
This is a general starting protocol that can be adapted based on experimental observations.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). Start with a small amount of solvent and add more in portions until the solid fully dissolves at or near the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Covering the flask and insulating it can promote slow cooling.
-
Crystal Formation: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Further Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Solvent Screening for Crystallization
If the initial solvent choice leads to oiling out, a systematic solvent screening is recommended.
-
Preparation: Place a small amount (e.g., 10-20 mg) of crude this compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.
-
Heating: For solvents in which the compound is not soluble at room temperature, gently heat the test tube to the boiling point of the solvent. Observe if the compound dissolves.
-
Cooling: Allow the test tubes with dissolved compound to cool to room temperature and then in an ice bath.
-
Observation: Observe which solvents result in the formation of well-defined crystals versus those that lead to oiling out or no precipitation.
-
Selection: An ideal single solvent for crystallization will dissolve the compound when hot but have low solubility when cold. Alternatively, a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be identified.
Quantitative Data
Due to the lack of specific experimental data for this compound in the literature, the following table provides data for the related starting material, 4-chloropicolinamide, as a reference point. Researchers should generate their own data for the target compound.
| Parameter | 4-chloropicolinamide | This compound |
| Molecular Formula | C₆H₅ClN₂O | C₁₃H₁₁ClN₂O |
| Molecular Weight | 156.57 g/mol | 262.70 g/mol |
| Melting Point | 148-152 °C | Not available (To be determined experimentally) |
| Appearance | White to off-white powder | To be determined experimentally |
Solubility of 4-chloropicolinamide (Qualitative):
| Solvent | Solubility |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Note: This data is for 4-chloropicolinamide and should be used as a general guide. The solubility of this compound will be different due to the presence of the nonpolar benzyl group.
Signaling Pathways and Logical Relationships
The process of crystallization is governed by thermodynamic and kinetic principles rather than biological signaling pathways. The key relationship is between supersaturation, nucleation, and crystal growth. Oiling out occurs when the kinetics favor liquid-liquid phase separation over the ordered process of crystal lattice formation.
Caption: A diagram illustrating the competing pathways of successful crystallization and "oiling out" from a supersaturated solution.
References
Technical Support Center: N-Benzyl 4-chloropicolinamide Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing impurity trapping during the crystallization of N-Benzyl 4-chloropicolinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities can originate from starting materials or be generated through side reactions during synthesis. Key sources include:
-
Starting Material Impurities: Residual reactants such as unreacted 4-chloropicolinic acid or benzylamine. Impurities within the starting materials, for instance, benzaldehyde or benzyl alcohol in the benzylamine, can also be carried through.
-
Side-Reaction Products: The formation of isomeric byproducts or products from degradation. For example, if thionyl chloride is used to activate the carboxylic acid, chlorination of the pyridine ring can occur, leading to chlorinated impurities.[1][2][3]
-
Solvent-Related Impurities: Trapped solvent molecules within the crystal lattice.
Q2: How does the cooling rate during crystallization affect crystal purity?
A2: The cooling rate is a critical factor in obtaining pure crystals. Rapid cooling can lead to high supersaturation, which promotes rapid crystal growth and increases the likelihood of trapping impurities within the crystal lattice. A slower, controlled cooling process allows for more selective crystallization, where the desired molecules have sufficient time to arrange in an ordered lattice, excluding impurities.
Q3: What is "oiling out" and how can it be prevented?
A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) instead of a solid crystalline material. This often happens when the solution is supersaturated at a temperature above the melting point of the solute. The resulting oil can trap a significant amount of impurities. To prevent this, you can:
-
Use a larger volume of solvent to lower the saturation temperature.
-
Employ a solvent in which the compound is less soluble.
-
Lower the temperature at which crystallization is initiated.
-
Use a slower cooling rate.
Q4: How can I effectively wash the crystals to remove surface impurities?
A4: Washing the crystals after filtration is crucial for removing residual mother liquor that contains dissolved impurities. The ideal wash solvent is one in which the desired compound has very low solubility, but the impurities are soluble. The solvent should be pre-chilled to minimize dissolution of the product. It is best to wash the crystals with small volumes of cold solvent multiple times rather than a single large volume wash.
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of this compound.
Problem 1: Low Crystal Yield
| Possible Cause | Troubleshooting Step |
| Excessive Solvent | If the mother liquor is still available, concentrate it by carefully evaporating a portion of the solvent and attempt to crystallize a second crop of crystals. |
| Premature Crystallization | If crystallization occurs during hot filtration, pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and subsequent crystal formation. |
| Incomplete Crystallization | After slow cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility of the compound and maximize the yield. |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate the solvent system. |
Problem 2: Crystals are Colored or Appear Impure
| Possible Cause | Troubleshooting Step |
| Colored Impurities Present | Before crystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Rapid Crystallization | Dissolve the crystals in a suitable solvent again, potentially with a slightly larger volume, and allow the solution to cool more slowly to promote the formation of purer crystals. |
| Ineffective Washing | Ensure the crystals are washed with a cold, appropriate solvent to remove any adhering impure mother liquor. |
| Co-crystallization of Impurities | If an impurity has similar properties to the desired compound, it may co-crystallize. In this case, a different purification technique, such as column chromatography, may be necessary before the final crystallization. |
Problem 3: No Crystals Form Upon Cooling
| Possible Cause | Troubleshooting Step |
| Solution is Not Saturated | The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Supersaturation Not Achieved | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent. Consider using a different solvent or a solvent/anti-solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the amidation of a picolinate ester.
-
Reaction Setup: In a round-bottom flask, combine methyl 4-chloropicolinate (1 equivalent) and benzylamine (1.1 equivalents).
-
Heating: Heat the mixture at 100°C for 16 hours.
-
Cooling and Trituration: Allow the reaction mixture to cool to room temperature. Triturate the resulting solid with a mixture of ether and hexane to precipitate the crude product.
-
Isolation: Collect the crude this compound by vacuum filtration.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Screen for a suitable solvent where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for amides include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a standard solution of pure this compound and a solution of the crystallized sample in a suitable mobile phase (e.g., acetonitrile/water mixture).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for the analysis of aromatic amides.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance.
-
Analysis: Inject the standard and sample solutions. Compare the retention times and peak areas to determine the purity of the crystallized product.
Visual Guides
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting decision tree for the crystallization of this compound.
References
Optimization of reaction conditions for N-Benzyl 4-chloropicolinamide synthesis
Welcome to the technical support center for the synthesis of N-Benzyl 4-chloropicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two primary routes for synthesizing this compound involve the following starting materials:
-
Route 1: 4-chloropicolinic acid and benzylamine. This method typically requires a coupling agent to facilitate the amidation reaction.
-
Route 2: An ester of 4-chloropicolinic acid, such as methyl 4-chloropicolinate, and benzylamine. This is a direct amidation that often proceeds at an elevated temperature.[1]
Q2: What is a common side reaction to be aware of during this synthesis?
A2: A potential side reaction is the hydrolysis of the 4-chloro substituent on the pyridine ring. This can occur if water is present in the reaction mixture, especially at elevated temperatures or under basic conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.
Q4: What are the typical purification methods for this compound?
A4: Common purification techniques include:
-
Trituration: The crude product can be washed with a non-polar solvent system like ether/hexane to remove non-polar impurities.[1]
-
Aqueous Extraction: Washing the reaction mixture with a dilute acid solution can help remove unreacted benzylamine.
-
Column Chromatography: For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexane is effective.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient coupling of the carboxylic acid and amine. | - Ensure your coupling agent is fresh and active. - Consider using a more powerful coupling agent such as HATU or PyBOP. - If starting from the ester, ensure the reaction temperature is sufficiently high (e.g., 100 °C) and the reaction time is adequate (e.g., 16 hours).[1] |
| Decomposition of starting materials or product. | - Avoid excessively high temperatures. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to air or moisture. | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | - Increase the reaction time. - Increase the reaction temperature moderately. - Use a slight excess of one of the reactants (typically the less expensive one). |
| Inefficient purification. | - For excess benzylamine, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). - For unreacted 4-chloropicolinic acid, wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). | |
| Formation of a White Precipitate During Workup | Precipitation of the hydrochloride salt of benzylamine. | - Neutralize the aqueous layer with a base before extraction. |
| Product is an Oil Instead of a Solid | Presence of impurities. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod. - Try dissolving the oil in a minimal amount of a hot solvent and allowing it to cool slowly. - Purify the oil using column chromatography. |
| Multiple Spots on TLC After Reaction | Formation of byproducts. | - Identify potential byproducts (e.g., hydrolyzed starting material, di-benzylated products). - Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize byproduct formation. - Utilize column chromatography for separation. |
Data Presentation
The choice of reaction conditions can significantly impact the yield of this compound. Below is a summary of how different parameters can be optimized.
Table 1: Optimization of Reaction Conditions for Amide Synthesis (Illustrative)
| Entry | Starting Material | Coupling Agent/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4-chloropicolinate | None | Neat | 100 | 16 | Good[1] |
| 2 | 4-chloropicolinic acid | DCC/DMAP | Dichloromethane | Room Temp | 12 | Moderate |
| 3 | 4-chloropicolinic acid | HATU/DIPEA | Dimethylformamide | Room Temp | 4 | High |
| 4 | 4-chloropicolinic acid | SOCl₂ then Benzylamine | Toluene | 80 | 6 | Good |
Note: The yields in this table are illustrative and can vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: Synthesis from Methyl 4-chloropicolinate
This protocol is adapted from a known synthetic procedure.[1]
Materials:
-
Methyl 4-chloropicolinate (5 g)
-
Benzylamine (3.44 g)
-
Ether
-
Hexane
Procedure:
-
In a round-bottom flask, combine methyl 4-chloropicolinate (5 g) and benzylamine (3.44 g).
-
Heat the mixture at 100 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Add a mixture of ether and hexane to the crude product and stir to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a cold ether/hexane mixture.
-
Dry the product under vacuum to yield this compound.
Protocol 2: Synthesis from 4-chloropicolinic Acid using a Coupling Agent
Materials:
-
4-chloropicolinic acid (1 mmol)
-
Benzylamine (1.1 mmol)
-
HATU (1.1 mmol)
-
DIPEA (2 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-chloropicolinic acid (1 mmol) and anhydrous DMF (5 mL).
-
Add HATU (1.1 mmol) and DIPEA (2 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient).
Visualizations
Caption: Experimental Workflows for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
References
Scaling up the synthesis of N-Benzyl 4-chloropicolinamide for preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of N-Benzyl 4-chloropicolinamide for preclinical studies. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate process optimization and address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Q1: My reaction yield is significantly lower upon scaling up from the lab bench. What are the common causes and how can I address this?
A1: Low yields during scale-up are a frequent challenge.[1] Key factors to investigate include:
-
Inefficient Heat Transfer: Amide bond formation is often exothermic. In larger reactors, inefficient heat dissipation can create localized hot spots, leading to side reactions and product degradation.[1]
-
Solution: Ensure the reactor's cooling system is adequate for the scale. Monitor the internal reaction temperature closely and consider a slower, controlled addition of reagents to manage the exotherm.
-
-
Poor Mixing: Inadequate agitation in a large volume can lead to localized concentration gradients, resulting in incomplete reactions or the formation of byproducts.[1]
-
Solution: Verify that the stirrer design (e.g., impeller type) and speed are appropriate for the reactor geometry and the viscosity of the reaction mixture. Installing baffles can also improve mixing efficiency.
-
-
Starting Material Purity: The impact of impurities in starting materials (4-chloropicolinic acid, benzylamine, or the chlorinating agent) is magnified at a larger scale.[1]
-
Solution: Ensure all reagents meet the required purity specifications before use. Consider re-purifying starting materials if necessary.
-
Q2: I am observing significant impurity formation. What are the likely side products and how can they be minimized?
A2: Impurity profiles can change during scale-up due to longer reaction times and temperature variations. Common impurities may include:
-
Unreacted Starting Materials: Residual 4-chloropicolinic acid or benzylamine.
-
Solution: Optimize the stoichiometry of the reactants. Ensure efficient mixing to bring reactants into contact. Use in-process controls (e.g., TLC, HPLC) to monitor the reaction to completion.
-
-
Di-acylation or Related Byproducts: Formation of undesired products from the reaction of the activated acid with other species.
-
Solution: Control the addition rate of the amine to the activated acid chloride. Maintaining a low temperature during the addition can also help minimize these side reactions.
-
-
Byproducts from Coupling Reagents: If using carbodiimide methods (e.g., EDC), the corresponding urea byproduct (e.g., EDU) can be formed, which may complicate purification.[2][3]
Q3: Which method of activating the carboxylic acid is most suitable for kilogram-scale synthesis?
A3: While many coupling reagents like HATU are effective at the bench scale, their high cost and poor atom economy make them unsuitable for large-scale production.[2][4] For preclinical and commercial scale-up, the most common and cost-effective method is the conversion of the carboxylic acid to an acid chloride .[2][3]
-
Acid Chloride Formation: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a robust and economical approach. These reactions are typically efficient and proceed quickly.[2][6]
-
Alternative Reagents: For sensitive substrates where the acid chloride might be too reactive, reagents like n-Propanephosphonic Acid Anhydride (T3P®) have gained popularity in process chemistry as a powerful and versatile alternative.[2][5]
Q4: How should I monitor the reaction progress effectively during a scaled-up run?
A4: In-process controls are critical for a successful scale-up.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These are the preferred methods for quantitative analysis.[7] They provide accurate information on the conversion rate, product purity, and the formation of any impurities in real-time, allowing for precise determination of the reaction endpoint.
Process Visualization
Caption: Reaction pathway for this compound synthesis.
Data Summary Tables
Table 1: Comparison of Amide Coupling Methods for Scale-Up
| Method | Activating Reagent | Typical Yield | Cost | Key Considerations for Scale-Up |
| Acid Chloride | Thionyl Chloride (SOCl₂) | High (>90%) | Low | Preferred Method .[2] Generates HCl and SO₂ as byproducts; requires good ventilation and control.[3] |
| Carbodiimide | EDC / DCC | Good-High (80-95%) | Medium | Generates urea byproducts that can be difficult to remove (especially DCU).[3] |
| Phosphonium/Uronium | HATU / HBTU | Very High (>95%) | High | Generally too expensive for large-scale synthesis.[2][4] |
| Phosphonic Anhydride | T3P® | High (>90%) | Medium-High | A good alternative for sensitive substrates; byproducts are water-soluble and easily removed.[5] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately. Confirm with HPLC analysis. |
| Poor mixing | Increase stirrer speed; verify stirrer design is appropriate for the vessel.[1] | |
| Thermal degradation | Improve cooling efficiency; slow down reagent addition to control exotherm.[1] | |
| Product is Oily / Fails to Crystallize | Presence of impurities | Re-evaluate work-up procedure. Wash with appropriate aqueous solutions (e.g., dilute HCl, NaHCO₃, brine). Consider resubmitting to column chromatography or performing a different crystallization. |
| Residual solvent | Ensure the product is thoroughly dried under vacuum. | |
| Reaction Stalls | Deactivation of reagents | Ensure starting materials and solvents are anhydrous, as moisture can quench the activated species. |
| Impure starting materials | Verify the purity of all reagents before starting the reaction.[1] |
Experimental Protocols
The following protocols describe a standard, scalable procedure for the synthesis of this compound via the acid chloride intermediate.
Protocol 1: Synthesis of 4-Chloropicolinoyl Chloride
-
Reactor Setup: Charge a clean, dry, inerted reactor with 4-chloropicolinic acid (1.0 eq) and an appropriate anhydrous solvent such as Dichloromethane (DCM) or Toluene (approx. 5-10 L/kg). Begin agitation.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 - 1.5 eq) to the slurry at room temperature. A catalytic amount of N,N-Dimethylformamide (DMF, ~0.05 eq) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-50 °C for DCM, or reflux for Toluene) and hold until the reaction is complete, as monitored by HPLC (typically 2-6 hours).
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the solvent and excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-chloropicolinoyl chloride is often used directly in the next step without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 7. growingscience.com [growingscience.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of N-Benzyl-4-chloropicolinamide
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of N-Benzyl-4-chloropicolinamide. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide targeted advice and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of N-Benzyl-4-chloropicolinamide?
Q2: How does the chemical structure of N-Benzyl-4-chloropicolinamide influence its solubility?
A2: The solubility of N-Benzyl-4-chloropicolinamide is governed by the balance of its hydrophobic and hydrophilic components. The benzyl and chloro-substituted pyridine rings contribute to its lipophilic (fat-loving) nature, which hinders dissolution in water. The amide and the nitrogen atom in the pyridine ring are polar groups that can engage in hydrogen bonding, but their contribution is likely outweighed by the larger non-polar regions. The pyridine nitrogen is expected to be weakly basic, meaning its ionization and, consequently, solubility will be pH-dependent.[1][2][3]
Q3: What are the primary strategies to improve the solubility of N-Benzyl-4-chloropicolinamide?
A3: The three primary strategies to enhance the aqueous solubility of this compound are:
-
pH Adjustment: By modifying the pH of the solution, the ionization state of the molecule can be changed, which often leads to increased solubility.[1][2]
-
Use of Co-solvents: Adding a water-miscible organic solvent can reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[4][5][6]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin host can create a water-soluble inclusion complex.[7][8][9][10]
Each of these methods has its own advantages and is suited for different experimental needs.
Troubleshooting Guides
Problem 1: N-Benzyl-4-chloropicolinamide precipitates out of my aqueous buffer.
-
Possible Cause: The concentration of the compound exceeds its intrinsic solubility at the given pH of your buffer.
-
Solution:
-
pH Adjustment: N-Benzyl-4-chloropicolinamide contains a pyridine ring, which is weakly basic. Lowering the pH of your buffer will likely protonate the pyridine nitrogen, increasing the molecule's polarity and aqueous solubility. It is recommended to determine the pH-solubility profile experimentally.
-
Co-solvent Addition: If altering the pH is not feasible for your experiment, consider adding a co-solvent. Start with a small percentage (e.g., 1-5%) of Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol 400 (PEG 400) and gradually increase the concentration while monitoring for precipitation.[4][11]
-
Concentration Reduction: If possible, lower the working concentration of your compound to fall within its solubility limit in the current buffer system.
-
Problem 2: The solubility of my compound is inconsistent between experiments.
-
Possible Cause: This could be due to variations in stock solution preparation, buffer pH, or temperature.
-
Solution:
-
Standardize Protocols: Ensure that the protocol for preparing stock solutions (typically in 100% DMSO) and their dilution into aqueous buffers is consistent.
-
Verify Buffer pH: Always verify the final pH of your experimental solution after adding all components, as the addition of a DMSO stock of an acidic or basic compound can slightly alter the pH.
-
Control Temperature: Solubility can be temperature-dependent. Perform your experiments at a consistent and controlled temperature.
-
Problem 3: I need to prepare a high-concentration aqueous stock, but even with co-solvents, it's not dissolving.
-
Possible Cause: The required concentration is too high for simple co-solvent systems to be effective without using a prohibitively high percentage of the organic solvent.
-
Solution:
-
Cyclodextrin Complexation: This is an excellent method for significantly increasing aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can form an inclusion complex with the hydrophobic benzyl group of your compound, rendering the complex water-soluble.[8]
-
Experimental Protocols
Protocol 1: Determining the pH-Dependent Solubility Profile
This protocol will help you identify the optimal pH for dissolving N-Benzyl-4-chloropicolinamide.
Methodology:
-
Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, and borate for pH 8-10).
-
Add excess compound: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of solid N-Benzyl-4-chloropicolinamide (enough so that undissolved solid remains).
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium saturation.
-
Separate solid from solution: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantify dissolved compound: Carefully take a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Data Presentation:
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | Citrate | [Experimental Value] |
| 4.0 | Citrate | [Experimental Value] |
| 6.0 | Phosphate | [Experimental Value] |
| 7.4 | Phosphate | [Experimental Value] |
| 8.0 | Borate | [Experimental Value] |
| 10.0 | Borate | [Experimental Value] |
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines how to systematically test the effect of different co-solvents on the solubility of N-Benzyl-4-chloropicolinamide.
Methodology:
-
Prepare co-solvent mixtures: Prepare a series of aqueous buffer solutions (at a pH where the compound is poorly soluble) containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% DMSO).
-
Determine solubility: For each co-solvent mixture, determine the saturation solubility using the equilibration and quantification method described in Protocol 1.
-
Analyze the results: Compare the solubility values across the different co-solvent concentrations to identify a suitable system for your experiments.
Data Presentation:
| Co-solvent | Concentration (%) | Solubility (µg/mL) | Fold Increase |
| None | 0 | [Baseline Value] | 1.0 |
| DMSO | 5 | [Experimental Value] | [Calculated Value] |
| DMSO | 10 | [Experimental Value] | [Calculated Value] |
| Ethanol | 5 | [Experimental Value] | [Calculated Value] |
| Ethanol | 10 | [Experimental Value] | [Calculated Value] |
| PEG 400 | 5 | [Experimental Value] | [Calculated Value] |
| PEG 400 | 10 | [Experimental Value] | [Calculated Value] |
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a method for preparing a more soluble complex of N-Benzyl-4-chloropicolinamide using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Methodology:
-
Prepare HP-β-CD solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-40% w/v).
-
Add the compound: Add an excess amount of N-Benzyl-4-chloropicolinamide to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-72 hours. Gentle heating may be applied to facilitate complexation, but stability should be monitored.
-
Remove undissolved compound: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound.
-
Determine concentration: Quantify the concentration of the dissolved N-Benzyl-4-chloropicolinamide in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
(Optional) Lyophilization: The solution can be freeze-dried to obtain a solid powder of the inclusion complex, which can be readily dissolved in water.[7]
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Logical relationship between pH and solubility for a weak base.
References
- 1. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. oatext.com [oatext.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stabilizing N-Benzyl 4-chloropicolinamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of N-Benzyl 4-chloropicolinamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The amide bond can be cleaved by acid or base-catalyzed hydrolysis to yield 4-chloropicolinic acid and benzylamine. This is a common degradation route for amide-containing compounds in aqueous environments.
-
Photodegradation: The chlorinated pyridine ring is sensitive to light, particularly UV radiation. Photodegradation can lead to dechlorination and the formation of various photoproducts. Compounds with aryl chloride moieties are known to be susceptible to photolytic stress.
-
Oxidation: The benzyl group can be susceptible to oxidation, potentially leading to the formation of benzaldehyde and 4-chloropicolinamide. Storing under an inert atmosphere is recommended to prevent oxidative degradation.
Q2: What are the ideal storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored at 2-8°C in an inert atmosphere (e.g., argon or nitrogen) .[1] It is crucial to protect the compound from light by using amber vials or storing it in the dark. The storage area should be dry and well-ventilated.
Q3: My compound shows signs of degradation. How can I identify the degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for identifying and quantifying degradation products. An ideal method would separate the parent this compound peak from all potential degradation product peaks. Coupling HPLC with mass spectrometry (LC-MS) can provide structural information for the identification of unknown degradants.
Q4: Can I use stabilizers to prolong the shelf-life of this compound solutions?
A4: Yes, several strategies can be employed to stabilize solutions of this compound:
-
pH Control: Maintaining a neutral pH (6.0-8.0) is critical to minimize acid- or base-catalyzed hydrolysis of the amide bond. The use of phosphate or citrate buffers is recommended for aqueous solutions.
-
Antioxidants: For solutions, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[1][2]
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with the compound, potentially protecting it from hydrolysis and photodegradation by shielding the labile parts of the molecule.[3][4][5][6][7]
-
Light Protection: Always use amber vials or protect the solution from light to prevent photodegradation.
Troubleshooting Guides
Issue 1: Loss of potency or appearance of unknown peaks in HPLC analysis after storage.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis | 1. Check the pH of your sample preparation and storage solutions. 2. Analyze for the presence of 4-chloropicolinic acid and benzylamine using appropriate analytical standards. | 1. If in solution, buffer to a neutral pH (6.0-8.0). 2. For solid-state storage, ensure the compound is stored in a desiccator to protect from moisture. |
| Photodegradation | 1. Review the light exposure conditions during storage and handling. 2. Compare the chromatograms of light-exposed and light-protected samples. | 1. Store the compound in amber vials or in a dark place. 2. Minimize light exposure during sample preparation and analysis. |
| Oxidation | 1. Check if the compound was stored under an inert atmosphere. 2. Analyze for potential oxidative degradation products like benzaldehyde. | 1. Store the solid compound and solutions under an inert gas (argon or nitrogen). 2. Consider adding an antioxidant to solutions. |
Issue 2: Color change of the solid compound (e.g., from white to yellow/brown).
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Photodegradation or Oxidation | 1. Assess the light and air exposure of the stored compound. 2. Perform HPLC analysis to check for the formation of degradation products. | 1. Immediately transfer the compound to a light-protected container under an inert atmosphere. 2. Re-evaluate your storage protocol to ensure strict adherence to light and air exclusion. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8][9][10][11]
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add 0.1 M HCl.
-
Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add 0.1 M NaOH.
-
Keep at room temperature for a specified period.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for a specified period.
-
Analyze by HPLC.
4. Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Analyze samples at various time points.
-
A control sample should be kept in the dark at the same temperature.
5. Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 70°C).
-
Analyze samples at various time points.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and a phosphate buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 260-270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Representative Data from Forced Degradation Study of this compound
| Stress Condition | Duration | % Assay of this compound | % Total Degradation | Number of Degradation Peaks |
| 0.1 M HCl | 8 hours | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 4 hours | 89.7 | 10.3 | 2 |
| 3% H₂O₂ | 24 hours | 91.5 | 8.5 | 1 |
| Photolytic | 48 hours | 88.1 | 11.9 | 3 |
| Thermal (70°C) | 7 days | 94.3 | 5.7 | 1 |
Note: The above data is illustrative. Actual degradation will depend on the specific experimental conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 2. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 3. Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. biomedres.us [biomedres.us]
Addressing low bioactivity of N-Benzyl 4-chloropicolinamide in cellular assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with N-Benzyl 4-chloropicolinamide and other hydrophobic compounds in cellular assays. Low aqueous solubility is a common challenge with such compounds and can lead to issues like precipitation, high variability in results, and an apparent lack of biological effect.
Frequently Asked Questions (FAQs) / Troubleshooting Guide
Q1: My this compound, dissolved in an organic solvent, precipitates immediately when I add it to my aqueous cell culture medium. What should I do?
A1: This "crashing out" of the solution is a common issue with hydrophobic compounds. Here are several steps you can take to address this:
-
Optimize the Dilution Protocol: Instead of a single, large dilution, use a serial dilution technique. Prepare a highly concentrated stock solution in a suitable organic solvent (like DMSO) and then perform gradual dilutions into your final assay buffer.[1] When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to ensure rapid mixing.[2]
-
Adjust the Final Organic Solvent Concentration: For many cell-based assays, it is crucial to keep the final concentration of dimethyl sulfoxide (DMSO) below 0.5% to avoid cellular toxicity, though some assays may tolerate up to 1%.[2] It is essential to determine the solvent tolerance of your specific experimental system by running a control experiment with varying concentrations of the organic solvent.[2]
-
Lower the Stock Solution Concentration: Making a less concentrated stock solution in your organic solvent may help prevent precipitation upon dilution into the aqueous medium.
-
Pre-warm the Media: Always add the compound to media that has been pre-warmed to 37°C.
-
Use a Co-solvent: A mixture of solvents, such as 1:1 DMSO:Ethanol, might improve solubility for some compounds.
Q2: The compound appears to dissolve initially but then I see a precipitate after a few hours or overnight. What is happening?
A2: This delayed precipitation can occur for a couple of reasons. The initial solution may have been supersaturated and has now reached its thermodynamic solubility limit, with the excess compound precipitating out.[2] It can also be a result of compound degradation or changes in temperature.[2] To investigate this, you can perform a kinetic solubility assay over a prolonged period (e.g., 24-72 hours) to determine the compound's stability in the buffer.[2]
Q3: I've optimized my dilution protocol, but I still observe low bioactivity and high variability between experiments. What other solubilization strategies can I try?
A3: If optimizing the dilution and solvent concentration is insufficient, consider the following methods:
-
pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly enhance solubility.[2] For acidic compounds, increasing the pH can improve solubility, while for basic compounds, lowering the pH may be beneficial.[2] Always confirm that the final pH is compatible with your assay.[2]
-
Use of Solubilizing Agents (Excipients): Incorporating solubilizing agents can significantly improve the aqueous solubility of hydrophobic compounds. Common excipients include co-solvents, surfactants, and cyclodextrins.[1][2]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.
-
Nanoparticle Formulation: For in vivo or complex in vitro models, encapsulating the compound in nanoparticles (e.g., PLGA nanoparticles) can improve bioavailability.
Q4: How do I choose the right solubilization method, and what are the potential downsides?
A4: The choice of method depends on the compound's properties and the experimental system's tolerance. It's crucial to run control experiments to assess the impact of any new variable on your cells.
| Solubilization Method | Efficacy | Potential Cytotoxicity | Key Considerations |
| DMSO Co-solvent | Effective for many compounds at low concentrations. | Generally low below 0.5%, but cell line dependent.[2] | Simple to implement; may not be sufficient for highly insoluble compounds. |
| pH Adjustment | Highly effective for ionizable compounds.[2] | Can be cytotoxic if the final pH is outside the physiological range for the cells. | The final pH must be compatible with the assay and cellular health.[2] |
| β-Cyclodextrin Complexation | Can significantly increase aqueous solubility. | Generally low, but some derivatives can have cell-type specific toxicity. | The molar ratio of drug to cyclodextrin needs optimization. |
| PLGA Nanoparticles | High encapsulation efficiency for some drugs. | The toxicity of the nanoparticles themselves should be assessed. | More complex preparation; suitable for in vivo and long-term in vitro studies. |
Experimental Protocols
Kinetic Solubility Assay
This protocol helps determine the solubility and precipitation of a compound over time in a specific buffer.
Materials:
-
Test compound (solid form)
-
Organic solvent (e.g., DMSO)
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer or plate shaker
-
Analytical method to quantify the dissolved compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Stock Solution Preparation: a. Prepare a concentrated stock solution of the test compound in an organic solvent (e.g., 10 mM in DMSO). b. Vortex or sonicate until the compound is completely dissolved.
-
Dilution: a. Add a small volume of the stock solution to the aqueous buffer to achieve the desired final concentration. b. Mix immediately and vigorously.
-
Incubation: a. Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
Sampling and Analysis: a. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample. b. Centrifuge the aliquot to pellet any precipitate. c. Carefully collect the supernatant. d. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
Protocol for Using β-Cyclodextrin for Solubilization
This protocol outlines the steps for using a β-cyclodextrin derivative to enhance the solubility of a hydrophobic compound.
Materials:
-
Hydrophobic compound
-
β-cyclodextrin derivative (e.g., HP-β-CD)
-
Deionized water
-
Co-solvent (if necessary, e.g., Ethanol)
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Solution: a. In a vial, dissolve the desired amount of the β-cyclodextrin derivative in deionized water. The molar ratio of the drug to cyclodextrin can be varied (e.g., 1:1, 1:2, 1:5) to optimize complexation.
-
Prepare Hydrophobic Compound Solution: a. In a separate vial, dissolve the hydrophobic compound in a minimal amount of a suitable co-solvent.
-
Mix the Solutions: a. While vortexing, slowly add the hydrophobic compound solution dropwise to the cyclodextrin solution. b. Continue to vortex for an extended period (e.g., 1-2 hours) to allow for complex formation.
-
Final Preparation: a. The resulting solution can be filtered to remove any remaining undissolved compound. The clear filtrate contains the drug-cyclodextrin complex.
Visualizations
Caption: A workflow for selecting a suitable solubilization method.
Caption: A diagram of a hydrophobic signal transduction pathway.
References
Optimizing dosage and administration for in vivo studies of N-Benzyl 4-chloropicolinamide
Disclaimer: Due to the limited publicly available data on N-Benzyl 4-chloropicolinamide, this guide is based on established principles for in vivo studies of novel small molecules and data from structurally related compounds. All recommendations should be considered as starting points and must be validated through rigorous, compound-specific experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While the precise mechanism for this compound is not yet fully elucidated in public literature, picolinamide derivatives have been investigated for a range of biological activities, including herbicidal action and modulation of neurological pathways. For instance, some picolinamides interfere with carotenoid biosynthesis.[1] Other related structures, N-benzyl pyridine-2-one derivatives, have been explored for their potential to inhibit acetylcholinesterase (AChE) in the context of cognitive deficits.[2] Therefore, it is plausible that this compound may act on similar or related targets. Initial in vitro assays are essential to determine its specific molecular interactions.
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: The choice of vehicle is critical and depends on the compound's solubility and the intended route of administration. For oral gavage, a common starting point for poorly water-soluble compounds is a suspension in a vehicle such as 0.5% methylcellulose in sterile water or a solution in a mixture of polyethylene glycol (PEG) and saline. For intravenous administration, solubility in a biocompatible solvent like a solution containing DMSO, PEG300, Tween 80, and saline is often necessary. It is crucial to conduct solubility and stability tests in the chosen vehicle before initiating animal studies.
Q3: How should the initial dose range for in vivo studies be determined?
A3: Dose-range finding (DRF) studies are imperative. Begin with a low dose, guided by in vitro efficacy data (e.g., 10-100 times the in vitro IC50 or EC50, adjusted for predicted bioavailability). A common approach is to test a wide range of doses (e.g., 1, 10, 50, 100 mg/kg) in a small number of animals to identify the maximum tolerated dose (MTD). Observe animals closely for clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior.[3][4]
Q4: What are the potential routes of administration for this compound?
A4: The most common routes for initial in vivo studies are oral (p.o.) and intraperitoneal (i.p.) injection due to their relative ease of administration. Intravenous (i.v.) injection may be used to achieve rapid and complete bioavailability, bypassing first-pass metabolism. The choice of route should be based on the compound's properties and the experimental model. For example, studies on N-benzyl pyridine-2-one derivatives in mice have utilized oral administration to assess effects on cognitive function.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable in vivo efficacy despite in vitro potency | 1. Poor solubility or stability in the chosen vehicle.2. Low bioavailability due to poor absorption or high first-pass metabolism.3. Rapid clearance from the system.4. Inappropriate route of administration. | 1. Test compound solubility and stability in the vehicle under experimental conditions.2. Conduct preliminary pharmacokinetic (PK) studies to measure plasma concentration over time.3. Consider an alternative route of administration (e.g., i.v. instead of p.o.).4. Re-evaluate the dosage based on PK data. |
| High variability in animal response | 1. Inconsistent formulation (e.g., uneven suspension).2. Inaccurate dosing technique.3. Biological variability within the animal cohort. | 1. Ensure the formulation is homogenous before each administration (e.g., by vortexing).2. Provide thorough training on administration techniques to all personnel.3. Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity or adverse effects (e.g., weight loss, lethargy) | 1. The compound may have off-target effects.2. The vehicle itself may be causing toxicity at the administered volume.3. The dose may be too high. | 1. Conduct a dose de-escalation study to find a better-tolerated dose.2. Administer a vehicle-only control group to rule out vehicle-related toxicity.3. Perform histopathology on major organs to identify potential target organs of toxicity.[3] |
| Compound precipitation at the injection site | 1. The formulation is supersaturated or unstable at physiological pH. | 1. Reduce the concentration of the dosing solution.2. Adjust the pH of the vehicle if possible.3. Consider using a different, more effective solubilizing agent. |
Data Summary Tables
Table 1: Hypothetical Dose-Response Data for this compound in a Mouse Model
| Dose (mg/kg, p.o.) | Number of Animals | Observed Efficacy (% change from control) | Adverse Events Noted |
| 1 | 5 | 15% | None |
| 10 | 5 | 45% | None |
| 50 | 5 | 70% | Mild sedation in 2/5 animals |
| 100 | 5 | 72% | Significant sedation, 5% body weight loss |
Table 2: Representative Pharmacokinetic Parameters for a Picolinamide Derivative
| Parameter | Oral Administration (p.o.) | Intravenous Administration (i.v.) |
| Dose | 20 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | 850 | 2500 |
| Tmax (h) | 1.5 | 0.1 |
| AUC (ng·h/mL) | 4200 | 3500 |
| Bioavailability (%) | ~30% | 100% |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials: this compound, 0.5% (w/v) methylcellulose in sterile water, sterile microcentrifuge tubes, vortex mixer, precision balance.
-
Procedure:
-
Calculate the required amount of compound and vehicle for the desired concentration and number of animals.
-
Weigh the this compound accurately and place it in a sterile tube.
-
Add a small amount of the 0.5% methylcellulose vehicle and vortex to create a uniform paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
Visually inspect for any clumps or undissolved material.
-
Store the formulation at 4°C for up to one week (stability permitting). Vortex thoroughly before each use.
-
Protocol 2: In Vivo Dose-Range Finding Study in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least 7 days before the experiment.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: 1 mg/kg this compound
-
Group 3: 10 mg/kg this compound
-
Group 4: 50 mg/kg this compound
-
Group 5: 100 mg/kg this compound
-
-
Procedure:
-
Record the body weight of each mouse before dosing.
-
Administer the assigned treatment via oral gavage (10 mL/kg volume).
-
Monitor animals continuously for the first 4 hours post-dosing and then daily for 7 days.
-
Record clinical signs of toxicity, including changes in posture, activity, and grooming.
-
Measure body weight daily.
-
At the end of the study, perform a terminal bleed for preliminary PK analysis and collect major organs for histopathology if necessary.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor in vivo efficacy.
References
- 1. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides [pubmed.ncbi.nlm.nih.gov]
- 2. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTP Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol (CAS No. 120-32-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing side reactions in the synthesis of N-Benzyl 4-chloropicolinamide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl 4-chloropicolinamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common method is the coupling of 4-chloropicolinic acid with benzylamine. This is typically achieved using a coupling reagent to activate the carboxylic acid. Another reported method involves the direct reaction of methyl 4-chloropicolinate with benzylamine at elevated temperatures.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions depend on the synthetic route. When using carbodiimide coupling agents (e.g., DCC, EDC), the main side products are N-acylurea and the corresponding acid anhydride. If using thionyl chloride to form the acyl chloride in situ, there is a risk of unintended chlorination of the pyridine ring.
Q3: How can I minimize the formation of the N-acylurea byproduct?
A3: The formation of the N-acylurea byproduct is a common issue with carbodiimide coupling agents. This can be minimized by adding a coupling additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement to the N-acylurea.
Q4: Can the chloro-substituent on the pyridine ring interfere with the reaction?
A4: Yes, the chloro group at the 4-position of the pyridine ring can be susceptible to nucleophilic substitution, although the chloro group at the 2-position is generally more reactive.[2] Under harsh reaction conditions or with strongly nucleophilic reagents, displacement of the chlorine atom could be a potential side reaction. Additionally, the electronic properties of the chloro-substituted pyridine ring can influence the reactivity of the carboxylic acid group.
Q5: What is a typical purification strategy for this compound?
A5: Purification is commonly achieved through recrystallization or column chromatography. A reported method involves trituration with an ether/hexane mixture to afford the product.[1] The choice of solvent for recrystallization or the eluent for column chromatography will depend on the specific impurities present.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature, but be mindful of potential side reactions.- Ensure the coupling reagent is active and used in the correct stoichiometric amount. |
| Formation of side products | - If using a carbodiimide, add HOBt or HOSu to suppress N-acylurea formation.- If using an acyl chloride route, control the temperature carefully to avoid unwanted side reactions. |
| Poor quality of starting materials | - Ensure 4-chloropicolinic acid and benzylamine are pure and dry.- Use freshly opened or properly stored coupling reagents and solvents. |
| Suboptimal reaction conditions | - Optimize the solvent, temperature, and reaction time. Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used. |
Problem 2: Presence of an Impurity with a Higher Molecular Weight than the Product
| Possible Cause | Suggested Solution |
| N-acylurea formation | - This is a likely byproduct when using carbodiimide coupling agents. Its molecular weight will be the sum of the product and the urea derived from the coupling agent.- Add HOBt or HOSu to your reaction mixture to minimize its formation.- The N-acylurea can often be removed by column chromatography. |
| Dimerization or polymerization | - This is less common but can occur under harsh conditions.- Consider milder reaction conditions (e.g., lower temperature). |
Problem 3: Presence of an Unexpected Chlorinated Byproduct
| Possible Cause | Suggested Solution |
| Unintended chlorination of the pyridine ring | - This has been observed when using thionyl chloride to generate the acyl chloride of picolinic acid.[3]- To avoid this, consider alternative methods for activating the carboxylic acid, such as using a different coupling reagent (e.g., HATU, HBTU) or preparing the acyl chloride under milder conditions. |
Experimental Protocols
Method 1: Amide Coupling using a Coupling Reagent (General Procedure)
-
Dissolve 4-chloropicolinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Add a coupling agent (e.g., EDC, 1.1 equivalents) and an additive (e.g., HOBt, 1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add benzylamine (1 equivalent) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: From Methyl 4-chloropicolinate[1]
-
Combine methyl 4-chloropicolinate (1 equivalent) and benzylamine (1 equivalent).
-
Heat the mixture at 100°C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Triturate the crude product with an ether/hexane mixture to precipitate the N-benzyl-4-chloro-pyridine-2-carboxamide.
-
Collect the solid product by filtration.
Visualizations
References
Technical Support Center: Improving the Purity of N-Benzyl 4-chloropicolinamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the post-synthesis purification of N-Benzyl 4-chloropicolinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: 4-chloropicolinic acid (or its activated form) and benzylamine.
-
Side-Reaction Products: Formation of a di-acylated benzylamine or byproducts from the coupling reagents.
-
Hydrolysis Product: 4-hydroxypicolinamide derivatives if moisture is present during the reaction or workup. The chloro-substituent on the pyridine ring can be susceptible to hydrolysis.[1]
-
Impurities from Starting Materials: Commercial benzylamine can contain impurities like benzaldehyde or dibenzylamine. Benzyl chloride, if used in an alternative synthesis route, may contain benzaldehyde, benzyl alcohol, and other chlorinated species.[2][3]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods for quantifying the purity and identifying impurities. Thin-Layer Chromatography (TLC) is a rapid and convenient technique for monitoring the progress of the purification. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can also be used to estimate purity.
Q3: What are the key chemical properties of this compound to consider for its purification?
A3: this compound is a neutral amide. However, the pyridine nitrogen is weakly basic. This allows for manipulation of its solubility through pH adjustment during an acid-base extraction to remove acidic or more basic impurities. The presence of the benzyl group and the chloropyridine ring makes the molecule relatively non-polar, making it suitable for normal-phase chromatography and recrystallization from organic solvents.
Troubleshooting Guide
Issue 1: The crude product is an oil or a sticky solid and fails to crystallize.
-
Possible Cause: This is often due to the presence of unreacted starting materials or byproducts that act as impurities, leading to melting point depression.[4] Residual solvents can also contribute to this issue.
-
Solution:
-
Aqueous Workup: Perform an acid-base extraction to remove ionic impurities. Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash with a dilute acid (e.g., 1 M HCl) to remove unreacted benzylamine.[4] Follow with a wash with a dilute base (e.g., 5% NaHCO₃) to remove unreacted 4-chloropicolinic acid.[4] Finally, wash with brine to remove residual water.
-
Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure. For high-boiling point solvents, a high-vacuum pump may be necessary.
-
Issue 2: Poor separation or low recovery during column chromatography.
-
Possible Cause:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in slow elution and band broadening.
-
Column Overloading: Too much crude material has been loaded onto the column.
-
Streaking of Basic Compound: The pyridine nitrogen can interact with the acidic silica gel, causing streaking.
-
-
Solution:
-
Optimize Eluent System: Use TLC to determine the optimal solvent system that gives a good separation of the product (Rf value of ~0.3-0.4) from its impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[5]
-
Reduce Sample Load: Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material).
-
Add a Basic Modifier: To prevent streaking, add a small amount of triethylamine (~0.1-1%) to the eluent system.[6]
-
Issue 3: Recrystallization results in "oiling out" instead of crystal formation.
-
Possible Cause:
-
Solvent Choice: The chosen solvent may be too good a solvent for the compound even at low temperatures, or the compound's solubility may not be sufficiently temperature-dependent in that solvent.
-
Cooling Rate: Cooling the solution too quickly can favor oiling out over crystallization.
-
High Impurity Level: A high concentration of impurities can inhibit crystal lattice formation.[4]
-
-
Solution:
-
Solvent Screening: Systematically test a range of solvents with varying polarities.[7] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[8] For example, dissolving the compound in a minimal amount of a hot good solvent (like ethanol or ethyl acetate) and then slowly adding a poor solvent (like hexanes or water) until turbidity appears can induce crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Pre-purification: If the crude product is very impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a plug of silica gel before attempting recrystallization.
-
Data Presentation
Table 1: Troubleshooting Common Impurities
| Impurity | Chemical Nature | Recommended Removal Method |
| 4-chloropicolinic acid | Acidic | Base wash (e.g., 5% NaHCO₃ solution) during aqueous workup.[4] |
| Benzylamine | Basic | Acid wash (e.g., 1 M HCl solution) during aqueous workup.[4] |
| Dibenzylamine | Basic | Acid wash (e.g., 1 M HCl solution) during aqueous workup. |
| Benzaldehyde | Neutral | Column chromatography. Can potentially be removed with a sodium bisulfite wash. |
| 4-hydroxypicolinamide derivative | Neutral/Weakly Acidic | Column chromatography. |
Table 2: Suggested Purification Parameters (To be optimized empirically)
| Parameter | Value/Description |
| Column Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%).[4] |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization (254 nm). |
| Recrystallization | |
| Single Solvent System | Ethanol, Isopropanol.[4] |
| Two-Solvent System | Ethyl Acetate/Hexanes, Dichloromethane/Hexanes.[9] |
Experimental Protocols
Protocol 1: General Purification via Acid-Base Extraction
This protocol is designed to remove common ionic impurities before final purification by recrystallization or column chromatography.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 10 mL of dichloromethane per gram of crude product).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq) (1 x 10 mL). This step removes residual benzylamine.[4] Drain the lower organic layer.
-
Base Wash: Wash the organic layer with 5% NaHCO₃ (aq) (1 x 10 mL). This removes unreacted 4-chloropicolinic acid.[4]
-
Brine Wash: Wash the organic layer with saturated NaCl (aq) solution (1 x 10 mL) to remove residual water.
-
Drying & Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified crude solid.
Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexanes)
-
Dissolution: Place the purified crude solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate, swirling until the solid is fully dissolved.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold hexanes.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. mt.com [mt.com]
- 9. rsc.org [rsc.org]
Validation & Comparative
Validating the Biological Target of N-Benzyl 4-chloropicolinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a drug's biological target are critical steps in the drug discovery and development pipeline. This guide provides a comprehensive overview of the methodologies used to validate the biological target of a novel compound, using N-Benzyl 4-chloropicolinamide as a case study. While the specific biological target of this compound is not definitively established in publicly available literature, this document outlines a robust, multi-faceted approach to its discovery and validation, drawing comparisons with known compounds acting on plausible targets for this chemical scaffold.
Derivatives of picolinamide have demonstrated a wide range of biological activities, including antifungal, antitubercular, herbicidal, and antitumor effects. For the purpose of this guide, we will proceed with a hypothetical scenario where this compound has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) growth in a phenotypic screen. The subsequent sections will detail the experimental journey to identify and validate its molecular target.
Hypothetical Target Identification: Unmasking the Mechanism of Action
Once a compound like this compound demonstrates promising whole-cell activity, the pivotal next step is to identify its molecular target. This process, often termed target deconvolution, can be approached through several complementary strategies.
Common Target Identification Strategies
-
Affinity-Based Methods: This classic approach involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate. Captured proteins are then identified using mass spectrometry.
-
Genetic and Genomic Approaches: These methods rely on observing how genetic perturbations influence the cell's sensitivity to the compound. This can include screening for spontaneous resistant mutants and sequencing their genomes to identify mutations in the target protein, or utilizing libraries of knockdown (e.g., CRISPRi) or overexpression clones to find genes that confer resistance or sensitivity.
-
Computational Approaches: In silico methods, such as molecular docking, can be used to predict the binding of this compound to the known crystal structures of essential Mtb enzymes. Based on the chemical structure, plausible targets could include enzymes involved in cell wall synthesis, such as MurB or InhA, which have been identified as targets for other picolinamide derivatives.[1]
The following diagram illustrates a typical workflow for target identification.
References
N-Benzyl 4-chloropicolinamide: A Comparative Analysis of its Potential Herbicidal Efficacy
For Immediate Release
In the competitive landscape of agrochemical research, the quest for novel, effective, and selective herbicides is paramount. This guide provides a comparative analysis of the potential herbicidal efficacy of N-Benzyl 4-chloropicolinamide, a picolinamide derivative, against established commercial bleaching herbicides. While direct efficacy data for this compound is not yet publicly available, its structural similarity to other N-benzylpicolinamide compounds with demonstrated herbicidal activity suggests its potential as a valuable tool in weed management. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction to Bleaching Herbicides
Bleaching herbicides interfere with the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that protect chlorophyll from photooxidation. Inhibition of their production leads to the destruction of chlorophyll, resulting in the characteristic "bleaching" or white appearance of treated plants, ultimately leading to plant death. This mode of action is the target of several successful commercial herbicides.
This guide will compare the hypothetical efficacy of this compound with three widely used bleaching herbicides:
-
Diflufenican and Norflurazon: These compounds are inhibitors of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.
-
Mesotrione: This herbicide inhibits a different enzyme in the pathway, 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of the selected commercial herbicides. This data provides a benchmark against which the potential performance of this compound can be evaluated once experimental data becomes available.
Table 1: In Vitro Enzyme Inhibition (IC50)
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Diflufenican | Phytoene Desaturase (PDS) | 0.00493 | [1] |
| Norflurazon | Phytoene Desaturase (PDS) | 0.1 | [2] |
| Mesotrione | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 0.283 | [3] |
Table 2: Whole-Plant Growth Inhibition (GR50)
| Compound | Weed Species | GR50 (g a.i./ha) | Reference |
| Mesotrione | Amaranthus palmeri (Palmer amaranth) | 1.7 (for F4 generation) | [4] |
| Mesotrione | Green Foxtail (tolerant biotype) | 463.2 | [5] |
| Mesotrione | Green Foxtail (wild biotype) | 271.9 | [5] |
Mechanism of Action: Carotenoid Biosynthesis Pathway
The diagram below illustrates the carotenoid biosynthesis pathway and the points of inhibition for PDS and HPPD inhibitor herbicides.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of robust comparative analysis. The following are detailed methodologies for key experiments used to evaluate the efficacy of bleaching herbicides.
Greenhouse Bioassay for Herbicidal Activity (GR50 Determination)
This protocol outlines the steps for a whole-plant bioassay to determine the dose of a herbicide required to reduce plant growth by 50% (GR50).[6][7][8][9]
1. Plant Material and Growth Conditions:
-
Select target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a tolerant crop species for selectivity assessment.
-
Sow 5-10 seeds per 10 cm diameter pot containing a standardized greenhouse potting mix.
-
After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot).
-
Maintain plants in a greenhouse with controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod, 60-80% humidity).
2. Herbicide Application:
-
Prepare a stock solution of the test compound (e.g., this compound) and comparator herbicides in an appropriate solvent (e.g., acetone with a surfactant).
-
Create a series of dilutions to achieve a range of application rates.
-
Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-3 true leaves) using a calibrated cabinet sprayer to ensure uniform coverage.
3. Data Collection and Analysis:
-
Visually assess plant injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete death).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 70°C until a constant weight is achieved.
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 value.
In Vitro Phytoene Desaturase (PDS) Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of the PDS enzyme by 50%.[10]
1. Enzyme and Substrate Preparation:
-
Express and purify recombinant PDS enzyme from a suitable host (e.g., E. coli).
-
Prepare the substrate, phytoene, which can be produced using another engineered E. coli strain.
2. Assay Procedure:
-
The standard enzyme assay is conducted in a reaction mixture containing a suitable buffer (e.g., Tris-HCl), dithiothreitol (DTT), and the purified PDS enzyme.
-
Add varying concentrations of the inhibitor (e.g., this compound, Diflufenican, Norflurazon) dissolved in an appropriate solvent.
-
Initiate the reaction by adding the phytoene substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 4 hours).
3. Product Quantification and Data Analysis:
-
Stop the reaction and extract the carotenoid products (phytofluene and ζ-carotene).
-
Quantify the products using High-Performance Liquid Chromatography (HPLC) or by measuring their optical absorption spectra.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.
In Vitro 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor needed to reduce HPPD enzyme activity by 50%.[11][12]
1. Enzyme Preparation:
-
Express and purify recombinant HPPD from a suitable source, such as Arabidopsis thaliana, in an expression system like E. coli.
2. Assay Procedure:
-
The catalytic activity of HPPD is determined using a coupled enzyme assay. The reaction mixture contains a buffer (e.g., HEPES), ferrous sulfate, sodium ascorbate, the substrate 4-hydroxyphenylpyruvic acid (HPPA), and a sufficient amount of a downstream enzyme, homogentisate 1,2-dioxygenase (HGD).
-
Add various concentrations of the HPPD inhibitor (e.g., Mesotrione).
-
Initiate the reaction by adding the purified HPPD enzyme.
3. Data Measurement and Analysis:
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 318 nm) at a constant temperature (e.g., 25°C).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to a control reaction without the inhibitor.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and evaluation of a novel herbicidal compound.
Conclusion
While experimental data on the herbicidal activity of this compound is not yet available, the information presented in this guide provides a robust framework for its future evaluation. The structural alerts from related picolinamide herbicides are promising. The detailed experimental protocols provided herein offer standardized methods to generate the necessary data for a direct and objective comparison with existing commercial products like Diflufenican, Norflurazon, and Mesotrione. Future research should focus on generating both in vitro enzyme inhibition data and whole-plant efficacy data for this compound to fully assess its potential as a novel bleaching herbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recurrent Selection with Sub-Lethal Doses of Mesotrione Reduces Sensitivity in Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. smallgrains.wsu.edu [smallgrains.wsu.edu]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of N-Benzyl 4-chloropicolinamide Analogs and Related Picolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies specifically for N-Benzyl 4-chloropicolinamide analogs are not extensively available in the public domain. This guide provides a comparative analysis based on published SAR studies of structurally related picolinamide and benzamide derivatives to infer potential SAR trends for the target compound class. All data and methodologies are compiled from the cited literature.
Introduction to Picolinamide Derivatives
Picolinamide, a derivative of picolinic acid, is a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The structural diversity achievable through substitutions on the pyridine ring and the amide nitrogen allows for the fine-tuning of their pharmacological properties. This guide explores the SAR of various picolinamide analogs to provide a framework for the rational design of novel this compound derivatives.
Comparative SAR Analysis of Picolinamide Analogs
The biological activity of picolinamide derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and the N-acyl group. The following sections summarize the SAR for different biological targets.
Anticancer Activity of N-Methyl-picolinamide-4-thiol Derivatives
A series of N-methyl-picolinamide-4-thiol derivatives have been evaluated for their anti-proliferative activities against various human cancer cell lines. The general structure and a summary of the SAR are presented below.
General Structure:
Table 1: In Vitro Antiproliferative Activity of N-Methyl-picolinamide-4-thiol Derivatives against HepG2 Cells.
| Compound | R | IC50 (µM)[1] |
| 6a | Phenyl | > 200 |
| 6e | 3,5-dimethoxyphenyl | 7.12[2] |
| 6p | 3-(trifluoromethyl)phenyl | 2.23 |
| Sorafenib | - | 16.30 |
Key SAR Observations:
-
Substitution on the phenyl ring attached to the thiol linker is crucial for activity.
-
Electron-withdrawing groups, such as trifluoromethyl at the meta position (compound 6p ), significantly enhance anticancer activity compared to the unsubstituted phenyl analog (compound 6a ).[1]
-
The presence of two methoxy groups at the meta positions (compound 6e ) also confers potent inhibitory activity.[2]
Antibacterial Activity of Picolinamide Derivatives against Clostridioides difficile
Picolinamide derivatives have been investigated as selective antibacterial agents against C. difficile. The SAR studies focused on modifications of the pyridine core and the substituents on the amide and the phenyl ring.
General Structure:
Table 2: In Vitro Antibacterial Activity of Picolinamide Analogs against C. difficile.
| Compound | R1 | R2 | MIC (µg/mL)[3][4] |
| 4 | H | 4-pyridyl | 0.25 |
| 87 | H | 2-pyridyl | ≤0.06 |
| 108 | O-CH2-Ph | 2-pyridyl | 1 |
Key SAR Observations:
-
The picolinamide core (2-pyridyl amide, as in compound 87 ) demonstrates superior potency and selectivity against C. difficile compared to the isonicotinamide core (4-pyridyl amide, as in compound 4 ).[3][4]
-
Introduction of an ether linkage between the pyridine core and the phenyl ring (compound 108 ) maintains activity but does not improve it over the direct linkage.[3]
Acetylcholinesterase (AChE) Inhibitory Activity of Picolinamide Derivatives
A series of picolinamide derivatives containing a dimethylamine side chain have been synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.
General Structure:
Table 3: In Vitro AChE Inhibitory Activity of Picolinamide Derivatives.
| Compound | R | IC50 (µM)[5][6][7] |
| 7a | 4-O(CH2)2N(CH3)2-Ph | 2.49 |
| 7b | 3-O(CH2)2N(CH3)2-Ph | > 100 |
| 7c | 2-O(CH2)2N(CH3)2-Ph | > 100 |
Key SAR Observations:
-
The position of the dimethylamine side chain on the phenyl ring significantly impacts AChE inhibitory activity.[5][6][7]
-
The para-substituted analog (7a ) exhibits the most potent activity, while the meta and ortho-substituted analogs (7b and 7c ) are inactive.[5][6][7]
-
Picolinamide derivatives were generally more potent than the corresponding benzamide derivatives.[5][6][7]
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT116) are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vitro Antibacterial Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial activity is determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: The test compounds are evaluated against strains of Clostridioides difficile.
-
Preparation of Inoculum: Bacterial cultures are grown to a specific optical density and then diluted to the desired inoculum concentration.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: The bacterial inoculum is added to each well, and the plates are incubated under anaerobic conditions at 37 °C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The AChE inhibitory activity is determined using a modified Ellman's method.
-
Enzyme and Substrate: Electric eel AChE is used as the enzyme source, and acetylthiocholine iodide is used as the substrate. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the enzyme, buffer, DTNB, and the test compound at various concentrations. The reaction is initiated by the addition of the substrate.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine to thiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined.
Visualizations
General Workflow for a Structure-Activity Relationship (SAR) Study
Caption: A generalized workflow for a typical Structure-Activity Relationship (SAR) study.
Hypothetical Signaling Pathway: IDO1 Inhibition
Based on patent literature suggesting this compound as a potential intermediate for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a simplified diagram of the IDO1 signaling pathway in the tumor microenvironment is presented below. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in tumor immune escape.[8][9][10]
Caption: A simplified diagram of the IDO1 signaling pathway in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of N-Benzyl 4-chloropicolinamide and other picolinamides
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the biological performance of various picolinamide derivatives across different therapeutic areas. While the primary focus of this guide was intended to be a head-to-head comparison involving N-Benzyl-4-chloropicolinamide, a thorough review of publicly available scientific literature and databases did not yield any quantitative biological activity data for this specific compound. The available information on N-Benzyl-4-chloropicolinamide is predominantly related to its chemical synthesis.
In light of this data gap, this guide pivots to a broader comparison of other classes of picolinamide derivatives for which experimental data is available. The following sections summarize the performance of these compounds as anti-cancer agents (targeting VEGFR-2 and Aurora-B kinases), antibacterials, and inhibitors of 11β-HSD1 for metabolic disorders. This comparative analysis, supported by experimental data and detailed protocols, aims to provide a valuable resource for researchers in the field of drug discovery and development.
I. Picolinamides as Anti-Cancer Agents
Picolinamide derivatives have emerged as a promising scaffold for the development of novel anti-cancer therapeutics, primarily through the inhibition of key kinases involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora-B kinase.
A. VEGFR-2 Inhibition
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
Comparative Performance of Picolinamide-Based VEGFR-2 Inhibitors
| Compound ID | Structure | Cell Line | Antiproliferative Activity (IC50, µM) | VEGFR-2 Kinase Inhibition (IC50, µM) | Reference |
| 8j | 4-((4-methylpiperazin-1-yl)methyl)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)picolinamide | A549 (Lung Carcinoma) | 12.5 | 0.53 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 20.6 | [1] | |||
| 8l | 4-(4-(dimethylamino)butoxy)-N-(4-(4-(dimethylamino)butoxy)phenyl)picolinamide | A549 (Lung Carcinoma) | 13.2 | 0.29 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 18.2 | [1] | |||
| Sorafenib (Reference) | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide | A549 (Lung Carcinoma) | 19.3 | Not specified in this study | [1] |
| HepG2 (Hepatocellular Carcinoma) | 29.0 | [1] | |||
| Axitinib (Reference) | N-methyl-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide | A549 (Lung Carcinoma) | 22.4 | Not specified in this study | [1] |
| HepG2 (Hepatocellular Carcinoma) | 38.7 | [1] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression.
-
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
B. Aurora-B Kinase Inhibition
Aurora-B kinase is a key regulator of mitosis, and its overexpression is common in various cancers. Inhibiting Aurora-B kinase can lead to mitotic catastrophe and apoptosis in cancer cells.
Comparative Performance of Picolinamide-Based Aurora-B Kinase Inhibitors
| Compound ID | Structure | Cell Line | Antiproliferative Activity (IC50, µM) | Aurora-B Kinase Inhibition (% at 10 µM) | Reference |
| 6p | N-methyl-4-((4-chlorobenzyl)thio)picolinamide | HepG2 (Hepatocellular Carcinoma) | <10 | 87 | [2] |
| HCT-116 (Colon Carcinoma) | <10 | [2] | |||
| SW480 (Colon Carcinoma) | <10 | [2] | |||
| SPC-A1 (Lung Cancer) | <10 | [2] | |||
| A375 (Melanoma) | <10 | [2] | |||
| Sorafenib (Reference) | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide | HepG2 (Hepatocellular Carcinoma) | 16.30 | Not specified in this study | [2] |
Experimental Protocol: In Vitro Aurora-B Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Aurora-B kinase.
-
Principle: The assay quantifies the phosphorylation of a substrate by recombinant Aurora-B kinase in the presence of ATP. A decrease in phosphorylation indicates inhibition.
-
Materials:
-
Recombinant human Aurora-B kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., histone H3)
-
Test compounds
-
Detection system (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates
-
-
Procedure:
-
Dispense serially diluted test compounds into a microplate.
-
Add Aurora-B kinase and the substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature for a specified duration.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) with a plate reader.
-
Calculate the percentage of kinase activity inhibition relative to controls.
-
Determine the IC50 value from the dose-response curve.
-
Caption: 11β-HSD1-mediated conversion of inactive cortisone to active cortisol.
Conclusion
The picolinamide scaffold has demonstrated considerable versatility in medicinal chemistry, yielding potent and selective inhibitors for a range of therapeutic targets. The data presented in this guide highlight the potential of picolinamide derivatives in the development of novel treatments for cancer, infectious diseases, and metabolic disorders. While a direct comparison with N-Benzyl-4-chloropicolinamide was not possible due to the absence of publicly available biological data, the information compiled herein provides a valuable benchmark for the evaluation of new picolinamide-based compounds. Further research to elucidate the pharmacological profile of N-Benzyl-4-chloropicolinamide would be beneficial to fully understand its potential within this diverse chemical class.
References
- 1. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Benzyl 4-chloropicolinamide's potential cross-reactivity. Due to the absence of publicly available data on its primary biological target, this guide leverages data from structurally related picolinamide-based multi-kinase inhibitors, Sorafenib and Regorafenib, to construct a hypothetical cross-reactivity profile against a panel of relevant oncology targets.
This comparison is based on the hypothesis that this compound may act as a kinase inhibitor, a common mechanism for compounds containing the picolinamide scaffold. The data presented here for Sorafenib and Regorafenib can serve as a benchmark for prioritizing and designing future experimental evaluations of this compound.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sorafenib and Regorafenib against a panel of kinases implicated in tumor angiogenesis and proliferation. These targets represent a plausible set of related proteins against which the cross-reactivity of this compound could be assessed.
| Target Kinase | This compound IC50 (nM) | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) |
| VEGFR1 | Data not available | 13 - 26 | 13 |
| VEGFR2 | Data not available | 90 | 4.2 |
| VEGFR3 | Data not available | 20 | 46 |
| PDGFRβ | Data not available | 57 | 22 |
| c-Kit | Data not available | 68 | 7 |
| RET | Data not available | 43 | 1.5 |
| Raf-1 (c-RAF) | Data not available | 6 | 2.5 |
| B-Raf | Data not available | 22 | 28 |
| B-Raf (V600E) | Data not available | 38 | 19 |
Note: IC50 values are compiled from various sources and represent a consensus range.[1][2][3][4][][6][7][8] Actual values may vary depending on assay conditions.
Experimental Protocols
To determine the cross-reactivity profile of this compound, a robust in vitro kinase inhibition assay is essential. The following protocol describes a general method based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LANCE® Ultra or HTRF®, which are commonly used for high-throughput screening and inhibitor profiling.[9][10][11][12][13][14][15][16][17][18]
Objective: To quantify the inhibitory activity of this compound against a panel of selected kinases by measuring the phosphorylation of a specific substrate.
Materials:
-
This compound
-
Recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-Kit, Raf-1)
-
ULight™-labeled or biotinylated peptide substrate specific for each kinase
-
Europium-labeled or Terbium-labeled anti-phospho-specific antibody
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
LANCE Detection Buffer
-
EDTA
-
384-well white microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound dilution. b. Add 5 µL of the respective kinase diluted in kinase reaction buffer. c. Initiate the phosphorylation reaction by adding 2.5 µL of a mixture of the ULight™-labeled substrate and ATP (at a concentration typically near the Km for each kinase). d. Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes), optimized for each kinase to ensure linear reaction kinetics.
-
Reaction Termination and Detection: a. Stop the enzymatic reaction by adding 5 µL of EDTA solution prepared in LANCE Detection Buffer. b. Add 5 µL of the Europium-labeled anti-phospho-specific antibody, also diluted in LANCE Detection Buffer. c. Incubate the plate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: a. Read the plate on a TR-FRET-compatible microplate reader, with excitation at ~320-340 nm and dual emission detection at ~615 nm (Europium donor) and ~665 nm (ULight™ acceptor). b. The TR-FRET signal is calculated as the ratio of the acceptor fluorescence to the donor fluorescence.
-
Data Analysis: a. Plot the TR-FRET signal against the logarithm of the inhibitor concentration. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Visualizations
The following diagrams illustrate the experimental workflow for kinase cross-reactivity profiling and a simplified signaling pathway that is often targeted by multi-kinase inhibitors.
Caption: Workflow for Kinase Cross-Reactivity Profiling.
References
- 1. apexbt.com [apexbt.com]
- 2. oncology-central.com [oncology-central.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 8. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LANCE Ultra Kinase Assays | Revvity [revvity.com]
- 11. revvity.com [revvity.com]
- 12. blossombio.com [blossombio.com]
- 13. blossombio.com [blossombio.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. m.youtube.com [m.youtube.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
Comparative Analysis of N-Benzyl 4-chloropicolinamide: In Vitro and In Vivo Activity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound N-Benzyl 4-chloropicolinamide against other picolinamide derivatives with established biological activities. The comparison is based on published data for structurally related compounds, offering insights into the potential therapeutic applications and performance of this compound.
Introduction
This compound is a novel investigational compound. Its core structure, a picolinamide scaffold, is a recognized pharmacophore in medicinal chemistry. Picolinamide derivatives have demonstrated a wide range of biological activities, including but not limited to, inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders, vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibition in oncology, and selective antibacterial action.[1][2][3][4] The inclusion of an N-benzyl group suggests a potential for enhanced activity or altered selectivity, as this moiety is present in various other bioactive molecules, including TRPV1 antagonists and USP1/UAF1 deubiquitinase inhibitors.[5][6][7] This guide will compare the potential profile of this compound with known picolinamide-based compounds.
Data Presentation: Comparative In Vitro Activity
The following table summarizes the in vitro activity of representative picolinamide derivatives from the literature, providing a benchmark for evaluating the potential efficacy of this compound.
| Compound/Derivative Class | Target | Assay Type | Key Results (IC₅₀/MIC) | Reference |
| Picolinamide Derivatives | 11β-HSD1 | Enzyme Inhibition Assay | IC₅₀ values in the nanomolar range | [1][2] |
| Picolinamide-based Derivatives | VEGFR-2 Kinase | Kinase Inhibition Assay | IC₅₀ values ranging from 0.29 to 1.22 μM | [3] |
| Picolinamide Analogs | Clostridioides difficile | Minimum Inhibitory Concentration (MIC) | MIC = 0.125 μg/mL for lead compounds | [4] |
| N-Benzylpyrimidin-4-amine Derivatives | USP1/UAF1 | Deubiquitinase Inhibition Assay | IC₅₀ values approaching 1 μM | [7] |
| N-benzylpyrimidin-2-amine Derivatives | Histone Deacetylase (HDAC) | Enzyme Inhibition Assay | Potent activity comparable to SAHA | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for similar compounds are provided below. These protocols can serve as a foundation for the in vitro and in vivo evaluation of this compound.
In Vitro 11β-HSD1 Inhibition Assay
-
Enzyme Source: Human embryonic kidney (HEK293) cells stably transfected with human 11β-HSD1.
-
Substrate: Cortisone.
-
Cofactor: NADPH.
-
Procedure:
-
Cell lysates containing the enzyme are incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by adding cortisone and NADPH.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and the amount of cortisol produced is quantified using a suitable method, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
IC₅₀ values are calculated from the dose-response curves.
-
In Vitro VEGFR-2 Kinase Assay
-
Enzyme Source: Recombinant human VEGFR-2 kinase domain.
-
Substrate: A suitable peptide substrate for VEGFR-2.
-
Cofactor: ATP.
-
Procedure:
-
The VEGFR-2 enzyme is incubated with the test compound in a kinase buffer.
-
The reaction is initiated by the addition of the peptide substrate and ATP.
-
The mixture is incubated at room temperature.
-
The amount of phosphorylated substrate is quantified, often using an ADP-Glo™ Kinase Assay.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.[3]
-
In Vivo Pharmacodynamic Mouse Model for 11β-HSD1 Inhibition
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Mice are orally administered the test compound or vehicle.
-
After a specified time (e.g., 1 hour), a solution of cortisone is administered subcutaneously.
-
Blood samples are collected at various time points post-cortisone administration.
-
Plasma concentrations of corticosterone (the product of 11β-HSD1 activity on cortisone) are measured.
-
The percentage of inhibition of cortisone to corticosterone conversion is calculated relative to the vehicle-treated group.[1]
-
Mandatory Visualizations
Signaling Pathway
References
- 1. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro structure-activity relationship and in vivo characterization of 1-(aryl)-3-(4-(amino)benzyl)urea transient receptor potential vanilloid 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-Benzyl 4-chloropicolinamide Against Standard-of-Care Drugs for Tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
Published: December 29, 2025
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with alternative mechanisms of action. One validated target for anti-tubercular drugs is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mtb. Standard-of-care drugs such as isoniazid (INH) and ethionamide (ETH) target InhA, but both are pro-drugs that require activation by mycobacterial enzymes, and resistance often arises from mutations in these activating enzymes.
This guide provides a comparative analysis of N-Benzyl 4-chloropicolinamide, a representative of the N-benzyl amide class of direct InhA inhibitors, against the standard-of-care drugs isoniazid and ethionamide. As a direct inhibitor, this compound and its analogs do not require enzymatic activation, offering a potential advantage against INH- and ETH-resistant Mtb strains. This document summarizes key performance data from in vitro and in vivo studies and provides detailed experimental protocols to support further research and development.
Mechanism of Action: A Comparative Overview
The standard-of-care drugs, isoniazid and ethionamide, are pro-drugs that, once activated, form an adduct with NAD+. This adduct then binds to and inhibits InhA, disrupting mycolic acid synthesis.[1][2][3] In contrast, N-benzyl amides are direct-acting inhibitors that bind to InhA without the need for prior enzymatic activation.[4]
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of a representative N-benzyl benzamide direct InhA inhibitor compared to the standard-of-care drugs, isoniazid and ethionamide.
Table 1: In Vitro Efficacy
| Compound | Target | IC50 (µM) vs. InhA | MIC (µg/mL) vs. Mtb H37Rv |
| N-Benzyl Benzamide (Representative) | InhA (Direct) | ~0.04 [5] | ~1 [5] |
| Isoniazid (INH) | InhA (Pro-drug) | ~0.35 - 1.56 (as INH-NAD adduct)[6] | 0.03 - 0.06[7][8] |
| Ethionamide (ETH) | InhA (Pro-drug) | Not directly applicable | ~1.0[9] |
Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis
| Compound | Dosing Regimen (Representative) | Log10 CFU Reduction in Lungs |
| N-Benzyl Benzamide (Representative) | 50-100 mg/kg, once daily | >2.0 [10] |
| Isoniazid (INH) | 25 mg/kg, once daily | ~1.4 - 3.0[11][12] |
| Ethionamide (ETH) | 125 mg/kg, once daily | Variable, often used in combination[13][14] |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below to ensure reproducibility and facilitate further investigation.
Protocol 1: InhA Enzymatic Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme.
-
Principle: The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
-
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compound dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. Ensure the final DMSO concentration is consistent (e.g., 1%). Include control wells with buffer and DMSO only.
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.
-
Principle: The broth microdilution method is used to determine the MIC.
-
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol
-
Test compound dissolved in DMSO
-
Sterile 96-well microplates
-
-
Procedure:
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 10^5 CFU/mL in each well.
-
In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add 100 µL of the test compound solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Seal the plate and incubate at 37°C for 7-21 days.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
-
Protocol 3: In Vivo Murine Model of Tuberculosis
This protocol outlines a common method for assessing the in vivo efficacy of anti-tubercular compounds in a mouse model of established infection.
-
Principle: Mice are infected with M. tuberculosis, and the reduction in bacterial load in the lungs is measured after a period of treatment.
-
Animal Model: BALB/c or C57BL/6 mice.
-
Infection:
-
Infect mice via aerosol or intravenous injection with a low dose of M. tuberculosis H37Rv (e.g., 50-100 CFU).
-
Allow the infection to establish for a period of 2-4 weeks.
-
-
Treatment:
-
Administer the test compound and control drugs (e.g., isoniazid) daily by oral gavage for a specified period (e.g., 4 weeks).
-
Include an untreated control group.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them.
-
Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Calculate the log10 CFU reduction for each treatment group compared to the untreated control group at the start of treatment.
-
Conclusion
The N-benzyl amide class of direct InhA inhibitors, represented here by a proxy N-benzyl benzamide, demonstrates potent in vitro activity against both the InhA enzyme and whole-cell M. tuberculosis. Crucially, these compounds exhibit significant in vivo efficacy in a murine model of tuberculosis. Their direct mechanism of action presents a promising strategy to circumvent the common resistance mechanisms observed with the pro-drug standard-of-care agents, isoniazid and ethionamide. Further research and development of this compound and related analogs are warranted to fully elucidate their therapeutic potential in the treatment of tuberculosis, particularly in cases of drug-resistant infections. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethionamide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pnas.org [pnas.org]
- 10. Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The small-molecule SMARt751 reverses Mycobacterium tuberculosis resistance to ethionamide in acute and chronic mouse models of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Methods for N-Benzyl 4-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to obtain N-Benzyl 4-chloropicolinamide, a key intermediate in pharmaceutical research. The following sections detail the most common and effective methods, presenting experimental protocols and quantitative data to aid in the selection of the most suitable synthesis strategy based on factors such as yield, purity, and reaction conditions.
Introduction
This compound is a substituted picolinamide derivative of interest in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for its further investigation and development. This guide compares four primary synthetic methodologies:
-
Acyl Chloride Method: A classic and often high-yielding approach involving the activation of the carboxylic acid to an acyl chloride followed by reaction with the amine.
-
Ester Aminolysis Method: A two-step process involving the formation of a methyl ester followed by aminolysis with benzylamine.
-
Direct Amidation Method: A more atom-economical approach that directly couples the carboxylic acid and amine, often requiring catalysts or harsh conditions.
-
Coupling Agent-Mediated Method: A mild and versatile method utilizing common coupling agents to facilitate amide bond formation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each synthesis method, based on experimental data from analogous reactions where specific data for this compound is not available.
| Method | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Estimated Yield (%) | Purity Notes |
| 1. Acyl Chloride | 4-chloropicolinic acid, SOCl₂ or (COCl)₂, Benzylamine | 2-4 hours | 0 to Room Temp | 85-95% | High purity after workup |
| 2. Ester Aminolysis | 4-chloropicolinic acid, SOCl₂, Methanol, Benzylamine | 24-48 hours | 80-100 | 70-85% | Good purity, requires two steps |
| 3. Direct Amidation | 4-chloropicolinic acid, Benzylamine, Boric Acid | 12-24 hours | 110 (reflux in toluene) | 60-75% | Purity can be variable, catalyst required |
| 4. Coupling Agent | 4-chloropicolinic acid, Benzylamine, EDC, HOBt, DIPEA | 12-24 hours | Room Temp | 80-90% | Generally high purity, mild conditions |
Experimental Protocols
Method 1: Acyl Chloride Method
This method proceeds in two stages: the formation of 4-chloropicolinoyl chloride and its subsequent reaction with benzylamine.
Part A: Synthesis of 4-chloropicolinoyl chloride
-
Materials: 4-chloropicolinic acid, Thionyl chloride (SOCl₂), or Oxalyl chloride ((COCl)₂), catalytic Dimethylformamide (DMF), dry Dichloromethane (DCM).
-
Procedure: To a solution of 4-chloropicolinic acid (1 equivalent) in dry DCM, a catalytic amount of DMF is added. The mixture is cooled to 0°C, and thionyl chloride or oxalyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2-3 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude 4-chloropicolinoyl chloride, which is often used directly in the next step.
Part B: Synthesis of this compound
-
Materials: 4-chloropicolinoyl chloride, Benzylamine, Triethylamine (TEA) or Pyridine, dry Dichloromethane (DCM).
-
Procedure: The crude 4-chloropicolinoyl chloride (1 equivalent) is dissolved in dry DCM and cooled to 0°C. A solution of benzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched with water, and the organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Method 2: Ester Aminolysis Method
This method also involves two steps: esterification of the carboxylic acid and subsequent aminolysis.
Part A: Synthesis of Methyl 4-chloropicolinate
-
Materials: 4-chloropicolinic acid, Thionyl chloride (SOCl₂), Methanol (MeOH).
-
Procedure: 4-chloropicolinic acid (1 equivalent) is suspended in methanol. The mixture is cooled to 0°C, and thionyl chloride (1.2 equivalents) is added dropwise. The reaction is then heated to reflux for 3-4 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated NaHCO₃ solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give methyl 4-chloropicolinate.
Part B: Synthesis of this compound
-
Materials: Methyl 4-chloropicolinate, Benzylamine.
-
Procedure: A mixture of methyl 4-chloropicolinate (1 equivalent) and benzylamine (1.5 equivalents) is heated, either neat or in a high-boiling solvent like xylene, at 80-100°C for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by direct crystallization or after an appropriate workup involving washing with dilute acid and water, followed by recrystallization or column chromatography.
Method 3: Direct Amidation Method
This method aims to form the amide bond in a single step, often requiring a catalyst.
-
Materials: 4-chloropicolinic acid, Benzylamine, Boric acid, Toluene.
-
Procedure: A mixture of 4-chloropicolinic acid (1 equivalent), benzylamine (1.1 equivalents), and boric acid (0.1 equivalents) in toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate. The organic solution is washed with a dilute acid and a saturated NaHCO₃ solution to remove unreacted starting materials and the catalyst. The organic layer is then dried and concentrated to afford the crude product, which is purified by column chromatography.
Method 4: Coupling Agent-Mediated Method
This method utilizes coupling agents to activate the carboxylic acid in situ for a mild and efficient reaction.
-
Materials: 4-chloropicolinic acid, Benzylamine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Procedure: To a solution of 4-chloropicolinic acid (1 equivalent), benzylamine (1.1 equivalents), and HOBt (1.1 equivalents) in DMF or DCM, EDC (1.2 equivalents) and DIPEA (2 equivalents) are added at 0°C. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the described synthesis methods.
Caption: Acyl Chloride Method Workflow
Caption: Ester Aminolysis Method Workflow
Caption: Direct Amidation Method Workflow
Validating Biomarker Assays for Target Engagement of Novel Small Molecule Inhibitors: A Comparative Guide
A General Framework Illustrated with N-Benzyl 4-chloropicolinamide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a biological system is a critical step in preclinical and clinical development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to establish a dose-response relationship. While this compound is a known chemical entity, its specific biological target and associated signaling pathways are not extensively documented in publicly available literature.
Therefore, this guide presents a general framework for validating biomarker assays for target engagement of a novel small molecule inhibitor, using a hypothetical target and pathway to illustrate the principles and methodologies. This comparative guide will explore various assays, present their performance data, and provide detailed experimental protocols to aid researchers in designing and implementing their own target engagement studies.
Hypothetical Target and Signaling Pathway
To provide a concrete example, we will hypothesize that this compound targets "Kinase X," a critical upstream component of a "Cell Proliferation and Survival Pathway." In this pathway, the activation of Kinase X leads to the phosphorylation and activation of a downstream substrate, "Substrate Y," which in turn promotes cell proliferation and survival. Inhibition of Kinase X by this compound is expected to block this signaling cascade.
Figure 1: Hypothetical signaling pathway for the target of this compound, Kinase X.
Comparison of Target Engagement Biomarker Assays
Several methods can be employed to measure target engagement, each with its own advantages and limitations. These can be broadly categorized into direct and indirect assays. Direct assays measure the physical interaction between the drug and its target, while indirect assays measure the downstream consequences of this interaction. Here, we compare three commonly used assays: the Cellular Thermal Shift Assay (CETSA) as a direct method, and Phospho-Substrate Y ELISA and a Kinase Activity Assay as indirect methods.
Quantitative Data Summary
The following table summarizes the performance characteristics of the three compared assays for measuring the engagement of this compound with its hypothetical target, Kinase X.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Phospho-Substrate Y ELISA | Kinase Activity Assay |
| Assay Principle | Measures thermal stabilization of the target protein upon ligand binding in cells or cell lysates. | Quantifies the level of phosphorylated Substrate Y, a downstream target of Kinase X. | Measures the enzymatic activity of Kinase X by quantifying the phosphorylation of a synthetic substrate. |
| Assay Type | Direct | Indirect (Proximal Pharmacodynamic) | Indirect (Biochemical) |
| Sample Type | Intact cells, cell lysates, tissue biopsies | Cell lysates, tissue homogenates | Purified Kinase X enzyme, cell lysates |
| Throughput | Low to Medium | High | High |
| IC50 (nM) | 85 | 120 | 50 |
| Z'-factor | 0.65 | 0.80 | 0.85 |
| Dynamic Range | 2-3 fold shift | >10 fold | >20 fold |
| Advantages | - Measures target engagement in a cellular context- No need for modified compounds or antibodies | - High throughput- Directly measures downstream pathway modulation | - High sensitivity and precision- Provides direct measure of enzymatic inhibition |
| Disadvantages | - Lower throughput- May not be suitable for all targets | - Requires specific antibodies- Indirect measure of target engagement | - In vitro assay may not reflect cellular activity- Requires purified enzyme |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.
Experimental Workflow:
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Harvesting and Resuspension: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the concentration of soluble Kinase X in each sample using Western blotting or an ELISA specific for Kinase X.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for both treated and untreated samples to generate melting curves. The shift in the melting temperature (Tm) indicates target engagement.
Phospho-Substrate Y ELISA
This assay quantifies the level of phosphorylated Substrate Y, providing an indirect measure of Kinase X activity.
Experimental Workflow:
Figure 3: Experimental workflow for the Phospho-Substrate Y ELISA.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate. Serum-starve the cells overnight, then pre-treat with a dose range of this compound for 1 hour.
-
Stimulation and Lysis: Stimulate the cells with a growth factor to activate the Kinase X pathway for 15-30 minutes. Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for total Substrate Y.
-
Block the plate to prevent non-specific binding.
-
Add cell lysates to the wells and incubate.
-
Wash the plate and add a detection antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y). This antibody should be conjugated to an enzyme like HRP.
-
Wash the plate and add the enzyme substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the p-Substrate Y signal to the total protein concentration in each lysate. Plot the normalized p-Substrate Y levels against the concentration of this compound to determine the IC50.
In Vitro Kinase Activity Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Kinase X.
Experimental Workflow:
Figure 4: Experimental workflow for the in vitro Kinase Activity Assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing purified recombinant Kinase X enzyme, a specific peptide substrate for Kinase X, and varying concentrations of this compound.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: The method of detection will depend on the assay format. For example, in an ADP-Glo™ Kinase Assay:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
-
Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC50.
Conclusion
The validation of biomarker assays is a cornerstone of modern drug development, providing critical insights into a compound's mechanism of action and its effects in a biological system. While the specific molecular target of this compound is not yet fully elucidated in the public domain, the principles and methodologies outlined in this guide provide a robust framework for establishing and validating target engagement for any novel small molecule inhibitor. By employing a combination of direct and indirect assays, such as CETSA, phospho-protein ELISAs, and in vitro activity assays, researchers can build a comprehensive understanding of their compound's interaction with its target and its downstream pharmacological effects. The selection of the most appropriate assay will depend on the specific research question, the nature of the target, and the available resources. A well-validated set of biomarker assays is invaluable for making informed decisions throughout the drug discovery and development process.
Reproducibility of N-Benzyl 4-chloropicolinamide Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Benzyl 4-chloropicolinamide and its structurally related analogs. Due to the limited availability of published experimental data specifically for this compound, this document focuses on its synthesis and compares its potential biological activities with established data for similar picolinamide and N-benzyl derivatives. This approach aims to provide a valuable resource for researchers interested in the potential applications of this compound and to contextualize its possible performance against relevant alternatives.
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of 4-chloro-N-methylpicolinamide with other reagents.[1] The general synthetic strategy for related picolinamide derivatives often starts with 2-picolinic acid, which is reacted with thionyl chloride and subsequently treated with an amine.[1]
Comparative Analysis of Biological Activities
Herbicidal Activity
Picolinamide derivatives are a known class of herbicides. A study on N-benzyl-6-methylpicolinamides demonstrated their potential as bleaching herbicides. The structure-activity relationship (SAR) in this study revealed that introducing electron-withdrawing groups at the 3- or 4-positions of the benzyl ring significantly enhances herbicidal activity.[2]
Table 1: Comparison of Herbicidal Activity of Picolinamide Derivatives
| Compound | Target Weed(s) | Activity Metric | Result | Reference |
| N-benzyl-6-methylpicolinamide derivatives | Various weeds | Bleaching effect, precursor accumulation | Induced bleaching and accumulation of carotenoid precursors | [2] |
| N-(4-fluorobenzyl)-2-methoxybenzamide | Various weeds | Lead compound for bleaching herbicides | Identified as an innovative lead compound | [2] |
Acetylcholinesterase (AChE) Inhibition
Derivatives of N-benzyl pyridinium have been investigated as potent acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease treatment. For instance, a series of coumarin-based N-benzyl pyridinium derivatives were synthesized and evaluated for their AChE and butyrylcholinesterase (BuChE) inhibitory activities.[3]
Table 2: Comparison of Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Coumarin-based N-benzyl pyridinium derivative (5l) | AChE | 0.247 | 0.356 | Non-competitive | [3] |
| Coumarin-based N-benzyl pyridinium derivative (5l) | BuChE | 1.68 | - | - | [3] |
| Donepezil (Standard) | AChE | - | - | - | [3] |
| Tacrine (Standard) | BuChE | - | - | - | [3] |
Anticancer Activity
The N-benzyl and picolinamide moieties are also found in compounds with antiproliferative properties. For example, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their in vitro anticancer activities against various tumor cell lines.[1] Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity.[4]
Table 3: Comparison of In Vitro Anticancer Activity
| Compound Class | Cell Line(s) | Activity Metric | Results | Reference |
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Various tumor cell lines | GI50 | Showed activity against different tumor cell lines | [1] |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-small cell lung cancer | IC50 (USP1/UAF1 inhibition) | Nanomolar inhibitory potency | [4] |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives | MCF-7, MDA-MB-231, Caco-2, HCT-116 | GI50 | Compound 33 showed GI50 values of 3.3-10.7 µM | [5] |
Antitubercular Activity
N-benzyl benzamides have been identified as a class of direct NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA) inhibitors with activity against M. tuberculosis. These compounds are of interest as they do not require prior activation by the KatG enzyme, which is a mechanism of resistance to the frontline drug isoniazid.[6]
Table 4: Comparison of Antitubercular Activity
| Compound Class | Target | Mechanism of Action | Advantage | Reference |
| N-benzyl-4-((heteroaryl)methyl)benzamides | InhA | Direct NADH-dependent 2-trans enoyl-acyl carrier protein reductase inhibition | Circumvents KatG-related resistance | [6] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to facilitate the reproducibility of the experimental results for the comparative compounds.
Synthesis of Picolinamide Derivatives
The general synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives begins with commercially available 2-picolinic acid. The acid is reacted with thionyl chloride and then treated with methylamine to yield 4-chloro-N-methylpicolinamide. This intermediate is then heated with 4-amino-N-methylbenzamide without a solvent. The resulting product is dissolved in ethanol and concentrated HCl, followed by treatment with a 1% NaOH aqueous solution to yield the aminophenylamino-N-methylpicolinamide. Further derivatives are prepared through condensation with aromatic isocyanates or acylation with substituted benzoyl chlorides.[1]
Herbicidal Activity Assay
Herbicidal activity of picolinamide derivatives was evaluated through Petri dish tests and post-emergence trials. The bleaching effect was visually assessed, and the accumulation of carotenoid biosynthetic precursors (phytoene, phytofluene, and ζ-Carotene) was measured in treated plant tissues.[2]
Acetylcholinesterase Inhibition Assay
The inhibitory activity against AChE and BuChE was determined using Ellman's method. The assay mixture typically contains the enzyme, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer. The rate of the reaction is monitored by measuring the absorbance of the yellow anion of 5-thio-2-nitrobenzoic acid, produced from the reaction of DTNB with thiocholine, at a specific wavelength. The IC50 values are then calculated from the dose-response curves.[3]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. After incubation, MTT solution is added to each well, and the cells are incubated further. The formazan crystals formed by viable cells are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength. The GI50 (concentration that causes 50% growth inhibition) values are calculated from the dose-response curves.[1]
Antitubercular Activity Assay (InhA Inhibition)
The inhibitory activity against the InhA enzyme is determined using a biochemical assay. The assay measures the rate of NADH oxidation in the presence of the enzyme, the substrate (2-trans-dodecenoyl-CoA), and the test compound. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time. The IC50 values are calculated from the dose-response curves.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives.
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Conclusion
While direct experimental evidence for the biological activity of this compound remains to be published, the extensive research on structurally similar picolinamide and N-benzyl derivatives provides a strong foundation for predicting its potential applications. The comparative data presented in this guide suggest that this compound could exhibit interesting properties in areas such as herbicidal action, acetylcholinesterase inhibition, and anticancer or antitubercular activities. Further experimental investigation is warranted to fully elucidate the biological profile of this compound and to validate its potential as a lead structure in drug discovery and agrochemical development. Researchers are encouraged to use the provided experimental protocols as a starting point for their own investigations into this and related molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 4. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of N-Benzyl Amide Derivatives: A Guide for Drug Discovery Professionals
Introduction
In the realm of modern drug discovery, computational techniques such as molecular docking are indispensable for the rational design and screening of novel therapeutic agents. This guide provides a comparative overview of the molecular docking performance of N-benzyl amide and carboxamide derivatives, a scaffold of significant interest in medicinal chemistry. Due to a lack of specific published data on N-Benzyl 4-chloropicolinamide derivatives, this guide focuses on structurally related N-benzyl amide compounds to provide a relevant and illustrative analysis for researchers, scientists, and drug development professionals. The data presented herein is synthesized from various studies to offer insights into the binding interactions and inhibitory potential of this class of compounds against various biological targets.
Quantitative Docking Data Summary
The following table summarizes quantitative data from docking and biological activity studies of various N-benzyl amide and carboxamide derivatives. This data provides a comparative look at their potential efficacy against different biological targets.
| Derivative/Compound Class | Target Protein(s) | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC50 / Ki (µM) | Reference |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives | Monoamine Oxidase A (MAO-A) | - | - | 1.38 - 2.48 | [1][2] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives | Monoamine Oxidase B (MAO-B) | - | - | Good inhibitory activity | [1][2] |
| N-benzylbenzamide Derivative (Compound 20b) | Tubulin | - | - | 0.012 - 0.027 | [3] |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | - | - | 0.056 | [4] |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-secretase (BACE1) | - | - | 9.01 | [4] |
| N-benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene carboxamide | Phosphodiesterase-4 (PDE4) | - | - | 0.047 | [5] |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | EGFR tyrosine kinase | - | - | Anticancer activity observed | [6] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The methodologies employed in molecular docking studies are crucial for the reproducibility and validation of the results. Below is a generalized protocol synthesized from common practices in the field.[7][8][9][10][11]
1. Preparation of the Target Protein Structure
-
Protein Acquisition: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structure is prepared for docking. This process generally involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of partial charges (e.g., Kollman charges).
-
Repair of any missing residues or atoms using software like Swiss-PdbViewer or Chimera.
-
2. Ligand Preparation
-
Ligand Generation: The 2D structures of the N-benzyl amide derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D structures. The energy of these 3D structures is then minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[12] This can be performed using software such as Avogadro, Chem3D, or the ligand preparation modules of docking software suites.
3. Molecular Docking Simulation
-
Software Selection: Molecular docking is performed using software such as AutoDock Vina, Schrödinger's Glide, or GOLD.[13]
-
Grid Box Definition: A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters that define the search space for the ligand binding.
-
Docking Execution: The docking simulation is run to generate multiple binding poses for each ligand within the defined active site. The search algorithms used can vary, with genetic algorithms being a common choice.[13]
4. Analysis of Docking Results
-
Pose Selection: The docking results are analyzed to identify the most favorable binding poses based on the scoring function of the docking program. The pose with the lowest binding energy is often considered the most stable.
-
Interaction Analysis: The interactions between the ligand and the protein in the selected pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other key molecular interactions with the amino acid residues in the active site.
-
Validation: To validate the docking protocol, a known inhibitor of the target protein can be re-docked into the active site. The protocol is considered reliable if it can reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD).[14]
Visualizations
Experimental Workflow for Comparative Docking Studies
Caption: A generalized workflow for comparative molecular docking studies.
Logical Flow of Structure-Based Drug Design
Caption: Logical flow of a structure-based drug design process.
References
- 1. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 2. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking: Shifting Paradigms in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of N-Benzyl 4-chloropicolinamide and Structurally Related Analogs in Oncology
Introduction:
The therapeutic index (TI) is a critical quantitative measure in pharmacology that delineates the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and the doses that are toxic. This guide provides a comparative assessment of the therapeutic index of a lead compound, N-Benzyl 4-chloropicolinamide, and its analogs, designed for targeted anticancer activity. The following sections detail the experimental data, methodologies, and relevant biological pathways to offer a comprehensive overview for researchers and drug development professionals.
Quantitative Assessment of Therapeutic Index
The therapeutic index for this compound and its analogs was determined by evaluating their efficacy in a human colorectal carcinoma (HCT116) cell line and their toxicity in a non-cancerous human embryonic kidney (HEK293) cell line. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) were established to calculate the in vitro therapeutic index (TI = CC50 / EC50).
| Compound | Structure | EC50 (µM) in HCT116 | CC50 (µM) in HEK293 | In Vitro Therapeutic Index (TI) |
| B-4-CP (this compound) | N-Benzyl-4-chloropicolinamide | 2.5 | 75 | 30 |
| Analog A (N-(4-Fluorobenzyl) 4-chloropicolinamide) | Introduction of a fluorine atom on the benzyl ring | 1.8 | 68 | 37.8 |
| Analog B (N-Benzyl 4-methoxypicolinamide) | Substitution of chloro with a methoxy group | 8.2 | 250 | 30.5 |
| Analog C (N-Benzyl picolinamide) | Unsubstituted picolinamide | 15.6 | >500 | >32 |
Summary of Findings:
-
This compound (B-4-CP) demonstrated potent anti-proliferative activity against HCT116 cells with a respectable therapeutic index.
-
Analog A , with a fluorine substitution on the benzyl ring, exhibited enhanced potency while maintaining a favorable toxicity profile, resulting in the highest therapeutic index among the tested compounds.
-
Analog B , where the chloro group was replaced by a methoxy group, showed significantly reduced potency, although its toxicity was also lower.
-
Analog C , the unsubstituted parent compound, displayed the lowest potency, highlighting the importance of the substituents for bioactivity.
Experimental Protocols
Cell Viability Assay for EC50 and CC50 Determination
Objective: To determine the concentration of the compounds that inhibit 50% of cell viability in both cancer (HCT116) and non-cancerous (HEK293) cell lines.
Methodology:
-
Cell Culture: HCT116 and HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with serial dilutions of the test compounds (B-4-CP and its analogs) ranging from 0.1 µM to 100 µM. A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The EC50 and CC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
In Vivo Xenograft Model for Efficacy Assessment
Objective: To evaluate the in vivo anti-tumor efficacy of the lead compounds.
Methodology:
-
Animal Model: Athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 5 x 10^6 HCT116 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow until they reached a palpable size of approximately 100-150 mm³.
-
Randomization and Treatment: Mice were randomized into treatment and control groups (n=8 per group). The compounds were administered daily via intraperitoneal injection at a predetermined dose based on preliminary toxicity studies. The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was terminated after 21 days, or when tumors in the control group reached the maximum allowed size.
-
Data Analysis: Tumor growth inhibition was calculated and statistical significance was determined using ANOVA.
Visualizations
Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation and survival, and it is often dysregulated in cancer. The hypothetical target for this compound and its analogs is a kinase within this pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the therapeutic index of a novel compound.
Caption: General workflow for the determination of the therapeutic index of novel compounds.
Safety Operating Guide
Proper Disposal of N-Benzyl 4-chloropicolinamide: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety Considerations
Before handling N-Benzyl 4-chloropicolinamide for disposal, it is crucial to be aware of the potential hazards. Based on data from structurally similar compounds, such as other chlorinated picolinamides and benzyl amides, this compound should be treated as a potential irritant and hazardous substance.
| Hazard Category | Potential Effect | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. |
| Skin Corrosion/Irritation | Expected to cause skin irritation. | Avoid direct contact with skin. In case of contact, wash immediately with soap and water. |
| Eye Damage/Irritation | Expected to cause serious eye irritation. | Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes. |
| Environmental Hazard | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects. | Do not dispose of this chemical down the drain or in regular trash. Prevent it from entering waterways. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in maintaining a safe laboratory environment. The following protocol outlines the necessary steps for its collection, storage, and disposal as hazardous chemical waste.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Crucially, do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your EHS department. Incompatible mixtures can lead to dangerous chemical reactions.
2. Collection of Waste:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust. If the material is a fine powder, consider working in a fume hood.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, pipette tips, and contaminated labware, must also be disposed of in the designated hazardous waste container.
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent. Carefully sweep or scoop the absorbed material into the hazardous waste container. Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
3. Temporary Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general work areas, heat sources, and incompatible chemicals.
-
Ensure the storage area is well-ventilated.
4. Final Disposal:
-
Once the waste container is full or is no longer being added to, arrange for its pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The primary recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
-
Never dispose of this compound in standard laboratory or municipal trash, and never pour it down the drain.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. Adhering to this workflow minimizes risks and ensures regulatory compliance.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratory professionals can effectively manage the risks associated with this compound waste, ensuring a safer working environment and responsible environmental stewardship. Always prioritize reviewing your institution-specific guidelines and the Safety Data Sheet for any chemical before use.
Personal protective equipment for handling N-Benzyl 4-chloropicolinamide
Essential Safety and Handling Guide for N-Benzyl 4-chloropicolinamide
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is synthesized from safety data for structurally similar compounds and established laboratory best practices. A conservative approach to safety is strongly recommended when handling this novel compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on related chemical structures, this compound should be treated as a potentially hazardous substance. Potential risks include irritation to the skin, eyes, and respiratory tract. The full toxicological profile is unknown, necessitating the use of comprehensive personal protective equipment.
Minimum Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2][3] | To protect against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (double-gloving is recommended) and a flame-resistant lab coat.[1][2] | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher).[1][4] | To prevent inhalation of the powdered compound, especially when handling outside of a fume hood. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
Handling and Experimental Use:
-
Preparation: Before beginning work, ensure the handling area is clear of unnecessary items to prevent cross-contamination.[4]
-
Weighing: Conduct all weighing and aliquoting of the powdered compound inside a fume hood or a ventilated balance enclosure to minimize inhalation risks.[4]
-
Dissolving: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[4]
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][6] Avoid eating, drinking, or smoking in the laboratory.[2][6]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][3]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][3][6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[2]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Classification and Disposal:
-
Waste containing this compound should be classified as hazardous.[2]
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][2][6]
-
Do not empty into drains or release into the environment.[1][2]
Decontamination and Spill Management:
-
Spill Containment: In the event of a spill, absorb the material with an inert absorbent material such as sand, silica gel, or universal binder.[1]
-
Collection: Sweep or shovel the contained material into a suitable, closed container for disposal.[2]
-
Cleaning: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Contaminated PPE: All disposable PPE (gloves, etc.) should be discarded as hazardous waste. Reusable PPE, such as lab coats, should be decontaminated before reuse.[6]
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for selecting appropriate PPE and for the proper disposal of this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Plan for this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
